Alloisoleucine, D-
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3S)-2-amino-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019590 | |
| Record name | D-Alloisoleucine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509-35-9, 443-79-8, 3107-04-8 | |
| Record name | D-Alloisoleucine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Alloisoleucine, D- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alloisoleucine | |
| Source | EPA DSSTox | |
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| Record name | DL-allo-isoleucine | |
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| Record name | Allo-D-isoleucine | |
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| Record name | Allo-L-isoleucine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOISOLEUCINE, D- | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of D-Alloisoleucine
For Researchers, Scientists, and Drug Development Professionals
D-Alloisoleucine, a diastereomer of the proteinogenic amino acid L-isoleucine, is a critical component in the fields of peptide synthesis, drug design, and metabolic studies. Its unique stereochemistry imparts specific properties to peptides and other molecules into which it is incorporated, influencing their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of D-Alloisoleucine, presenting quantitative data in a structured format, outlining relevant experimental methodologies, and illustrating key structural relationships.
Core Physicochemical Properties
The fundamental physicochemical characteristics of D-Alloisoleucine are summarized in the table below. These parameters are essential for its application in experimental and developmental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 131.17 g/mol | [1][2][4] |
| IUPAC Name | (2R,3S)-2-amino-3-methylpentanoic acid | [1] |
| CAS Number | 1509-35-9 | [2][5][6] |
| Melting Point | 291 °C (decomposes) | [2][7][8] |
| Optical Rotation [α]20/D | -38° in 6 M HCl | [2][7][8] |
| Solubility in Water | 4 mg/mL (requires sonication) | [5] |
| LogP | -1.7 | [3][4] |
| pKa (α-carboxyl group) | ~2.36 (predicted for isoleucine) | [9] |
| pKa (α-amino group) | ~9.60 (predicted for isoleucine) | [9] |
| Appearance | White to off-white crystalline powder | [2][5] |
Chemical Structure and Stereoisomerism
D-Alloisoleucine is one of the four stereoisomers of isoleucine. The presence of two chiral centers at the α-carbon (C2) and β-carbon (C3) gives rise to two pairs of enantiomers (D/L-isoleucine and D/L-alloisoleucine) which are diastereomers of each other. The specific (2R,3S) configuration of D-Alloisoleucine is crucial for its distinct properties.
Caption: 2D structure of D-Alloisoleucine.
The relationship between the four stereoisomers of isoleucine is depicted in the following diagram, highlighting their enantiomeric and diastereomeric relationships.
Caption: Stereoisomers of Isoleucine.
Experimental Protocols
The determination of the physicochemical properties of D-Alloisoleucine involves a range of standard analytical techniques. Below are generalized methodologies for key experiments.
Melting Point Determination
The melting point of a crystalline solid like D-Alloisoleucine is a key indicator of its purity.
Caption: Workflow for Melting Point Determination.
A small amount of the dried, powdered sample is packed into a capillary tube. The tube is placed in a melting point apparatus where the temperature is gradually increased. The temperature range over which the solid melts is recorded. For a pure substance, this range is typically narrow. The reported value of 291 °C with decomposition indicates that the compound breaks down at its melting point.[2][7][8]
Optical Rotation Measurement
Optical rotation is a characteristic property of chiral molecules like D-Alloisoleucine and is measured using a polarimeter.
Caption: Workflow for Optical Rotation Measurement.
A solution of D-Alloisoleucine of a known concentration is prepared in a specified solvent (e.g., 6 M HCl). This solution is placed in a polarimeter cell of a defined path length. Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the solution, and the angle of rotation of the plane of polarization is measured. The specific rotation is then calculated and reported with the temperature and wavelength used. The negative sign for D-Alloisoleucine indicates that it is levorotatory under these conditions.[2][7][8]
Solubility Determination
Solubility is a crucial parameter for drug development and experimental design.
A common method is the shake-flask method. An excess amount of the solid is added to a known volume of the solvent (e.g., water) in a flask. The flask is then agitated at a constant temperature until equilibrium is reached. The saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy. For D-Alloisoleucine, sonication may be required to facilitate dissolution in water.[5]
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of D-Alloisoleucine.
A solution of the sample is injected into the HPLC system. It passes through a column (the stationary phase) with a liquid (the mobile phase) being pumped through at high pressure. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times. A detector measures the components as they elute, producing a chromatogram. The purity is determined by the relative area of the peak corresponding to D-Alloisoleucine compared to the total area of all peaks. Chiral HPLC methods can be employed to separate and quantify the different stereoisomers of isoleucine.[2]
Applications in Research and Development
D-Alloisoleucine is primarily utilized in peptide synthesis to introduce non-proteinogenic amino acids into peptide chains.[2][3] This can lead to peptides with enhanced stability against enzymatic degradation, altered receptor binding affinities, and modified biological activities. Its distinct stereochemistry provides a tool for probing the structure-activity relationships of peptides and proteins. Furthermore, the presence of L-alloisoleucine in biological samples is a diagnostic marker for maple syrup urine disease (MSUD), highlighting the metabolic importance of isoleucine stereoisomers.[4]
This guide provides a foundational understanding of the physicochemical properties of D-Alloisoleucine, essential for its effective use in scientific research and pharmaceutical development. For specific applications, it is recommended to consult detailed experimental protocols and safety data sheets.
References
- 1. Alloisoleucine, D- | C6H13NO2 | CID 94206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D -allo-Isoleucine 1509-35-9 [sigmaaldrich.com]
- 3. allo-D-isoleucine | SIELC Technologies [sielc.com]
- 4. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 7. D-Alloisoleucine | 1509-35-9 [chemicalbook.com]
- 8. 1509-35-9 CAS MSDS (D-Alloisoleucine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Amino Acids [vanderbilt.edu]
An In-depth Technical Guide to the Structure and Stereochemistry of D-Alloisoleucine
This technical guide provides a comprehensive overview of the structure, stereochemistry, and key experimental methodologies related to D-alloisoleucine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this non-proteinogenic amino acid.
Introduction to Isoleucine Stereoisomers
Isoleucine is an essential amino acid notable for possessing two chiral centers at its α-carbon (C2) and β-carbon (C3). This structural feature gives rise to four distinct stereoisomers.[1][2] These stereoisomers can be categorized into two pairs of enantiomers and two pairs of diastereomers. The four stereoisomers are:
-
L-isoleucine ((2S, 3S)-2-amino-3-methylpentanoic acid): The naturally occurring isomer incorporated into proteins.[2]
-
D-isoleucine ((2R, 3R)-2-amino-3-methylpentanoic acid): The enantiomer of L-isoleucine.[2]
-
L-alloisoleucine ((2S, 3R)-2-amino-3-methylpentanoic acid): A diastereomer of L-isoleucine.
-
D-alloisoleucine ((2R, 3S)-2-amino-3-methylpentanoic acid): The enantiomer of L-alloisoleucine and the focus of this guide.[2][3]
D-amino acids, including D-alloisoleucine, are found in various organisms and are involved in a range of physiological functions, often differing from their L-counterparts.[1][4] D-alloisoleucine is also a constituent of certain peptide antibiotics and is a valuable starting material in the synthesis of other important molecules, such as the γ-amino acid isostatine.[5][6]
Structure and Stereochemistry of D-Alloisoleucine
D-Alloisoleucine is a diastereomer of L-isoleucine.[7] Its systematic IUPAC name is (2R, 3S)-2-amino-3-methylpentanoic acid .[3] The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules applied to its two chiral centers:
-
α-carbon (C2): The configuration is 'R' (Rectus). The priority of the substituents is: -NH2 > -COOH > -CH(CH3)CH2CH3 > -H.
-
β-carbon (C3): The configuration is 'S' (Sinister). The priority of the substituents is: -CH(NH2)COOH > -CH2CH3 > -CH3 > -H.
The distinct three-dimensional arrangement of atoms in D-alloisoleucine, compared to its other stereoisomers, results in unique physical and chemical properties.
Physicochemical Properties
The quantitative data for D-alloisoleucine are summarized in the table below, providing a basis for its identification and differentiation from other isoleucine stereoisomers.
| Property | Value | Reference |
| IUPAC Name | (2R,3S)-2-amino-3-methylpentanoic acid | [3] |
| Molecular Formula | C6H13NO2 | [3][8] |
| Molecular Weight | 131.17 g/mol | [3] |
| CAS Number | 1509-35-9 | |
| Appearance | White to off-white powder | |
| Melting Point | 291 °C (decomposes) | [9] |
| Optical Activity | [α]20/D −38° in 6 M HCl | |
| InChI Key | AGPKZVBTJJNPAG-CRCLSJGQSA-N | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of D-alloisoleucine are critical for research and development.
Several synthetic routes to D-alloisoleucine have been developed.[5][6] One common approach involves the epimerization of L-isoleucine at the C-2 position, followed by the resolution of the resulting diastereomeric mixture.
Protocol: Epimerization of L-Isoleucine followed by Enzymatic Resolution
This method involves two main stages: the conversion of L-isoleucine into a mixture of L-isoleucine and D-alloisoleucine, and the subsequent separation of this mixture.
-
Acetylation and Epimerization:
-
L-isoleucine is acetylated to protect the amino group.
-
The resulting N-acetyl-L-isoleucine is then subjected to epimerization at the α-carbon (C-2) under basic conditions (e.g., in the presence of acetic anhydride and a base), yielding a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine.[6]
-
-
Enzymatic Resolution:
-
Separation and Hydrolysis:
-
The resulting mixture contains L-isoleucine and N-acetyl-D-alloisoleucine. These can be separated based on differences in their physical properties (e.g., solubility).
-
The isolated N-acetyl-D-alloisoleucine is then hydrolyzed (e.g., by heating with a dilute acid) to remove the acetyl group, yielding pure D-alloisoleucine.
-
The separation and identification of isoleucine stereoisomers are challenging due to their similar structures.[1][4] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Protocol: Separation of Isoleucine Stereoisomers by Chiral HPLC
-
Sample Preparation:
-
A standard mixture containing all four isoleucine stereoisomers (or the experimental sample) is dissolved in a suitable solvent, which is compatible with the mobile phase.
-
For enhanced detection, especially at low concentrations, derivatization with a fluorogenic reagent can be performed.[2] A common derivatizing agent is 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA).[1][4]
-
-
Chromatographic System:
-
Column: A chiral stationary phase (CSP) is essential. The choice of column depends on the specific separation required. For instance, a pentabromobenzyl-modified silica gel (PBr column) has been shown to be effective for separating isoleucine stereoisomers.[1][4]
-
Mobile Phase: A suitable mobile phase, typically a mixture of organic solvents (e.g., acetonitrile) and aqueous buffers, is used to elute the compounds. The composition is optimized to achieve the best separation.
-
Detector: A UV or fluorescence detector is used to monitor the eluting compounds.[2]
-
-
Chromatographic Separation:
-
The prepared sample is injected into the HPLC system.
-
The stereoisomers interact differently with the chiral stationary phase as they are carried through the column by the mobile phase.
-
These differential interactions cause each stereoisomer to travel at a different rate, resulting in their separation and elution from the column at distinct retention times.
-
-
Data Analysis:
-
The retention times of the peaks in the sample chromatogram are compared to those of a known standard mixture to identify each stereoisomer.
-
The area under each peak is proportional to the concentration of that isomer, allowing for quantification.
-
References
- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Alloisoleucine, D- | C6H13NO2 | CID 94206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 8. allo-D-isoleucine | SIELC Technologies [sielc.com]
- 9. D-Alloisoleucine | 1509-35-9 [chemicalbook.com]
The Natural Occurrence and Discovery of D-Alloisoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alloisoleucine, a diastereomer of the proteinogenic amino acid L-isoleucine, represents a fascinating molecule at the intersection of prebiotic chemistry, microbiology, and clinical diagnostics. Unlike its more common stereoisomers, D-alloisoleucine is not incorporated into proteins during ribosomal synthesis. Its natural occurrence is therefore limited to specific and intriguing contexts, from the extraterrestrial material that seeded the early Earth to the metabolic byproducts of certain microorganisms and the pathognomonic signatures of a rare human metabolic disorder. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and analytical methodologies for D-alloisoleucine, tailored for the scientific community.
Historical Discovery
The story of D-alloisoleucine is intrinsically linked to the discovery of isoleucine itself. In 1903, German chemist Felix Ehrlich first identified isoleucine as a new amino acid while studying the composition of beet sugar molasses.[1][2][3] He later isolated it from various proteins, including fibrin and egg albumin, solidifying its status as a fundamental constituent of life.[3] The first chemical synthesis of isoleucine was achieved in 1905.[4]
The existence of stereoisomers of isoleucine was a direct consequence of its structure, which possesses two chiral centers at the α and β carbons. This gives rise to four possible stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-alloisoleucine (2S, 3R), and D-alloisoleucine (2R, 3S). The resolution and characterization of these individual stereoisomers, including D-alloisoleucine, followed the initial discovery and synthesis of the racemic mixture, driven by advancements in stereochemistry and analytical separation techniques.[3][5]
Natural Occurrence of D-Alloisoleucine
The presence of D-alloisoleucine in nature is a rare phenomenon, confined to specific environments and biological systems. Its detection often provides valuable insights into unique chemical and biological processes.
Extraterrestrial Occurrence in Meteorites
A significant natural source of D-alloisoleucine is carbonaceous chondrite meteorites, such as the Murchison meteorite.[6] In these extraterrestrial samples, D-alloisoleucine is thought to arise from the α-epimerization of L-isoleucine in the presence of water on the meteorite's parent body.[5] The enantiomeric excess (ee) of D-alloisoleucine in these meteorites is a subject of intense study, as it provides clues to the origins of homochirality in life on Earth.[5][7]
| Meteorite | Type | D-Alloisoleucine Enantiomeric Excess (D-ee) | Reference |
| Graves Nunatak 95229 | CR2 | ~14% | [7] |
| Various CR2 Meteorites | CR2 | up to 60% | [5][7] |
Table 1: Enantiomeric Excess of D-Alloisoleucine in Selected Carbonaceous Chondrites.
Microbial Biosynthesis
Certain species of the bacterial genus Streptomyces are known to produce D-alloisoleucine as a component of peptide antibiotics. Specifically, D-alloisoleucine is found in the actinomycin C complex, namely actinomycin C2 and C3, where it replaces one or both of the D-valine residues present in actinomycin D. The biosynthesis of D-alloisoleucine in these organisms is a multi-step enzymatic process.
The initial step involves the epimerization of L-isoleucine to L-alloisoleucine. In Streptomyces scopuliridis, this reaction is catalyzed by a unique two-protein system consisting of DsaD, a PLP-dependent enzyme, and DsaE, a small partner protein.[3] The proposed mechanism involves the formation of a PLP-linked ketimine intermediate, allowing for the epimerization at the β-carbon. Subsequently, the L-alloisoleucine is activated and incorporated into the growing peptide chain by a non-ribosomal peptide synthetase (NRPS). It is believed that the final epimerization to D-alloisoleucine occurs at the α-carbon during this NRPS-mediated synthesis.[8]
Clinical Significance in Maple Syrup Urine Disease (MSUD)
In humans, D-alloisoleucine is not typically found in significant amounts. However, its presence in plasma is a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase complex. This enzymatic deficiency leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids. The elevated concentration of the α-keto acid of L-isoleucine leads to its conversion to L-alloisoleucine, which can be further metabolized to D-alloisoleucine. The detection and quantification of alloisoleucine (both L- and D- forms are often measured together and reported as alloisoleucine) are therefore crucial for the diagnosis and monitoring of MSUD.
| Population | Plasma Alloisoleucine Concentration (µmol/L) | Reference |
| Healthy Adults | 1.9 ± 0.6 | |
| Healthy Children (3-11 years) | 1.6 ± 0.4 | |
| Healthy Infants (<3 years) | 1.3 ± 0.5 | |
| Diagnostic Cutoff for MSUD | > 5.0 | |
| Patients with Classical MSUD | Significantly elevated above cutoff | |
| Patients with Variant MSUD | Significantly elevated above cutoff |
Table 2: Plasma Alloisoleucine Concentrations in Healthy Individuals and Patients with MSUD.
Experimental Protocols
The primary analytical challenge in studying D-alloisoleucine is its separation from its stereoisomers. Various chromatographic techniques have been developed to achieve this.
Protocol 1: Quantification of Isoleucine Stereoisomers in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of D-alloisoleucine and other isoleucine isomers in human plasma.
1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N-Isoleucine). b. Vortex the mixture for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis a. Liquid Chromatography: i. Column: Chiral stationary phase column (e.g., CROWNPAK CR-I(+)). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: Optimized for the separation of all four isoleucine stereoisomers. A typical starting point is a linear gradient from 5% to 95% B over 15 minutes. v. Flow Rate: 0.4 mL/min. vi. Injection Volume: 5-10 µL. b. Mass Spectrometry: i. Ionization: Positive electrospray ionization (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor the specific precursor-to-product ion transitions for isoleucine and the internal standard.
3. Quantification a. Generate a calibration curve by analyzing a series of standards of known concentrations. b. Calculate the concentration of D-alloisoleucine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Chiral Separation of Isoleucine Stereoisomers by HPLC with Derivatization
This method utilizes a chiral derivatizing agent to form diastereomers that can be separated on a standard reversed-phase HPLC column.
1. Derivatization a. To the dried amino acid extract, add a solution of a chiral derivatizing agent, such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), in a suitable buffer. b. Incubate the mixture at room temperature for a specified time to allow for the complete formation of the diastereomeric derivatives.
2. HPLC Analysis a. Column: C18 reversed-phase column. b. Mobile Phase A: Aqueous buffer (e.g., sodium acetate). c. Mobile Phase B: Acetonitrile or methanol. d. Gradient: An optimized gradient elution to separate the four diastereomeric derivatives. e. Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
3. Identification a. Identify the peaks corresponding to the different isoleucine stereoisomers by comparing their retention times with those of derivatized standards.
Protocol 3: Analysis of Amino Acids in Meteorites by GC-MS
This protocol outlines the general steps for the extraction and analysis of amino acids, including D-alloisoleucine, from meteorite samples.
1. Sample Preparation and Extraction a. Pulverize an interior chip of the meteorite sample in a clean environment to avoid terrestrial contamination. b. Extract the powdered sample with hot water (e.g., 100°C for 24 hours). c. Separate the aqueous extract from the solid meteorite material by centrifugation. d. Perform acid hydrolysis of the extract (e.g., 6 M HCl at 110°C for 24 hours) to release any bound amino acids. e. Desalt the hydrolyzed extract using a cation-exchange resin.
2. Derivatization for GC-MS a. Dry the desalted amino acid fraction. b. Derivatize the amino acids to make them volatile. A common method is silylation using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
3. GC-MS Analysis a. Gas Chromatography: i. Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms). ii. Carrier Gas: Helium. iii. Temperature Program: An optimized temperature ramp to separate the derivatized amino acids. b. Mass Spectrometry: i. Ionization: Electron Ionization (EI). ii. Analysis Mode: Full scan or selected ion monitoring (SIM) to identify and quantify the derivatized amino acids based on their mass spectra and retention times.
Visualizations
References
- 1. Felix Ehrlich - Wikipedia [en.wikipedia.org]
- 2. Felix_Ehrlich [chemie.de]
- 3. benchchem.com [benchchem.com]
- 4. Isoleucine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Felix Ehrlich (Biochemiker) – Wikipedia [de.wikipedia.org]
- 8. Biogenetic origin of the D-isoleucine and N-methyl-L-alloisoleucine residues in the actinomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Epimerization of L-Isoleucine to D-Alloisoleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the epimerization of the proteinogenic amino acid L-isoleucine to its diastereomer, D-alloisoleucine. D-alloisoleucine is a valuable chiral building block in the synthesis of various pharmaceuticals and peptidomimetics. This document details the primary chemical and chemo-enzymatic pathways, offering step-by-step experimental protocols, quantitative data for comparison, and visualizations of the process workflows.
Introduction to Isoleucine Stereoisomers
Isoleucine possesses two chiral centers, at the alpha-carbon (Cα or C2) and the beta-carbon (Cβ or C3). This results in four stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-alloisoleucine (2S, 3R), and D-alloisoleucine (2R, 3S). The epimerization process described herein focuses on the inversion of the stereochemistry at the Cα position of L-isoleucine to produce D-alloisoleucine, a transformation of significant interest in synthetic organic chemistry and drug development.
Chemical Epimerization via N-Acetylation and Resolution
A common chemical approach to obtain D-alloisoleucine from L-isoleucine involves the epimerization of an N-acetylated intermediate followed by the resolution of the resulting diastereomeric mixture. This process leverages the increased acidity of the Cα proton upon N-acetylation, facilitating its abstraction and subsequent reprotonation to yield a mixture of stereoisomers.
Experimental Protocol: N-Acetylation and Epimerization
This protocol describes the formation of a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine.
Materials:
-
L-isoleucine
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve L-isoleucine in glacial acetic acid.
-
Add acetic anhydride to the solution. The molar ratio of acetic anhydride to L-isoleucine is typically in slight excess.
-
Heat the reaction mixture. The temperature and reaction time are critical parameters to control the extent of both acetylation and epimerization. Temperatures can range from 80°C to 120°C, with reaction times of 1 to 4 hours.
-
Monitor the reaction progress by a suitable analytical method, such as HPLC, to determine the ratio of N-acetyl-L-isoleucine to N-acetyl-D-alloisoleucine.
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the acetic acid and excess acetic anhydride. The resulting product is a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine.
Resolution of N-Acetyl-Isoleucine Diastereomers
The mixture of N-acetylated diastereomers can be resolved by one of the following methods:
This method relies on the stereoselective hydrolysis of the N-acetyl group from the L-isomer by an acylase enzyme, typically from porcine kidney or Aspergillus species.
Materials:
-
Mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine
-
Acylase I (from porcine kidney or Aspergillus oryzae)
-
Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)
-
Cobalt (II) chloride (as a co-factor, if required by the enzyme)
Procedure:
-
Dissolve the N-acetylated amino acid mixture in the buffer solution.
-
Adjust the pH to the optimal range for the acylase activity.
-
Add the acylase enzyme to the solution. The enzyme loading is typically a small weight percentage of the substrate.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
The acylase will selectively hydrolyze the N-acetyl group from N-acetyl-L-isoleucine to yield L-isoleucine, leaving N-acetyl-D-alloisoleucine unreacted.
-
The resulting mixture contains L-isoleucine and N-acetyl-D-alloisoleucine, which can be separated based on their different chemical properties (e.g., solubility, charge).
-
Isolate the N-acetyl-D-alloisoleucine.
-
Hydrolyze the N-acetyl group from N-acetyl-D-alloisoleucine using acidic conditions (e.g., refluxing in HCl) to obtain D-alloisoleucine.
This method exploits the differential solubility of diastereomeric salts formed with a chiral amine. A simpler approach involves the separation of the ammonium salts of the N-acetylated diastereomers.
Materials:
-
Mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine
-
Ammonia solution
-
Ethanol
Procedure:
-
Dissolve the mixture of N-acetylated amino acids in a suitable solvent, such as ethanol.
-
Add an aqueous solution of ammonia to form the ammonium salts of the N-acetylated amino acids.
-
The ammonium salt of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine have different solubilities in solvents like 95% ethanol.[1]
-
Exploit this solubility difference through fractional crystallization to separate the two diastereomeric salts.
-
After separation, the purified N-acetyl-D-alloisoleucine ammonium salt is treated with acid to remove the ammonia and then hydrolyzed to yield D-alloisoleucine.
Quantitative Data for Chemical Epimerization and Resolution
| Step | Parameter | Value | Reference |
| Epimerization | Reactants | L-isoleucine, Acetic Anhydride, Acetic Acid | [2] |
| Temperature | 60-150 °C | [2] | |
| Enzymatic Resolution | Enzyme | Porcine Kidney Acylase I | [3] |
| Optimal pH | ~7.5-8.5 | [4] | |
| Optimal Temperature | ~37-50 °C | [4] | |
| Yield of L-amino acid | ~70% of theoretical | [4] | |
| Final Product | Optical Purity | >98% (HPLC) | [5] |
Workflow for Chemical Epimerization and Resolution
Caption: Workflow for the chemical epimerization of L-isoleucine.
Chemo-enzymatic Epimerization via the Hydantoinase Process
An efficient and industrially relevant method for producing D-alloisoleucine is the "hydantoinase process".[6] This chemo-enzymatic route involves the conversion of L-isoleucine into its hydantoin derivative, followed by epimerization and stereoselective enzymatic hydrolysis. A key advantage of this process is the dynamic kinetic resolution, where the undesired L-isoleucine hydantoin is continuously epimerized to the D-allo-isoleucine hydantoin, which is then consumed by the enzyme, theoretically allowing for a nearly 100% conversion to the desired product.[7]
Experimental Protocol: Hydantoinase Process
This protocol is a multi-step process involving chemical and enzymatic transformations.
Step 1: Synthesis of L-Isoleucine Hydantoin
Materials:
-
L-isoleucine
-
Potassium cyanate (KOCN) or urea
-
Hydrochloric acid (HCl)
Procedure:
-
React L-isoleucine with potassium cyanate in an aqueous solution to form the corresponding ureido derivative.
-
Acidify the reaction mixture with hydrochloric acid and heat to induce cyclization, forming L-isoleucine hydantoin (5-((S)-sec-butyl)imidazolidine-2,4-dione).
-
The L-isoleucine hydantoin can be isolated by crystallization.
Step 2: Epimerization of L-Isoleucine Hydantoin
Procedure:
-
The epimerization of the C5 position of the hydantoin ring is achieved by treatment with a base. This can be done as a separate step or, more efficiently, concurrently with the enzymatic hydrolysis.
-
Bases such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide can be used.[7]
-
The epimerization results in a mixture of L-isoleucine hydantoin and D-allo-isoleucine hydantoin.
Step 3: Stereoselective Hydrolysis with D-Hydantoinase
Materials:
-
Mixture of L-isoleucine hydantoin and D-allo-isoleucine hydantoin
-
D-hydantoinase (can be immobilized or as a whole-cell biocatalyst)
-
Buffer solution (e.g., glycine-NaOH, pH 8.5-10.0)
-
Manganese chloride (MnCl₂) (as a co-factor, if required)
Procedure:
-
Suspend the hydantoin mixture in the buffer solution.
-
Add the D-hydantoinase. The reaction is typically carried out at an elevated temperature (e.g., 50°C) to increase reaction rate and solubility.
-
Maintain the pH of the reaction mixture in the alkaline range (e.g., pH 9.0) to facilitate the simultaneous epimerization of the unreacted L-isoleucine hydantoin to D-allo-isoleucine hydantoin.
-
The D-hydantoinase selectively hydrolyzes the D-allo-isoleucine hydantoin to N-carbamoyl-D-alloisoleucine.
-
Monitor the reaction until all the hydantoin is consumed.
Step 4: Decarbamoylation to D-Alloisoleucine
Procedure:
-
The N-carbamoyl-D-alloisoleucine can be hydrolyzed to D-alloisoleucine. This can be achieved chemically by heating with a strong acid (e.g., HCl) or nitrous acid.
-
Alternatively, a specific D-N-carbamoylase enzyme can be used for a milder and more specific conversion.
-
Purify the final D-alloisoleucine product by crystallization or chromatography.
Quantitative Data for the Hydantoinase Process
| Step | Parameter | Value | Reference |
| Hydantoin Synthesis | Yield | 95% | [8] |
| Enzymatic Hydrolysis | Enzyme | D-hydantoinase | [7] |
| pH | 8.5 - 10.0 | [7] | |
| Temperature | 30 - 75 °C | [7] | |
| Analytical Yield of N-carbamoyl-D-alloisoleucine | near 100% | [7] | |
| Decarbamoylation | Reagent | 3.5 N HCl | [8] |
| Final Product | Isolated Yield | 80-82% | [8] |
| Optical Purity | >99% | [8] |
Workflow for the Hydantoinase Process
Caption: Chemo-enzymatic synthesis of D-alloisoleucine via the hydantoinase process.
Analytical Methods for Stereoisomer Separation
Accurate monitoring of the epimerization process and the determination of the stereochemical purity of the final product are critical. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
Chiral HPLC
Direct separation of the four isoleucine stereoisomers can be achieved using a chiral stationary phase (CSP). Columns based on cyclodextrins, macrocyclic antibiotics, or chiral crown ethers are often effective.
HPLC with Derivatization
An alternative approach involves derivatizing the amino group with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers, which can then be separated on a standard reversed-phase HPLC column (e.g., C18).
Representative HPLC Conditions
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., CROWNPAK CR(+)) or Reversed-Phase (e.g., C18) after derivatization. |
| Mobile Phase | Typically a mixture of an aqueous buffer (e.g., perchloric acid solution) and an organic modifier (e.g., acetonitrile, methanol).[9] |
| Flow Rate | 0.4 - 1.0 mL/min |
| Detection | UV (e.g., 200-220 nm) or Fluorescence (after derivatization with a fluorogenic reagent). |
Conclusion
The epimerization of L-isoleucine to D-alloisoleucine can be effectively achieved through both chemical and chemo-enzymatic methods. The chemical route involving N-acetylation and subsequent resolution offers a classical approach, while the hydantoinase process presents a more elegant and efficient strategy with the potential for near-quantitative yields due to dynamic kinetic resolution. The choice of method will depend on factors such as scale, cost, and available resources. For all approaches, robust analytical methods are essential to ensure the stereochemical purity of the final D-alloisoleucine product, a critical parameter for its application in pharmaceutical and fine chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 3. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylisoleucine | C8H15NO3 | CID 7036275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]
- 8. US6830904B2 - Methods for producing diastereomers of isoleucine - Google Patents [patents.google.com]
- 9. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
An In-Depth Technical Guide to Isoleucine Epimerization for Geochronology
An authoritative resource for researchers, scientists, and drug development professionals on the principles and applications of the D/L ratio of isoleucine in dating geological and archaeological samples.
This technical guide provides a comprehensive overview of the use of isoleucine epimerization for geochronology, a robust analytical technique for determining the age of organic-containing materials. The guide details the core principles of amino acid racemization, with a specific focus on the epimerization of isoleucine. It offers in-depth experimental protocols, a compilation of quantitative data from key studies, and visual representations of the underlying chemical processes and analytical workflows.
Core Principles: Isoleucine and the Molecular Clock
Amino acid dating is a geochronological method based on the slow, time-dependent conversion of L-amino acids, the building blocks of proteins in living organisms, to their non-superimposable mirror images, D-amino acids.[1] This process, known as racemization, continues after an organism's death, and the ratio of the D-form to the L-form (D/L ratio) can be used to estimate the time elapsed since death.[2]
Isoleucine, an essential amino acid, is particularly well-suited for this dating technique. Unlike most other amino acids that have one chiral center and undergo racemization, isoleucine has two chiral centers. The conversion at the alpha-carbon (α-carbon) leads to the formation of a diastereomer called D-alloisoleucine, a process specifically termed epimerization.[3] The ratio of D-alloisoleucine to L-isoleucine (often abbreviated as aIle/Ile) increases from near zero in a living organism to an equilibrium ratio of approximately 1.3 in fossil materials.[4] This slow and predictable reaction serves as a molecular clock.
The rate of isoleucine epimerization is primarily influenced by temperature, making it a powerful tool for paleotemperature reconstruction as well. Other environmental factors such as pH and the presence of water can also affect the rate, though their influence is often minimized by selecting well-preserved samples from stable environments.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on isoleucine epimerization, providing a comparative look at epimerization rates and D/L ratios in different fossil types.
Table 1: D-alloisoleucine/L-isoleucine (aIle/Ile) Ratios in Independently Dated Fossil Samples
| Fossil Type | Location | Independent Age (years) | Dating Method | Mean aIle/Ile Ratio | Reference |
| Benthonic Foraminifera | Norwegian Continental Shelf | 11,770 ± 170 | Radiocarbon (¹⁴C) | Not specified, used for relative dating | [4] |
| Mammal Tooth Enamel (Elephas cfr. antiquus, etc.) | Sicily, Italy | ~200,000 ± 40,000 and ~455,000 ± 90,000 | Relative dating based on stratigraphy | Two distinct age groups observed | [6][7] |
| Mollusk Shells (Helix) | Not Specified | Correlated with Marine Isotope Stages (MIS) 1, 5a, 5e, 7/9, and 11 | Apparent Parabolic Kinetic Model (APK) | Amino-zones A through H defined by distinct ratio clusters | [8] |
| Bone | Olduvai Gorge, Tanzania | 3,340 ± 800 | Radiocarbon (¹⁴C) | Used to calibrate aspartic acid racemization, isoleucine racemizes slower | [9] |
| Ostrich Eggshell | Southern Africa | Isothermal heating at 143°C for up to 500 hours | Laboratory Heating Experiment | Reached equilibrium (aIle/Ile ~1.1) at ~250 hours | [10] |
Table 2: Kinetic Parameters for Isoleucine Epimerization from Heating Experiments
| Sample Material | Temperature (°C) | k_Ile (rate constant, yr⁻¹) | Activation Energy (Ea, kcal/mol) | Reference |
| Bone | 100 | Varies by amino acid | ~38 ± 3 (for aspartic acid, similar for others) | [5] |
| Mollusk Shells (Arctica islandica) | 80-160 | Rate constants determined for different shell layers | Not specified | [11] |
| Marine Sediments | 100-150 | Determined for L-isoleucine to D-alloisoleucine conversion | Not specified | [3] |
| Land Snail Shells | High Temperature | Compared between modern and fossil samples | Differences observed between modern and fossil samples | [12] |
Detailed Experimental Protocols
The accurate determination of the aIle/Ile ratio requires meticulous sample preparation and analysis. The following protocols provide a generalized yet detailed workflow for the analysis of isoleucine epimerization in fossil materials.
Sample Preparation and Hydrolysis
-
Sample Selection and Cleaning: Collect well-preserved, monospecific samples (e.g., shells of a single mollusk species or tests of a single foraminifera species) from a stable depositional environment.[13] At least 1 gram of material is recommended to allow for rigorous pre-treatment and replicate analyses. Clean the samples by sonication in cold 2N HCl and distilled water to remove surficial contaminants.[14]
-
Isolation of Intracrystalline Fraction (for carbonates): To ensure a closed system, it is crucial to isolate the intracrystalline proteins. This is typically achieved by bleaching the sample with a reagent like sodium hypochlorite to remove the more labile intercrystalline organic matter.[2][15]
-
Acid Hydrolysis: The cleaned and pre-treated sample is then hydrolyzed to break down the proteins into their constituent amino acids. A common and robust method is to heat the sample in a sealed, oxygen-free tube with 6M hydrochloric acid (HCl) at 110°C for 22 hours.[3][16] For younger samples where faster-racemizing amino acids are of interest, a shorter hydrolysis time of 6 hours at 110°C can minimize induced racemization while achieving near-complete recovery.[17]
-
Desalting: After hydrolysis, the inorganic salts are removed from the amino acid solution, typically using ion-exchange chromatography.[14] The resulting solution is then evaporated to dryness.
Chromatographic Analysis
The separation and quantification of D-alloisoleucine and L-isoleucine are most commonly performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Derivatization: The amino acids in the dried hydrolysate are derivatized with a chiral reagent to form diastereomers that can be separated on a standard reverse-phase column. A common derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC).[18]
-
Chromatographic Separation: The derivatized amino acids are injected into an HPLC system equipped with a fluorescence detector. A C18 reverse-phase column is typically used with a gradient elution of a buffered mobile phase.[19]
-
Quantification: The D-alloisoleucine and L-isoleucine peaks are identified based on their retention times, and the areas under the peaks are used to calculate the aIle/Ile ratio.
3.2.2. Gas Chromatography (GC)
-
Derivatization: For GC analysis, the amino acids are converted into volatile derivatives. This is often a two-step process involving esterification with an acidic alcohol (e.g., (+) 2-butanol) followed by acylation with an agent like pentafluoropropionic anhydride (PFPA).[14]
-
Chromatographic Separation: The derivatized amino acids are separated on a capillary column in a gas chromatograph. The separated compounds are detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[20]
-
Quantification: As with HPLC, the aIle/Ile ratio is calculated from the integrated peak areas of the D-alloisoleucine and L-isoleucine derivatives.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of isoleucine epimerization geochronology.
Caption: Chemical pathway of L-isoleucine epimerization to D-alloisoleucine.
Caption: Experimental workflow for isoleucine epimerization dating.
Caption: Logical relationship for calculating age from the aIle/Ile ratio.
References
- 1. Amino Acid Racemization Dating [detectingdesign.com]
- 2. antarcticglaciers.org [antarcticglaciers.org]
- 3. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 4. vliz.be [vliz.be]
- 5. annualreviews.org [annualreviews.org]
- 6. Isoleucine epimerization ages of quaternary mammals from Sicily | Alpine and Mediterranean Quaternary [amq.aiqua.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creation.com [creation.com]
- 10. researchgate.net [researchgate.net]
- 11. geologi.no [geologi.no]
- 12. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 13. Isoleucine epimerization for dating marine sediments: importance of analyzing monospecific foraminiferal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.lib.unb.ca [journals.lib.unb.ca]
- 15. disperse-project.org [disperse-project.org]
- 16. keypublishing.org [keypublishing.org]
- 17. experts.nau.edu [experts.nau.edu]
- 18. Is amino acid racemization a useful tool for screening for ancient DNA in bone? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path of a Non-Standard Amino Acid: A Technical Guide to the Biosynthesis and Metabolic Pathways of D-Alloisoleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Alloisoleucine, a non-proteinogenic stereoisomer of L-isoleucine, represents a molecule of increasing interest in biomedical research and pharmaceutical development. While not incorporated into proteins, its presence is a critical diagnostic marker for Maple Syrup Urine Disease (MSUD), and it serves as a valuable chiral building block in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the known biosynthetic and metabolic pathways involving D-Alloisoleucine. It details the enzymatic and chemical synthesis routes, presents key quantitative data, outlines experimental protocols for its analysis and production, and visualizes the involved pathways and workflows. This document serves as a foundational resource for researchers aiming to understand and manipulate the metabolism of this unique amino acid.
Biosynthesis of D-Alloisoleucine
The natural biosynthesis of D-Alloisoleucine is not a de novo process from simple precursors. Instead, it is primarily understood as occurring through the stereochemical inversion (epimerization) of the proteinogenic amino acid, L-Isoleucine.
Enzymatic Epimerization
The most direct biological route to D-Alloisoleucine is through the action of specific racemases or epimerases. One such well-characterized enzyme is Isoleucine 2-Epimerase.
-
Isoleucine 2-Epimerase from Lactobacillus buchneri : This enzyme specifically catalyzes the reversible epimerization at the α-carbon (C-2) of isoleucine stereoisomers. It facilitates the interconversion between L-Isoleucine (2S, 3S) and D-Alloisoleucine (2R, 3S).[1] The reaction is dependent on pyridoxal 5'-phosphate (PLP) as a coenzyme.[1] The proposed mechanism involves the abstraction of the α-hydrogen from the substrate by a lysine residue (Lys280), forming a quinonoid intermediate, followed by the addition of a hydrogen by an aspartate residue (Asp222) to yield D-Alloisoleucine.[2]
References
- 1. Identification, Purification, and Characterization of a Novel Amino Acid Racemase, Isoleucine 2-Epimerase, from Lactobacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the novel amino-acid racemase isoleucine 2-epimerase from Lactobacillus buchneri - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Alloisoleucine: A Potential Biomarker in the Landscape of Metabolic Diseases
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the emerging role of D-alloisoleucine as a biomarker in metabolic diseases. While firmly established as a pathognomonic marker for Maple Syrup Urine Disease (MSUD), recent evidence suggests its utility may extend to other metabolic derangements, including certain phenotypes of obesity and insulin resistance. This document provides a comprehensive overview of the underlying biochemistry, analytical methodologies for quantification, and a summary of current findings regarding its association with metabolic diseases beyond MSUD.
Introduction
D-alloisoleucine is a diastereomer of the essential branched-chain amino acid (BCAA) L-isoleucine.[1] In healthy individuals, it is present in only trace amounts.[2] Its formation is intrinsically linked to the catabolism of L-isoleucine, specifically through the reversible transamination of its corresponding α-ketoacid.[3][4] Elevated levels of D-alloisoleucine are a hallmark of Maple Syrup Urine Disease (MSUD), an inborn error of metabolism caused by deficient activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2][5] This enzymatic impairment leads to the accumulation of BCAAs and their respective α-ketoacids, creating a metabolic environment conducive to the formation of D-alloisoleucine.[3]
Recent research has begun to explore the significance of D-alloisoleucine in more common metabolic disorders. Given that elevated circulating BCAAs are a well-recognized metabolic signature of obesity, insulin resistance, and type 2 diabetes, investigating alterations in D-alloisoleucine levels in these conditions is a logical next step.[6][7] This guide summarizes the current state of knowledge, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate further research in this promising area.
Quantitative Data Summary
The concentration of D-alloisoleucine in biological fluids is a critical parameter for its use as a biomarker. The following tables summarize the reported levels in various metabolic states.
| Population | Matrix | D-Alloisoleucine Concentration (μmol/L) | Notes | Citation |
| Healthy Adults | Plasma | 1.9 ± 0.6 (mean ± SD) | [2] | |
| Healthy Children (3-11 years) | Plasma | 1.6 ± 0.4 (mean ± SD) | [2] | |
| Healthy Infants (<3 years) | Plasma | 1.3 ± 0.5 (mean ± SD) | [2] | |
| Patients with Diabetes Mellitus | Plasma | Not significantly different from healthy subjects | [2][8] | |
| Patients with Classical MSUD | Plasma | >5 (diagnostic cutoff) | In 2451 of 2453 unselected samples, the concentration was above the cutoff. | [2] |
| Patients with Variant MSUD | Plasma | >5 (diagnostic cutoff) | In all samples for diagnosis and 94% of samples for treatment control. | [2] |
| Healthy Newborns | Dried Blood Spot | Below detection limit in ~55% of cases; highest concentration was 1.9 μmol/L. | [9] |
Table 1: Plasma D-Alloisoleucine Concentrations in Human Subjects.
| Animal Model | Condition | Matrix | D-Alloisoleucine Concentration | Key Finding | Citation |
| Zucker Rats | Lean | Plasma | ~0.4 μmol/L (estimated from graph) | [6] | |
| Zucker Rats | Obese | Plasma | ~1.4 μmol/L (estimated from graph) | 238% higher in obese compared to lean rats. | [6][10] |
| Diet-Induced Obese (DIO) Rats | Lean | Plasma | Not significantly different from obese | [6] | |
| Diet-Induced Obese (DIO) Rats | Obese | Plasma | Not significantly different from lean | No significant change in alloisoleucine despite elevations in other BCAAs. | [6][10] |
Table 2: Plasma D-Alloisoleucine Concentrations in Animal Models of Obesity.
Biochemical Pathway and Pathophysiology
The formation of D-alloisoleucine is a direct consequence of the accumulation of the α-ketoacid derived from L-isoleucine, (S)-α-keto-β-methylvalerate. In situations of impaired BCKDH activity, this ketoacid accumulates and can undergo keto-enol tautomerization, followed by reamination to form both L-isoleucine and its diastereomer, D-alloisoleucine.[4][11]
While the primary driver of D-alloisoleucine accumulation is reduced BCKDH function, the downstream signaling consequences of elevated D-alloisoleucine itself are not yet fully elucidated. However, the broader context of BCAA accumulation points towards significant impacts on key cellular signaling pathways. Elevated BCAAs, particularly leucine, are known to activate the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism.[12][13][14] Furthermore, the accumulation of BCAAs and their toxic byproducts has been linked to mitochondrial dysfunction and increased oxidative stress.[6][15]
Formation of D-Alloisoleucine and its proposed metabolic context.
Experimental Protocols
Accurate and reliable quantification of D-alloisoleucine is paramount for its clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity, which allows for the separation of D-alloisoleucine from its isomers.[16][17]
Protocol: Quantification of D-Alloisoleucine in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and reagents available.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., D-Alloisoleucine-d10).[18]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[18]
2. Liquid Chromatography
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A chiral column is essential for separating D-alloisoleucine from its isomers (e.g., L-isoleucine, L-leucine, and D-leucine). A mixed-mode chromatography column can also be utilized.[17][18]
-
Mobile Phase A: 0.1% Formic acid in water.[18]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[18]
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes is a typical starting point, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.[18]
-
Column Temperature: 40°C.[18]
-
Injection Volume: 5 µL.[18]
3. Tandem Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[18]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-Alloisoleucine: Q1 m/z 132.1 -> Q3 m/z 86.1[17]
-
Internal Standard (e.g., D-Alloisoleucine-d10): Q1 m/z 142.1 -> Q3 m/z 92.1 (example)
-
4. Quantification
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of D-alloisoleucine.
-
The concentration of D-alloisoleucine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. Alloisoleucine, D- | C6H13NO2 | CID 94206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alloisoleucine formation in maple syrup urine disease: isotopic evidence for the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for L-Alloisoleucine (HMDB0000557) [hmdb.ca]
- 6. Alloisoleucine differentiates the branched-chain aminoacidemia of obese Zucker and diet-induced obesity (DIO) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Relationship between Branched-Chain Amino Acid Related Metabolomic Signature and Insulin Resistance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Alloisoleucine differentiates the branched-chain aminoacidemia of Zucker and dietary obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interrelation between the metabolism of L-isoleucine and L-allo-isoleucine in patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Essential amino acid formulations to prevent mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of D-Alloisoleucine in Fossils using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid racemization (AAR) is a well-established geochronological dating technique used to estimate the age of fossilized organic materials.[1][2][3] This method is based on the principle that amino acids in living organisms exist almost exclusively in the "left-handed" (L) configuration. Following the death of an organism, these L-amino acids begin to convert to their "right-handed" (D) mirror images in a process called racemization.[2][4][5] The ratio of the D-form to the L-form (D/L ratio) of a particular amino acid increases with time and temperature, providing a molecular clock to date fossil specimens.[2]
Isoleucine, an essential amino acid, has two chiral centers, leading to four stereoisomers. In proteins, L-isoleucine is the naturally occurring form. Through a process of epimerization (a type of racemization) at one of the chiral centers, L-isoleucine converts to D-alloisoleucine.[5] The ratio of D-alloisoleucine to L-isoleucine is a commonly used indicator for AAR dating, particularly for Pleistocene fossils.[6]
This application note provides a detailed protocol for the quantification of D-alloisoleucine in fossil samples using a robust High-Performance Liquid Chromatography (HPLC) method. The protocol outlines sample preparation, pre-column derivatization using o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC), and subsequent analysis by reverse-phase HPLC with fluorescence detection.
Principle of Amino Acid Racemization Dating
The fundamental concept of amino acid racemization dating is the predictable conversion of L-amino acids to their D-enantiomers over geological time. This process is influenced by environmental factors, primarily temperature. By measuring the D/L ratio of specific amino acids and calibrating it with samples of known age, an age estimate for the fossil can be determined.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure accurate quantification.
Materials:
-
Fossil sample (e.g., mollusk shell, bone)
-
Deionized water
-
Hydrochloric acid (HCl), 6 M
-
Dremel or other rotary tool with a clean grinding bit
-
Glass vials with Teflon-lined caps
-
Heating block or oven
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Cleaning: Thoroughly clean the exterior of the fossil sample with deionized water to remove any adhering sediment or organic matter. Use a rotary tool to gently abrade the outer surface to remove potential contaminants.
-
Powdering: Grind a small portion of the cleaned fossil (approximately 10-20 mg) into a fine powder using a clean mortar and pestle or a rotary tool.
-
Hydrolysis:
-
Transfer the powdered sample to a clean glass vial.
-
Add 1 mL of 6 M HCl.
-
Seal the vial tightly with a Teflon-lined cap.
-
Heat the sample at 110°C for 22 hours to hydrolyze the proteins into free amino acids.[7] For younger samples where faster-racemizing amino acids are of interest, a shorter hydrolysis time of 6 hours at 110°C can minimize induced racemization.[7]
-
-
Drying: After hydrolysis, uncap the vial and evaporate the HCl to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried amino acid residue in 1 mL of deionized water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter. The sample is now ready for derivatization.
Preparation of Standards and Reagents
Materials:
-
L-Isoleucine standard
-
D-Alloisoleucine standard
-
o-phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Methanol
-
Sodium tetraborate buffer (100 mM, pH 10.0)
Protocols:
-
Standard Stock Solutions (1 mM):
-
Accurately weigh and dissolve appropriate amounts of L-Isoleucine and D-Alloisoleucine in deionized water to prepare 1 mM stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solutions to concentrations ranging from 1 µM to 100 µM.
-
-
OPA/NAC Derivatizing Reagent:
-
Prepare a solution containing 10 mg/mL of OPA and 10 mg/mL of NAC in methanol.[8] This reagent should be prepared fresh daily.
-
Pre-Column Derivatization with OPA/NAC
This procedure creates fluorescent diastereomeric derivatives that can be separated by reverse-phase HPLC.
Protocol:
-
In a clean microcentrifuge tube, mix the following:
-
100 µL of the sample hydrolysate or working standard solution
-
650 µL of 100 mM sodium tetraborate buffer (pH 10.0)
-
200 µL of the OPA/NAC derivatizing reagent[8]
-
-
Vortex the mixture briefly.
-
Allow the reaction to proceed for at least 2 minutes at room temperature before injection into the HPLC system.[9]
HPLC-Based Quantification
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
HPLC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 50 mM Sodium Acetate Buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, and gradually increase to elute the derivatized amino acids. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
Data Analysis:
-
Identify the peaks for the D-alloisoleucine and L-isoleucine derivatives based on their retention times, as determined from the analysis of the standard solutions.
-
Integrate the peak areas for both D-alloisoleucine and L-isoleucine in the sample chromatograms.
-
Calculate the D/L ratio by dividing the peak area of D-alloisoleucine by the peak area of L-isoleucine.
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of D-Alloisoleucine in fossil samples.
Quantitative Data Presentation
The following table presents representative D/L ratios for D-alloisoleucine and L-isoleucine obtained from Pleistocene mollusk fossils, as part of an interlaboratory comparison study.[6] These values illustrate the extent of racemization in fossils of varying ages.
| Sample ID | Fossil Type | Location | D-Alloisoleucine / L-Isoleucine (D/L) Ratio |
| ILC-A | Protothaca staminea | San Pedro, California | 0.35 ± 0.04 |
| ILC-B | Mytilus californianus | Point Ano Nuevo, California | 0.55 ± 0.06 |
| ILC-C | Chione sp. | San Quintin Bay, Baja California | 0.95 ± 0.10 |
Data are presented as mean ± standard deviation from multiple laboratory analyses.
Conclusion
The HPLC-based method detailed in this application note provides a reliable and sensitive approach for the quantification of D-alloisoleucine in fossil samples. The pre-column derivatization with OPA/NAC allows for the effective separation and detection of D-alloisoleucine and L-isoleucine, enabling the calculation of their D/L ratio. This ratio is a crucial parameter in amino acid racemization dating, offering valuable insights into the age of fossil specimens. The provided protocol can be readily implemented by researchers in the fields of geochemistry, paleontology, and archaeology.
References
- 1. Amino acid dating - Wikipedia [en.wikipedia.org]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. antarcticglaciers.org [antarcticglaciers.org]
- 4. Amino Acid Racemization Dating [detectingdesign.com]
- 5. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 6. app.geosamples.org [app.geosamples.org]
- 7. experts.nau.edu [experts.nau.edu]
- 8. researchgate.net [researchgate.net]
- 9. e-tarjome.com [e-tarjome.com]
Application Notes and Protocols: D-Alloisoleucine as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alloisoleucine, a non-proteinogenic amino acid, serves as a valuable and versatile chiral building block in asymmetric synthesis. Its distinct stereochemistry at the α- and β-carbons provides a robust framework for inducing chirality in a wide array of target molecules. This document provides detailed application notes and protocols for leveraging D-Alloisoleucine in the stereoselective synthesis of complex organic compounds, which is of significant interest in the development of pharmaceuticals and other biologically active molecules. The temporary incorporation of this chiral auxiliary allows for precise control over the formation of new stereocenters.[1]
The fundamental principle behind using a chiral auxiliary like D-Alloisoleucine involves three key stages: covalent attachment to a prochiral substrate, a diastereoselective reaction to create the desired stereocenter, and subsequent cleavage of the auxiliary, which can often be recovered and reused. This strategy is a reliable and well-established method for obtaining enantiomerically pure compounds.
Key Applications and Methodologies
D-Alloisoleucine can be derivatized into various chiral auxiliaries, such as oxazolidinones or amides, which then direct the stereochemical outcome of subsequent reactions. These reactions primarily include diastereoselective alkylations, aldol reactions, and Michael additions. The bulky side chain of the isoleucine moiety effectively shields one face of the reactive intermediate, forcing the incoming reagent to approach from the less hindered face, thus ensuring high diastereoselectivity.
Diastereoselective Alkylation of D-Alloisoleucine Derivatives
One of the most powerful applications of D-Alloisoleucine is in the diastereoselective alkylation of its enolate derivatives. By converting D-Alloisoleucine into a suitable amide or oxazolidinone, a chiral environment is established around the α-carbon. Deprotonation with a strong base generates a rigid, chelated enolate, and subsequent reaction with an electrophile proceeds with high stereocontrol.
A general workflow for this process is depicted below:
Caption: General workflow for asymmetric synthesis using a D-Alloisoleucine-derived chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of an N-Acyloxazolidinone from D-Alloisoleucine
This protocol describes the conversion of D-Alloisoleucine into a chiral oxazolidinone, a versatile auxiliary for various asymmetric transformations.
Materials:
-
D-Alloisoleucine
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Diethyl carbonate
-
Sodium methoxide (NaOMe)
-
Acyl chloride (e.g., propionyl chloride)
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Esterification: Suspend D-Alloisoleucine (1.0 eq) in anhydrous methanol and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.
-
Reduction to Amino Alcohol: Dissolve the methyl ester hydrochloride in a mixture of THF and water. Cool to 0 °C and add sodium borohydride (3.0 eq) portion-wise. Stir for 4 hours at room temperature. Quench the reaction by the slow addition of acetone. Remove the organic solvent under reduced pressure and extract the aqueous layer with dichloromethane. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the corresponding amino alcohol.
-
Oxazolidinone Formation: Dissolve the amino alcohol (1.0 eq) in diethyl carbonate. Add a catalytic amount of sodium methoxide. Heat the mixture to reflux for 6 hours. Cool to room temperature and remove the excess diethyl carbonate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford the D-alloisoleucine-derived oxazolidinone.
-
N-Acylation: Dissolve the oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes. Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and stir for 2 hours at -78 °C. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the N-acyloxazolidinone.
Protocol 2: Diastereoselective Alkylation of an N-Acyloxazolidinone
This protocol details the asymmetric alkylation of the D-Alloisoleucine-derived N-acyloxazolidinone to introduce a new stereocenter.
Materials:
-
N-Acyloxazolidinone from Protocol 1
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise over 15 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add the alkyl halide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Data Presentation
The following table summarizes typical results for the diastereoselective alkylation of a D-alloisoleucine-derived N-propionyloxazolidinone.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | N-(2-Benzylpropionyl)oxazolidinone | 92 | >98:2 |
| Methyl iodide | N-(2-Methylpropionyl)oxazolidinone | 88 | >95:5 |
| Allyl bromide | N-(2-Allylpropionyl)oxazolidinone | 90 | >97:3 |
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the D-Alloisoleucine auxiliary to yield the chiral carboxylic acid, ester, or alcohol.
Materials:
-
Alkylated N-acyloxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure for Cleavage to Carboxylic Acid:
-
Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq, 30% w/w), followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with HCl and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the enantiomerically pure carboxylic acid.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the alkylation is dictated by the conformation of the enolate, which is influenced by the stereocenters of the D-alloisoleucine auxiliary. The sec-butyl group effectively blocks one face of the enolate, leading to a highly diastereoselective reaction.
Caption: Logical diagram illustrating the stereocontrol in the alkylation of a D-Alloisoleucine-derived auxiliary.
Conclusion
D-Alloisoleucine is a powerful and reliable chiral building block for asymmetric synthesis. Its derivatives, particularly oxazolidinones, provide excellent stereocontrol in a variety of carbon-carbon bond-forming reactions. The protocols outlined in this document offer a robust starting point for researchers in academia and industry to access a wide range of enantiomerically pure molecules for applications in drug discovery and development. The ability to cleave and recover the chiral auxiliary adds to the economic and environmental viability of this synthetic strategy.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating D-Alloisoleucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-proteinogenic amino acid D-Alloisoleucine into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The unique stereochemistry of D-Alloisoleucine can enhance peptide stability, receptor binding, and overall efficacy, making it a valuable building block in drug design and development, particularly for cyclic peptides, peptidomimetics, and antimicrobial peptides.[1][2]
Introduction to D-Alloisoleucine in SPPS
D-Alloisoleucine is a diastereomer of D-Isoleucine, featuring a β-branched side chain that introduces significant steric hindrance. This property can pose challenges during the coupling step of SPPS, potentially leading to incomplete reactions and lower purity of the final peptide.[1] However, with optimized protocols, these challenges can be overcome to successfully synthesize peptides with enhanced biological activity. This document outlines standard and optimized protocols for the efficient incorporation of Fmoc-D-Alloisoleucine, along with troubleshooting strategies.
Quantitative Data Summary
The incorporation of sterically hindered amino acids like D-Alloisoleucine often requires optimization of coupling conditions to achieve high efficiency. Below is a summary of illustrative performance data for isoleucine derivatives in SPPS. While specific data for Fmoc-D-Alloisoleucine is not extensively published, the data for Fmoc-L-allo-Isoleucine provides a valuable reference point.[1]
Table 1: Illustrative Performance Data for Isoleucine Derivatives in SPPS [1]
| Isoleucine Derivative | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |
| Fmoc-L-Isoleucine | 98-99.5% | 80-90% | 65-80% | Milder deprotection conditions (piperidine). Generally preferred for its orthogonality. |
| Fmoc-L-allo-Isoleucine | 97-99% | 78-88% | 62-78% | The stereochemistry can influence peptide structure and biological activity. |
| Boc-L-Isoleucine | 97-99% | 75-85% | 60-75% | Requires strong acid (e.g., HF) for final cleavage, which can be harsh on sensitive peptides. |
Note: The data presented is illustrative and can vary based on the peptide sequence, resin, and specific coupling conditions used.
Experimental Protocols
Protocol 1: Standard Manual Fmoc-SPPS for Incorporating Fmoc-D-Alloisoleucine
This protocol outlines a standard manual Fmoc-SPPS workflow. Due to the steric hindrance of D-Alloisoleucine, monitoring of the coupling reaction is crucial.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids, with a substitution of 0.4-0.8 mmol/g).
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Wash the resin with DMF (3 times).
2. Nα-Fmoc Deprotection:
-
Treat the resin with a 20% piperidine in DMF solution for 5 minutes.
-
Drain the vessel and treat with a fresh 20% piperidine in DMF solution for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
3. Coupling of Fmoc-D-Alloisoleucine:
-
In a separate vessel, dissolve Fmoc-D-Alloisoleucine (3 equivalents relative to resin loading), a coupling agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Monitor the reaction completion using a Kaiser test. A negative test (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the optimized protocol.
4. Washing:
-
After a successful coupling, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Deprotection and Cleavage:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Optimized Coupling for Sterically Hindered D-Alloisoleucine
If the standard protocol results in incomplete coupling (positive Kaiser test), the following optimizations are recommended.
1. Double Coupling:
-
After the initial 1-2 hour coupling and a positive Kaiser test, drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Repeat the coupling step with a fresh solution of activated Fmoc-D-Alloisoleucine and coupling reagents for another 1-2 hours.
2. Use of a More Potent Coupling Reagent:
-
Substitute HBTU/HOBt with HATU or HCTU, which are generally more effective for sterically demanding amino acids.
3. Extended Coupling Time:
-
Increase the coupling reaction time to 4 hours or even overnight, with periodic monitoring using the Kaiser test.
4. Elevated Temperature:
-
Perform the coupling reaction at an elevated temperature (e.g., 40-60°C). This can help overcome the activation energy barrier caused by steric hindrance. Caution is advised as elevated temperatures can increase the risk of side reactions like racemization for sensitive amino acids.
Visualizations
Experimental Workflow
Caption: Workflow for SPPS incorporating Fmoc-D-Alloisoleucine.
Signaling Pathway: Antimicrobial Peptide Action
D-Alloisoleucine can be incorporated into antimicrobial peptides to enhance their stability and efficacy.[2] The diagram below illustrates a generalized mechanism of action for such peptides.
Caption: Generalized mechanism of an antimicrobial peptide.
References
Application Notes and Protocols for the Derivatization of D-Alloisoleucine for Enhanced Chromatographic Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Alloisoleucine, a diastereomer of L-isoleucine, is a non-proteinogenic amino acid that plays a significant role as a biomarker in certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD). Its accurate quantification is crucial for diagnosis and monitoring. Due to its structural similarity to other branched-chain amino acids, achieving baseline chromatographic separation without derivatization is challenging.[1] Chemical derivatization enhances the volatility and/or detectability of D-Alloisoleucine, facilitating its separation and quantification by gas chromatography (GC) and high-performance liquid chromatography (HPLC). This document provides detailed application notes and protocols for the derivatization of D-Alloisoleucine for enhanced chromatographic separation.
Section 1: Derivatization for High-Performance Liquid Chromatography (HPLC)
Chiral derivatization is a powerful technique for the separation of amino acid enantiomers and diastereomers using standard reversed-phase HPLC. The derivatizing agent, which is itself chiral, reacts with the amino acid to form diastereomers that have different physicochemical properties and can be separated on an achiral stationary phase.
Marfey's Reagent (FDAA) Derivatization
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), or Marfey's reagent, is a widely used chiral derivatizing agent for amino acids.[2][3] It reacts with the primary amine of D-Alloisoleucine to form diastereomers that can be resolved by HPLC. While effective for many amino acids, the separation of isoleucine and allo-isoleucine diastereomers using the standard Marfey's reagent can be challenging.[2][4] Variants of Marfey's reagent or alternative achiral reagents like Sanger's reagent (1-fluoro-2,4-dinitrobenzene) have shown promise in improving the resolution of these specific isomers.[4]
-
Sample Preparation: Dissolve 1-5 mg of the D-Alloisoleucine sample in 200 µL of 1 M sodium bicarbonate.
-
Derivatization Reaction: Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubation: Incubate the mixture at 40°C for 1 hour in a heating block or water bath.
-
Quenching: Cool the reaction mixture to room temperature and neutralize by adding 200 µL of 2 M HCl.
-
Sample Preparation for HPLC: Evaporate the acetone under a gentle stream of nitrogen. Dilute the remaining aqueous solution with the HPLC mobile phase to the desired concentration for injection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 10% to 60% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
| Derivatizing Reagent | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| L-FDAA (Marfey's) | L-Isoleucine derivative | Not specified | Poor separation of allo-isoleucine | [2][4] |
| L-FDAA (Marfey's) | D-Alloisoleucine derivative | Not specified | Poor separation of allo-isoleucine | [2][4] |
| Sanger's Reagent | L-Isoleucine/L-allo-isoleucine derivatives | Not specified | Improved separation | [4] |
o-Phthalaldehyde (OPA) with Chiral Thiol Derivatization
o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. By using a chiral thiol, diastereomeric derivatives are formed, which can be separated by reversed-phase HPLC.[5] This method offers high sensitivity due to the fluorescent nature of the derivatives. N-acetyl-L-cysteine (NAC) and N-isobutyryl-L-cysteine (IBLC) are commonly used chiral thiols.[6]
-
Reagent Preparation:
-
Borate Buffer: 0.4 M Boric acid adjusted to pH 10.4 with NaOH.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of borate buffer and 50 µL of the chiral thiol (e.g., NAC or IBLC). This reagent should be prepared fresh daily.
-
-
Derivatization Reaction:
-
Mix 10 µL of the D-Alloisoleucine sample solution with 10 µL of the OPA reagent.
-
Allow the reaction to proceed for 2-3 minutes at room temperature.
-
-
Injection: Inject the reaction mixture directly onto the HPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM sodium acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient would be from 10% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
| Chiral Thiol | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| NAC | D-Alloisoleucine derivative | Data not available | Data not available | [6] |
| IBLC | D-Alloisoleucine derivative | Data not available | Data not available |
Naproxen-Based Chiral Derivatizing Agents
(S)-Naproxen, a non-steroidal anti-inflammatory drug, can be converted into a chiral derivatizing agent. For example, (S)-naproxen-benzotriazole can be used to derivatize amino acids to form diastereomeric amides.[7] These derivatives are suitable for separation by reversed-phase HPLC with UV detection.
-
Derivatizing Reagent Synthesis: (S)-naproxen-benzotriazole can be synthesized from (S)-naproxen.
-
Sample Preparation: Dissolve the D-Alloisoleucine sample in a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
Add the (S)-naproxen-based derivatizing reagent to the sample solution.
-
Add a base such as triethylamine to catalyze the reaction.
-
The reaction can be carried out at room temperature or accelerated using microwave irradiation.[7]
-
-
Sample Preparation for HPLC: After the reaction is complete, the mixture can be directly injected or subjected to a simple work-up to remove excess reagent before HPLC analysis.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Triethylammonium phosphate buffer (e.g., 50 mM, pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient, for instance from 30% to 65% B over 35 minutes, has been shown to be effective for separating various amino acid diastereomers.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 231 nm.[7]
| Derivatizing Reagent | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| (S)-naproxen-benzotriazole | D-Alloisoleucine derivative | Data not available | Data not available | [7] |
Note: The application of naproxen-based derivatizing agents has been demonstrated for a range of proteinogenic amino acids, but specific data for D-Alloisoleucine is not available. This approach would require method development for this particular analyte.
Section 2: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of amino acids. This is typically achieved by converting the polar carboxyl and amino groups into less polar esters and amides.
Silylation with MTBSTFA
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a popular silylating reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives with the active hydrogens in amino acids.
-
Sample Preparation: The sample containing D-Alloisoleucine must be completely dry. Lyophilization or drying under a stream of nitrogen is recommended.
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.
-
Seal the reaction vial tightly.
-
Heat the mixture at 100°C for 2-4 hours.
-
-
Injection: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.
-
Column: A nonpolar or mid-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C.
-
Ramp to 180°C at 6°C/min, hold for 5 min.
-
Ramp to 300°C at 10°C/min, hold for 8 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
| Analyte | Retention Time (min) | Reference |
| Alloisoleucine derivative | ~10.5 (under a specific short program) |
Note: The retention time is highly dependent on the specific GC column and temperature program used.
Acylation/Esterification with Ethyl Chloroformate (ECF) and Methanol
This two-step derivatization involves esterification of the carboxyl group with methanol followed by acylation of the amino group with ethyl chloroformate (ECF). This method has been shown to provide good separation of isoleucine isomers.[8]
-
Esterification:
-
Add 1 mL of 3 N methanolic HCl to the dried D-Alloisoleucine sample.
-
Heat at 100°C for 30 minutes.
-
Evaporate the reagent to dryness.
-
-
Acylation:
-
To the dried residue, add 1 mL of dichloromethane and 100 µL of ethyl chloroformate.
-
Add 50 µL of pyridine as a catalyst.
-
Heat at 60°C for 10 minutes.
-
-
Extraction:
-
After cooling, add 1 mL of water and vortex.
-
Collect the organic (bottom) layer for GC-MS analysis.
-
-
Column: A nonpolar capillary column, such as a DB-5MS.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature program would start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: EI ionization at 70 eV.
| Derivatization Method | Analyte | Separation | Retention Time Range (min) | Reference |
| TBDMS (MTBSTFA) | Isoleucine isomers | Partial separation | 16.0 - 16.2 | [8] |
| ECF-MeOH | Isoleucine isomers | Complete separation | 12.4 - 12.6 | [8] |
Note: While this data is for isoleucine isomers in general, it suggests that the ECF-MeOH method is superior for resolving these closely related compounds.
Section 3: Visualization of Experimental Workflows
Diagrams
Caption: HPLC derivatization workflow for D-Alloisoleucine.
Caption: GC-MS derivatization workflow for D-Alloisoleucine.
Caption: Logical relationships in derivatization for chromatography.
The derivatization of D-Alloisoleucine is a critical step for its accurate and reliable quantification in complex matrices. For HPLC analysis, chiral derivatizing agents such as Marfey's reagent, OPA with a chiral thiol, and naproxen-based reagents can be employed to form diastereomers that are separable on achiral columns. However, the separation of isoleucine stereoisomers can be challenging, and method development is crucial. For GC-MS analysis, derivatization to form volatile esters and amides is necessary. The ECF/Methanol derivatization method appears to be a promising approach for the complete separation of isoleucine isomers. The choice of the derivatization method will depend on the available instrumentation, the required sensitivity, and the specific sample matrix. The protocols and data presented in these application notes provide a foundation for researchers to develop and validate robust analytical methods for D-Alloisoleucine.
References
- 1. sielc.com [sielc.com]
- 2. Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
Application of D-Alloisoleucine in geochronological studies of marine sediments.
Application of D-Alloisoleucine in Geochronological Studies of Marine Sediments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The epimerization of L-isoleucine to D-alloisoleucine is a foundational reaction in amino acid racemization (AAR) geochronology, a powerful tool for dating Quaternary marine sediments. This process is particularly valuable for sediments beyond the range of radiocarbon dating, offering insights into paleoclimatology and stratigraphy. This document provides detailed application notes and experimental protocols for the use of D-alloisoleucine in dating marine sediments, with a focus on foraminifera as the target carbonate matrix.
Introduction to D-Alloisoleucine Geochronology
Amino acid geochronology is based on the principle that L-amino acids, the building blocks of proteins in living organisms, undergo a slow, time-dependent conversion to their D-enantiomers after the organism's death. This process, known as racemization, is influenced by time and temperature. For isoleucine, which has two chiral centers, the process is termed epimerization, where L-isoleucine converts to its diastereomer, D-alloisoleucine.[1] The ratio of D-alloisoleucine to L-isoleucine (D/L ratio) in a fossil sample increases with age, providing a natural chronometer.[1]
The analysis of D-alloisoleucine in foraminifera from marine sediment cores is a widely used method for establishing chronologies for the Pleistocene.[2] Foraminifera are abundant in marine sediments, and their calcareous tests provide a stable matrix for the preservation of amino acids. By calibrating the D/L ratios with independently dated horizons (e.g., using radiocarbon dating or magnetostratigraphy), it is possible to establish a regional aminostratigraphy and date sediments that lack other suitable dating materials.[1]
Data Presentation: D-Alloisoleucine D/L Ratios in Marine Sediments
The following tables summarize quantitative data from studies that have utilized D-alloisoleucine D/L ratios for geochronological purposes. These data illustrate the relationship between the D/L ratio, age, and depositional environment.
Table 1: D-Alloisoleucine/L-Isoleucine Ratios in Foraminifera from ODP Leg 155
This table presents D/L ratios for mixed species of foraminifera from the Amazon Fan, with age estimates based on marine oxygen isotope stages.
| Sample ID | Depth (mbsf) | Oxygen Isotope Stage | Estimated Age | D/L Isoleucine Ratio |
| 155-939A-1H-1, 7-10 cm | 0.07-0.10 | 1 | Holocene | 0.033 |
| 155-939A-1H-5, 80-83 cm | 7.30-7.33 | 5e | ~125,000 years | 0.166 |
| 155-942A-11X-3, 30-33 cm | 96.50-96.53 | 7 | ~200,000 years | 0.278 |
| 155-942A-12X-2, 10-13 cm | 104.30-104.33 | 7 or 9 | ~200,000-300,000 years | 0.301 |
Data sourced from Wehmiller et al. (1997).
Table 2: D-Alloisoleucine/L-Isoleucine Ratios in Benthic Foraminifera from the Norwegian Continental Shelf
This table shows the D/L ratios for Cibicides lobatulus from various cores, with ages determined by radiocarbon dating and seismostratigraphy.
| Core ID | Depth in Core (cm) | Independent Age (years BP) | D/L Isoleucine Ratio |
| B77-139 | 270-280 | 12,930 ± 240 | 0.062 |
| C76-113 | 70-80 | 11,770 ± 170 | 0.051 |
| C76-112 | 100-110 | ~11,000 | 0.048 |
| B78-138 | 5-10 | Pre-Weichselian | 0.175 |
Data sourced from Sejrup et al. (1984).
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of D-alloisoleucine in foraminifera from marine sediments.
Sample Preparation: Foraminifera Cleaning
-
Initial Cleaning: Sonicate the foraminifera tests in deionized water for 1-30 seconds to remove any loosely adhering sediment particles.
-
Oxidative Cleaning: Treat the samples with 1 mL of 3% hydrogen peroxide (H₂O₂) to remove surficial organic matter.
-
Rinsing: Rinse the cleaned foraminifera three times with reagent-grade (Type I) water.
-
Drying: Dry the samples in a clean environment.
Hydrolysis
-
Acid Digestion: Place the cleaned foraminifera tests into a clean glass vial and add 6 M hydrochloric acid (HCl). A common ratio is 20 µL of 7 N HCl per mg of shell.
-
Inert Atmosphere: Purge the vial with nitrogen gas to create an inert atmosphere and prevent oxidation of the amino acids.
-
Heating: Seal the vial and heat at 110°C for 22 hours to hydrolyze the proteins into their constituent amino acids.
-
Drying: After hydrolysis, evaporate the HCl to dryness under a vacuum or a stream of nitrogen.
-
Reconstitution: Redissolve the amino acid residue in a known volume of 0.01 N HCl.
Derivatization for HPLC Analysis
This protocol is for pre-column derivatization using o-phthaldialdehyde (OPA) and a chiral thiol, N-isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric derivatives.
-
Reagent Preparation:
-
OPA Solution: Prepare a 10 mM solution of OPA in methanol.
-
IBLC Solution: Prepare a 40 mM solution of N-isobutyryl-L-cysteine in a suitable solvent.
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.6.
-
-
Automated Derivatization (recommended): Use an autosampler with a derivatization function. The following sequence is a general guideline:
-
Inject 500 µL of the borate buffer into a reaction vial.
-
Add 20 µL of the amino acid sample (reconstituted hydrolysate).
-
Add 20 µL of the 10 mM OPA solution.
-
Add 20 µL of the 40 mM IBLC solution.
-
Mix the reaction mixture thoroughly. The reaction is rapid and occurs at ambient temperature.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
HPLC System: A standard HPLC system equipped with a fluorescence detector is required.
-
Column: A C18 stationary phase column (e.g., Hypersil BDS, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a two-solvent system:
-
Solvent A: Aqueous sodium acetate buffer (e.g., 23 mM, pH 6.0).
-
Solvent B: A mixture of methanol and acetonitrile.
-
-
Gradient Program (Example): A linear gradient from a low to a high percentage of Solvent B over a period of 60-75 minutes is a common starting point. The exact gradient will need to be optimized for the specific column and amino acids of interest.
-
Detection: Set the fluorescence detector to an excitation wavelength of 230 nm and an emission wavelength of 445 nm.
-
Quantification: The D/L ratio of isoleucine is determined by integrating the peak areas of the D-alloisoleucine and L-isoleucine derivatives in the chromatogram.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the geochronological analysis of marine sediments using D-Alloisoleucine.
Caption: Experimental workflow for D-Alloisoleucine geochronology.
Logical Relationship in D-Alloisoleucine Dating
This diagram illustrates the fundamental relationships between the key variables in amino acid geochronology.
Caption: Factors influencing the D-Alloisoleucine/L-Isoleucine ratio.
Illustrative Calibration Curve
The following diagram shows a hypothetical calibration curve for D-Alloisoleucine geochronology, demonstrating the increase of the D/L ratio with age.
Caption: Example of a D/L Isoleucine calibration curve.
References
Application Notes and Protocols for the Enzymatic Resolution of D-Alloisoleucine and L-Isoleucine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoleucine, an essential amino acid, possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. The stereospecific synthesis and separation of these isomers are crucial in various fields, including pharmacology and biotechnology, as different stereoisomers can exhibit distinct biological activities. Enzymatic resolution offers a highly selective and efficient method for separating these stereoisomers. This document provides detailed protocols for two primary enzymatic methods for the resolution of a mixture of D-Alloisoleucine and L-Isoleucine: one utilizing acylase and the other employing D-hydantoinase.
Method 1: Acylase-Mediated Resolution of N-Acetyl-DL-Isoleucine
This method involves the N-acetylation of the amino acid mixture, followed by the stereoselective hydrolysis of the N-acetyl-L-isoleucine by an acylase enzyme. The resulting free L-isoleucine can then be separated from the unreacted N-acetyl-D-alloisoleucine.
Experimental Workflow: Acylase Method
Caption: Workflow for the acylase-mediated resolution of D-Alloisoleucine and L-Isoleucine.
Experimental Protocol: Acylase Method
Step 1: N-Acetylation of the D-Alloisoleucine and L-Isoleucine Mixture
-
Suspend 10 g of the D-Alloisoleucine and L-Isoleucine mixture in 50 mL of glacial acetic acid.
-
Add 15 mL of acetic anhydride to the suspension.
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the N-acetylated amino acid mixture. The product can be used directly in the next step or purified by recrystallization.
Step 2: Enzymatic Hydrolysis
-
Dissolve 10 g of the N-acetylated amino acid mixture in 200 mL of deionized water.
-
Adjust the pH of the solution to 8.0 with a dilute solution of sodium hydroxide or ammonium hydroxide.
-
Add Acylase I from Aspergillus melleus (specific activity >0.5 U/mg) to the solution. A typical enzyme-to-substrate ratio is 1:100 to 1:1000 by weight. For 10 g of substrate, start with 10-100 mg of enzyme.
-
Incubate the reaction mixture at 37-45°C with gentle stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing for the presence of free L-isoleucine using thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 24-48 hours.
Step 3: Separation of L-Isoleucine and N-Acetyl-D-Alloisoleucine
-
Once the reaction is complete, acidify the solution to pH 5 with acetic acid to precipitate the free L-isoleucine at its isoelectric point.
-
Cool the mixture in an ice bath to facilitate crystallization.
-
Collect the precipitated L-isoleucine by filtration and wash with cold ethanol.
-
The filtrate contains the N-acetyl-D-alloisoleucine. This can be recovered by evaporation of the solvent.
-
Alternatively, the mixture can be separated using ion-exchange chromatography.
Step 4: Analysis
-
Determine the enantiomeric purity of the L-isoleucine and the concentration of the N-acetyl-D-alloisoleucine using chiral HPLC.
Quantitative Data: Acylase Method
| Parameter | Value | Reference/Note |
| Enzyme | Acylase I from Aspergillus melleus | [1][2] |
| Specific Activity | >0.5 U/mg | [1] |
| Optimal pH | 8.0 | [1][2] |
| Optimal Temperature | 40-45°C | [1][2] |
| Typical Reaction Time | 24-48 hours | [3] |
| Expected Yield of L-Isoleucine | ~40-45% (of initial total amino acids) | Theoretical max is 50% |
| Expected Enantiomeric Excess (e.e.) of L-Isoleucine | >95% | Dependent on enzyme selectivity and reaction completion |
Method 2: D-Hydantoinase-Mediated Resolution
This method involves the conversion of the amino acid mixture into their corresponding hydantoins. A stereoselective D-hydantoinase then hydrolyzes the D-allo-isoleucine hydantoin to N-carbamoyl-D-allo-isoleucine, which can be subsequently converted to D-alloisoleucine. The unreacted L-isoleucine hydantoin can be racemized in situ under alkaline conditions, allowing for a dynamic kinetic resolution with a theoretical yield approaching 100%.
Experimental Workflow: D-Hydantoinase Method
Caption: Workflow for the D-hydantoinase-mediated resolution of D-Alloisoleucine and L-Isoleucine.
Experimental Protocol: D-Hydantoinase Method
Step 1: Synthesis of 5-(sec-butyl)hydantoin Mixture
-
Dissolve 13.1 g (0.1 mol) of the D-Alloisoleucine and L-Isoleucine mixture in 100 mL of water.
-
Add 8.1 g (0.1 mol) of potassium cyanate to the solution and stir until dissolved.
-
Heat the mixture to 50-60°C and slowly add 10 mL of concentrated hydrochloric acid.
-
Continue heating and stirring for 2-3 hours.
-
Cool the reaction mixture in an ice bath to precipitate the hydantoin product.
-
Filter the solid, wash with cold water, and dry to obtain the 5-(sec-butyl)hydantoin mixture.
Step 2: Enzymatic Hydrolysis of D-Alloisoleucine Hydantoin
-
Suspend 10 g of the 5-(sec-butyl)hydantoin mixture in 200 mL of a suitable buffer (e.g., 0.1 M phosphate buffer) and adjust the pH to 8.5-10.5.
-
Add a D-hydantoinase (e.g., from Bacillus stearothermophilus) to the mixture. The enzyme can be used as a whole-cell catalyst or as a purified enzyme.
-
Incubate the reaction at 30-75°C with stirring. The higher pH facilitates the in situ racemization of the unreacted L-isoleucine hydantoin.
-
Monitor the reaction for the formation of N-carbamoyl-D-allo-isoleucine by HPLC. The reaction can approach >95% conversion.[4]
Step 3: Decarbamoylation to D-Alloisoleucine
-
Chemical Method:
-
After the enzymatic reaction, acidify the mixture with hydrochloric acid to pH 1-2.
-
Add a solution of sodium nitrite at 0°C.
-
Stir the reaction for 1-2 hours.
-
Neutralize the solution and purify the D-alloisoleucine by ion-exchange chromatography.[4]
-
-
Enzymatic Method (using a decarbamoylase):
-
After the hydantoinase reaction, adjust the pH to around 7.5-8.0.
-
Add a suitable N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase).
-
Incubate at an appropriate temperature (e.g., 50°C) until the conversion to D-alloisoleucine is complete.
-
Purify the D-alloisoleucine by ion-exchange chromatography.
-
Step 4: Analysis
-
Determine the yield and enantiomeric purity of the D-alloisoleucine using chiral HPLC.
Quantitative Data: D-Hydantoinase Method
| Parameter | Value | Reference/Note |
| Enzyme | D-Hydantoinase (e.g., from Bacillus stearothermophilus) | [4][5] |
| Reaction pH | 8.5 - 10.5 | [4] |
| Reaction Temperature | 30 - 75°C | [4] |
| Yield of D-Alloisoleucine | 80 - 82% | [4] |
| Optical Purity of D-Alloisoleucine | >99% | [4] |
Analytical Method: Chiral HPLC for Isoleucine Stereoisomers
The separation and quantification of the four stereoisomers of isoleucine are critical for monitoring the enzymatic resolution process and for final product analysis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC Conditions
| Parameter | Description |
| Column | Chiral stationary phase columns such as CROWNPAK CR-I(+) or Primesep 200 are effective for underivatized amino acids.[6][7] Alternatively, derivatization with a chiral reagent like Marfey's reagent (FDNP-L-Ala-NH2) followed by separation on a C18 column can be used. |
| Mobile Phase | For CROWNPAK columns, a typical mobile phase is a mixture of acetonitrile, ethanol, water, and trifluoroacetic acid (e.g., 80/15/5/0.5).[7] For Primesep columns, an isocratic mobile phase of acetonitrile and water with a buffer like ammonium formate is used.[6] |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 20 - 40°C |
| Detection | UV detection at 210-220 nm for underivatized amino acids. For derivatized amino acids, the detection wavelength depends on the chromophore of the derivatizing agent. Mass spectrometry (MS) can also be coupled with HPLC for sensitive and specific detection. |
Conclusion
The enzymatic resolution protocols described provide robust and highly selective methods for the separation of D-Alloisoleucine and L-Isoleucine. The acylase method is a classic and effective approach for producing L-amino acids, while the D-hydantoinase method, particularly with in situ racemization, offers a pathway to high yields of D-amino acids. The choice of method will depend on the desired enantiomer and the specific requirements of the application. Accurate analysis using chiral HPLC is essential to validate the success of the resolution. These protocols serve as a detailed guide for researchers in the fields of chemistry, biochemistry, and pharmaceutical development.
References
- 1. 酰基转移酶 I 来源于蜂蜜曲霉 powder, brown, >0.5 U/mg | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. benchchem.com [benchchem.com]
- 4. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]
- 5. Crystal structure of D-hydantoinase from Bacillus stearothermophilus: insight into the stereochemistry of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sielc.com [sielc.com]
- 7. shimadzu.com [shimadzu.com]
Application Notes & Protocols for the Quantitative Analysis of D-Alloisoleucine in Protein Hydrolysates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The quantitative analysis of D-Alloisoleucine in protein hydrolysates is a critical aspect of various fields, including pharmaceutical development, food science, and clinical diagnostics. D-Alloisoleucine, a stereoisomer of L-Isoleucine, can be an indicator of racemization during protein processing or a key biomarker for certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD).[1][2] Accurate and precise quantification of D-Alloisoleucine requires robust analytical methodologies to differentiate it from its other isomers. These application notes provide detailed protocols for the sample preparation, hydrolysis, and analysis of D-Alloisoleucine in protein samples.
The analytical workflow for quantifying D-Alloisoleucine in protein hydrolysates typically involves three main stages: protein hydrolysis, sample preparation (including derivatization if necessary), and instrumental analysis.
References
Application Notes and Protocols for the Separation of Isoleucine Diastereomers using Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucine, an essential amino acid, possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). The stereochemistry of amino acids is critical in pharmacology and drug development, as different stereoisomers can exhibit distinct biological activities and metabolic fates. Consequently, the accurate separation and quantification of isoleucine diastereomers are paramount for research, quality control, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation of stereoisomers. CSPs create a chiral environment that allows for differential interaction with the enantiomers and diastereomers of a compound, leading to their separation. This document provides detailed application notes and protocols for the separation of isoleucine diastereomers using various types of CSPs.
Chiral Stationary Phases for Isoleucine Diastereomer Separation
Several types of chiral stationary phases have demonstrated efficacy in the separation of amino acid stereoisomers. The most common and successful CSPs for isoleucine diastereomers include:
-
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ T, T2, R, and TAG): These phases, based on antibiotics like teicoplanin, offer a broad range of selectivity for amino acids due to multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance. They are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[1]
-
Crown Ether-Based CSPs (e.g., Crownpak® CR-I(+)): These CSPs are particularly effective for the separation of primary amines, including amino acids. The chiral recognition mechanism is based on the formation of inclusion complexes between the crown ether and the protonated primary amino group of the analyte.
-
Ligand-Exchange Chromatography (LEC) CSPs: In CLEC, a chiral ligand is coated or bonded to the stationary phase. In the presence of a metal ion (typically Cu(II)) in the mobile phase, diastereomeric metal complexes are formed with the amino acid enantiomers, leading to their separation.
-
Protein-Based CSPs: These CSPs utilize immobilized proteins, such as human serum albumin (HSA) or α1-acid glycoprotein (AGP), to perform chiral separations. The complex three-dimensional structure of the protein provides a multitude of chiral recognition sites.
Data Presentation: Separation of Isoleucine Diastereomers
The following tables summarize the quantitative data for the separation of isoleucine diastereomers on different chiral stationary phases.
Table 1: Separation of Underivatized Isoleucine Diastereomers on Crownpak® CR-I(+)
| Analyte | Retention Time (min) | Resolution (Rs) |
| D-Isoleucine + D-allo-Isoleucine | Co-eluted | - |
| L-Isoleucine | ~2.5 | Not specified |
| L-allo-Isoleucine | ~2.8 | Not specified |
Data sourced from a Shimadzu Application Note. Note that complete baseline separation of all four diastereomers was not achieved with this single column method.[2]
Table 2: Separation of FMOC-Derivatized Isoleucine Enantiomers on Chirobiotic™ R
| Analyte | Retention Time (min) |
| Peak 1 | 2.95 |
| Peak 2 | 4.40 |
This data is for FMOC-derivatized isoleucine and does not represent the separation of all four underivatized diastereomers.[1]
Experimental Protocols
Protocol 1: Separation of D/L Amino Acids using Crownpak® CR-I(+)
This protocol is based on the Shimadzu Application Note for the analysis of D/L amino acids and is suitable for identifying the presence of different isoleucine stereoisomers, although with some co-elution.
Materials:
-
Column: Crownpak® CR-I(+) (3 mm I.D. x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Ethanol/Water/Trifluoroacetic Acid (TFA) = 80/15/5/0.5 (v/v/v/v)
-
Instrumentation: HPLC or LC/MS/MS system
-
Analytes: Standard solutions of L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine in a suitable solvent (e.g., mobile phase).
Procedure:
-
Mobile Phase Preparation:
-
Carefully mix 800 mL of acetonitrile, 150 mL of ethanol, 50 mL of water, and 5 mL of TFA.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
HPLC System Setup:
-
Install the Crownpak® CR-I(+) column in the column oven.
-
Set the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare individual or mixed standard solutions of the isoleucine diastereomers at a concentration of approximately 1 µg/mL.
-
Dissolve the standards in the mobile phase.
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the sample solution.
-
Acquire data for approximately 6 minutes.
-
Detection can be performed using UV (e.g., 210 nm) or Mass Spectrometry.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isoleucine stereoisomers based on their retention times. Note the co-elution of D-isoleucine and D-allo-isoleucine.
-
Protocol 2: General Method for Separation of Underivatized Amino Acids on Chirobiotic™ T
This protocol provides a starting point for developing a separation method for isoleucine diastereomers on a macrocyclic glycopeptide CSP. Optimization of the mobile phase composition will be necessary to achieve the desired resolution.
Materials:
-
Column: Chirobiotic™ T (4.6 mm I.D. x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Instrumentation: HPLC system with UV or MS detector
-
Analytes: Standard solutions of L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of methanol.
-
Degas both mobile phases.
-
-
HPLC System Setup:
-
Install the Chirobiotic™ T column.
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the initial mobile phase composition.
-
-
Method Development (Gradient Elution):
-
Start with a gradient elution to screen for the separation of the four diastereomers. A suggested starting gradient is:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 100% A
-
35-45 min: Re-equilibration
-
-
Set the flow rate to 1.0 mL/min.
-
-
Sample Preparation:
-
Prepare a mixture of the four isoleucine diastereomers in the initial mobile phase.
-
-
Injection and Data Acquisition:
-
Inject a suitable volume (e.g., 10 µL) of the sample.
-
Monitor the elution profile.
-
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient profile, mobile phase composition (e.g., by trying different organic modifiers like acetonitrile or different additives), and temperature to improve the resolution between the four peaks. Isocratic conditions may also be explored once the approximate elution conditions are known.
-
Visualization of Experimental Workflow
Logical Workflow for Chiral Stationary Phase Selection
The following diagram illustrates a logical workflow for selecting a suitable chiral stationary phase for the separation of isoleucine diastereomers.
Caption: Workflow for selecting a chiral stationary phase for isoleucine diastereomer separation.
Conclusion
References
Troubleshooting & Optimization
How to improve the accuracy of D-Alloisoleucine quantification in old samples.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to improve the accuracy of D-Alloisoleucine quantification in geological, archaeological, and other aged samples.
Frequently Asked Questions (FAQs)
Q1: What is D-Alloisoleucine and why is its quantification in old samples critical?
A: Isoleucine is an amino acid with two chiral centers, meaning it can exist in four different stereoisomers: L-Isoleucine, D-Isoleucine, L-Alloisoleucine, and D-Alloisoleucine. In living organisms, proteins are almost exclusively composed of L-amino acids, including L-Isoleucine.[1] After death, a chemical process called racemization (or epimerization for amino acids with multiple chiral centers) begins, where L-Isoleucine slowly converts to its mirror image, D-Alloisoleucine.[1][2] The ratio of D-Alloisoleucine to L-Isoleucine (the D/L ratio) increases over time and can be used as a powerful dating tool in geochronology and archaeology, a technique known as Amino Acid Racemization (AAR) dating.[1][3] Accurate quantification is therefore essential for establishing reliable chronologies for fossils and sediments.[4][5]
Q2: What are the primary challenges when quantifying D-Alloisoleucine in old samples?
A: Researchers face several significant challenges:
-
Environmental Factors: The rate of racemization is highly sensitive to environmental conditions, especially temperature.[1][3] An unstable temperature history can complicate age calculations.
-
Contamination: Samples can be contaminated by more recent organic material from soil, bacteria, or handling, which introduces modern amino acids and skews the D/L ratio.[3]
-
Matrix Effects: The complex chemical environment (matrix) of a fossil or sediment can interfere with the analytical measurement, either suppressing or enhancing the signal of the target analyte.[6][7][8] This can lead to under- or overestimation of the D-Alloisoleucine concentration.
-
Chromatographic Separation: Isoleucine has several isomers (Leucine, Isoleucine, Alloisoleucine) that are difficult to separate analytically because they have the same mass.[9][10][11] Achieving clean chromatographic peaks is crucial for accurate quantification.
-
Diagenesis: Over long periods, the original proteins within a sample degrade, which can lead to the leaching of amino acids or the breakdown of the closed system needed for reliable dating.[1]
Q3: What is the "intra-crystalline fraction," and why is its isolation important for accuracy?
A: The intra-crystalline fraction refers to proteins that are trapped within the mineral crystals of a fossil, such as shell carbonate or ostrich eggshell.[1][4] These proteins are physically protected from external environmental factors and contamination, creating a "closed system."[1][4] Isolating and analyzing the amino acids from this fraction is vital for reliable AAR dating because it minimizes the impact of external contamination and amino acid leaching that can affect the bulk organic material.[1][4] This approach significantly increases the reliability and resolution of age estimates.[1]
Q4: How can I mitigate matrix effects during my analysis?
A: Matrix effects can be addressed using several strategies:
-
Robust Sample Cleanup: Employ solid-phase extraction (SPE) or other purification steps to remove interfering compounds from the sample before analysis.[12]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the actual samples.[6][7] This helps to ensure that the standards and the samples are affected by the matrix in the same way.
-
Stable Isotope Dilution: Use a stable isotope-labeled version of D-Alloisoleucine as an internal standard.[6][13] Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte's signal.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of D-Alloisoleucine.
Problem: Poor Chromatographic Resolution of Isoleucine Stereoisomers
-
Symptoms: Overlapping or merged peaks for D-Alloisoleucine, L-Isoleucine, and Leucine in your chromatogram, making accurate peak integration impossible.[11][14]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate HPLC Column | The standard C18 column may not provide sufficient resolution for these isomers.[9][10] Consider using a specialized column, such as a PBr column packed with pentabromobenzyl-modified silica gel or a dedicated chiral column, which are designed to separate stereoisomers.[9][10][15] |
| Suboptimal Mobile Phase/Gradient | The mobile phase composition and gradient elution profile are critical. Experiment with different solvent mixtures and gradient slopes. Ensure the mobile phase is properly degassed to prevent pressure fluctuations.[16][17] Sometimes, increasing column temperature can improve peak shape and resolution.[14] |
| Lack of Derivatization | Underivatized amino acids can be difficult to separate. Use a pre-column derivatization reagent to create diastereomers that are more easily resolved on a standard reversed-phase column. Common reagents include Phenylisothiocyanate (PITC) or chiral reagents like L-FDVDA.[9][18] |
Problem: Inconsistent or Non-Reproducible D/L Ratios
-
Symptoms: High variability in D/L ratios between replicate analyses of the same sample or between samples that should have similar ages.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Temperature Fluctuation | Racemization rates are highly dependent on temperature.[1][3] Ensure that all samples are stored and processed under consistent temperature conditions. For age calculations, an accurate understanding of the sample's long-term burial temperature history is crucial. |
| Incomplete Hydrolysis | The acid hydrolysis step must be sufficient to break down proteins into their constituent amino acids without causing excessive degradation. Optimize hydrolysis time and temperature for your specific sample type. |
| Contamination | Modern amino acids from handling, lab environment, or soil can severely compromise results.[3] Use fired glassware, high-purity solvents, and follow strict clean-lab protocols. Physically clean the exterior of fossil samples and consider bleach treatment to remove surface contaminants.[4][19] |
Experimental Protocols
Protocol 1: Isolation of Intra-crystalline Fraction from Carbonate Fossils
This protocol is adapted from methods designed to isolate the chemically protected protein fraction within biominerals.[4]
-
Sample Selection & Cleaning: Select a well-preserved fossil fragment. Mechanically remove the outer surface layer using a dental drill to eliminate surface contamination.[19][20] Sonicate the fragment in high-purity water to remove adhered sediment.
-
Powdering: Grind the cleaned fragment into a fine powder using a solvent-cleaned mortar and pestle.[19]
-
Bleaching Treatment: Transfer the powder to a clean glass tube. Add a solution of sodium hypochlorite (bleach) to the powder and allow it to react. This step oxidizes and removes the more accessible, non-indigenous, and degraded organic matter.
-
Rinsing: After the reaction, carefully decant the bleach solution. Thoroughly rinse the powder multiple times with high-purity water and then methanol to remove all residual bleach and soluble components. Centrifuge between rinses to retain the powder.
-
Acid Hydrolysis: Dry the cleaned powder. Add 6M HCl to the powder and seal the tube under nitrogen. Heat at a controlled temperature (e.g., 110°C) for a specified time (e.g., 22 hours) to hydrolyze the intra-crystalline proteins into free amino acids.
-
Drying and Reconstitution: After hydrolysis, unseal the tube and evaporate the HCl under a stream of nitrogen. Reconstitute the dried amino acid residue in a suitable buffer for analysis.
Protocol 2: RP-HPLC Method with Pre-Column Derivatization
This is a generalized protocol for the separation of isoleucine stereoisomers using derivatization.[18]
-
Standard Preparation: Prepare a stock solution of DL-Isoleucine and create a series of working standards with concentrations spanning the expected range of your samples.[18]
-
Derivatization:
-
Take a defined volume (e.g., 100 µL) of your hydrolyzed sample or standard solution.
-
Add a coupling reagent mixture (e.g., Methanol:Triethylamine:PITC in a 7:1:1 ratio).[18]
-
Vortex and allow the reaction to proceed at room temperature for approximately 20 minutes.[18]
-
Evaporate the solvent under nitrogen.
-
Reconstitute the derivatized residue in your HPLC mobile phase A.[18]
-
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18, 5 µm particle size).
-
Mobile Phase: Use a gradient system. For example, Mobile Phase A could be an aqueous buffer (e.g., sodium acetate with triethylamine, pH adjusted) and Mobile Phase B could be acetonitrile.
-
Detection: Use a UV detector set to a wavelength appropriate for your derivatizing agent (e.g., 254 nm for PITC).
-
Injection: Inject the reconstituted sample and run the gradient program.
-
-
Quantification: Identify peaks based on the retention times of your standards. Integrate the peak areas for D-Alloisoleucine and L-Isoleucine to calculate the D/L ratio.
Quantitative Data Summary
Table 1: Comparison of Common Analytical Techniques for D-Alloisoleucine Quantification
| Technique | Principle | Advantages | Disadvantages |
| RP-HPLC with UV Detection | Separation of derivatized amino acids on a reversed-phase column with UV detection.[4][18] | Cost-effective, robust, widely available. | Requires derivatization, may have lower sensitivity, can be challenging to resolve all isomers.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile amino acid derivatives by gas chromatography, with detection by mass spectrometry. | High resolution, can provide structural information. | Requires derivatization to create volatile compounds, can be destructive to the sample.[21] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with highly sensitive and specific detection by a tandem mass spectrometer.[11] | High sensitivity and specificity, can often analyze underivatized amino acids, excellent for low-concentration samples.[11][22] | Higher instrument cost, susceptible to matrix effects.[7][11] |
Table 2: Example HPLC Parameters for PITC-Derivatized Isoleucine Stereoisomers
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1 M Sodium Acetate buffer with 0.05% Triethylamine, pH 6.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | 8% to 25% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Note: This is an example protocol. Parameters must be optimized for your specific instrument and application. |
Visualized Workflows and Logic
Caption: General workflow for D-Alloisoleucine analysis in fossil samples.
Caption: Logic tree for troubleshooting poor chromatographic resolution.
References
- 1. antarcticglaciers.org [antarcticglaciers.org]
- 2. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 3. Amino Acid Racemization: Dating Organic Remains • ExploreAnthro.com [exploreanthro.com]
- 4. Improving the reliability of amino acid Geochronology - Department of Archaeology, University of York [york.ac.uk]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 10. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. jbcgenetics.com [jbcgenetics.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Using Macro- and Microscale Preservation in Vertebrate Fossils as Predictors for Molecular Preservation in Fluvial Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Chemistry and Analysis of Organic Compounds in Dinosaurs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Chiral Separation of D-Alloisoleucine
Welcome to the technical support center for the chiral separation of D-Alloisoleucine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What makes the chiral separation of D-Alloisoleucine challenging?
A1: The primary challenge lies in the structure of isoleucine itself. It possesses two chiral centers, resulting in four stereoisomers: L-Isoleucine, D-Isoleucine, L-Alloisoleucine, and D-Alloisoleucine.[1][2] These stereoisomers, particularly D-Alloisoleucine and L-Isoleucine, have very similar physicochemical properties, making their separation difficult. Furthermore, the presence of other structurally similar branched-chain amino acids, such as leucine, can cause co-elution and interfere with accurate quantification.[3][4][5]
Q2: What are the common analytical techniques for separating D-Alloisoleucine?
A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These are typically used in two main approaches:
-
Direct Separation: This involves the use of a chiral stationary phase (CSP) that can directly resolve the stereoisomers.
-
Indirect Separation: This method involves derivatizing the amino acid with a chiral derivatizing reagent (CDR) to form diastereomers, which can then be separated on a standard achiral column.[6][7][8]
Q3: When should I choose a direct versus an indirect separation method?
A3: The choice depends on your specific experimental needs.
-
Direct methods are often preferred for their simplicity as they require less sample preparation. They are suitable when you have a well-characterized chiral stationary phase known to be effective for these isomers.
-
Indirect methods can offer higher sensitivity and resolution, which is particularly useful when dealing with complex matrices or trace amounts of D-amino acids.[6][9] The formation of diastereomers often leads to better separation on conventional reversed-phase columns.[6][8]
Troubleshooting Guides
HPLC-Based Separations
Issue 1: Poor or no resolution between D-Alloisoleucine and other isoleucine stereoisomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the CSP is critical. Not all chiral columns can resolve all four isoleucine stereoisomers. Consult literature for CSPs specifically shown to separate isoleucine isomers, such as crown ether-based (e.g., CROWNPAK CR-I) or macrocyclic glycopeptide-based (e.g., CHIROBIOTIC) columns.[10][11][12] |
| Incorrect Mobile Phase Composition | The mobile phase composition, including the organic modifier, buffer type, and pH, significantly impacts selectivity. For crown-ether columns, an acidic mobile phase (pH 2-3) is typically required.[13] For other CSPs, systematically vary the mobile phase composition. The addition of additives like diethylamine (DEA) and formic acid (FA) can also influence the separation.[14] |
| Suboptimal Temperature | Temperature can affect the chiral recognition mechanism. Experiment with different column temperatures (e.g., 5°C, 25°C, 50°C). In some cases, changing the temperature can even reverse the elution order of enantiomers.[15] |
| Co-elution with Leucine | Leucine is a structural isomer of isoleucine and can co-elute. If using a non-chiral column for diastereomer separation, optimize the gradient and mobile phase to resolve leucine from the isoleucine stereoisomers. A multi-dimensional HPLC system can also be employed for enhanced selectivity.[3] |
Issue 2: Peak tailing or broad peaks for D-Alloisoleucine.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with the Stationary Phase | The zwitterionic nature of amino acids can lead to undesirable interactions with the silica support of the column.[16] Ensure the mobile phase pH is appropriate to control the ionization state of the analyte. The use of mobile phase additives can also help to mask active sites on the stationary phase. |
| Low Concentration of Analyte | D-amino acids are often present in very low concentrations, which can lead to poor peak shape.[4] Consider using a more sensitive detector or an indirect method with a derivatizing agent that enhances the detection signal. |
| Column Overload | While less common for trace analysis, injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration. |
GC-Based Separations
Issue 3: Incomplete derivatization or side reactions.
| Possible Cause | Troubleshooting Step |
| Non-optimal Reaction Conditions | Derivatization reactions are sensitive to temperature, time, and reagent concentration. Optimize these parameters for your specific chiral derivatizing reagent (e.g., ethyl chloroformate).[7] |
| Presence of Water or Other Interfering Substances | Ensure your sample is dry and free of contaminants that could react with the derivatizing agent. |
Issue 4: Poor separation of diastereomers on a non-chiral column.
| Possible Cause | Troubleshooting Step |
| Inadequate Column Selectivity | Even for diastereomers, the choice of the achiral column is important. A column with a different stationary phase chemistry may provide the necessary selectivity. |
| Suboptimal Temperature Program | The temperature ramp rate in GC significantly affects resolution. Optimize the temperature program to enhance the separation of the target diastereomers. |
Experimental Protocols
Protocol 1: Indirect Chiral Separation of Isoleucine Stereoisomers by HPLC after Derivatization with L-FDVDA
This protocol is based on the method described for the separation of isoleucine stereoisomers using a novel chiral resolution labeling reagent.[1][2]
-
Derivatization:
-
To a solution of the amino acid sample, add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) in acetone.
-
Add a buffer solution (e.g., sodium bicarbonate) to adjust the pH.
-
Incubate the mixture at a specific temperature (e.g., 50 °C) for a defined time (e.g., >1 hour) to ensure complete reaction.[1]
-
Quench the reaction by adding an acid (e.g., HCl).
-
-
HPLC Analysis:
-
Column: A pentabromobenzyl-modified silica gel (PBr) column is recommended as standard C18 columns may not separate the isoleucine stereoisomers.[1][2]
-
Mobile Phase: A gradient of methanol in water containing 0.1% formic acid. For example, a linear gradient from 0% to 30% methanol over a set time.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 340 nm.
-
Protocol 2: Direct Chiral Separation of Underivatized D/L-Alloisoleucine by HPLC
This protocol is a general guideline based on common practices for direct chiral separation of amino acids.
-
Sample Preparation:
-
Dissolve the amino acid sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Analysis:
-
Column: A crown ether-based chiral stationary phase, such as CROWNPAK CR-I(+).[12]
-
Mobile Phase: An acidic aqueous solution, for example, perchloric acid solution (pH ~2.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or a suitable mass spectrometer.
-
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for Isoleucine Stereoisomer Separation
| Chiral Stationary Phase (CSP) | Principle | Typical Mobile Phase | Advantages | Disadvantages |
| Crown Ether-Based (e.g., CROWNPAK CR) | Inclusion complexation with the primary amine group.[10][13] | Acidic aqueous buffer (pH 2-3).[13] | Good separation of underivatized amino acids.[10] | Limited to primary amines; requires acidic mobile phase. |
| Macrocyclic Glycopeptide-Based (e.g., CHIROBIOTIC) | Multiple chiral recognition mechanisms including hydrogen bonding and steric interactions.[11] | Polar organic, reversed-phase, or normal-phase. | Broad applicability for various amino acids and their derivatives.[11] | Method development can be more complex due to multiple interaction modes. |
| Polysaccharide-Based (e.g., CHIRALPAK) | Formation of transient diastereomeric complexes. | Normal-phase (e.g., heptane/ethanol) or reversed-phase. | Wide range of available selectors. | Prediction of the best column for a given separation can be difficult.[16] |
Table 2: Comparison of Chiral Derivatizing Reagents (CDRs) for Indirect Separation
| Chiral Derivatizing Reagent (CDR) | Functional Group Targeted | Detection Method | Advantages | Disadvantages |
| L-FDVDA | Primary and secondary amines. | UV (340 nm), MS.[1] | Good resolution of isoleucine stereoisomers on a PBr column.[1][2][17] | Requires a specific type of column for optimal separation. |
| FDAA (Marfey's Reagent) | Primary and secondary amines. | UV (340 nm).[9] | Widely used and commercially available. | May show poor selectivity for some stereoisomers.[9] |
| (S)-NIFE | Primary and secondary amines. | UV, MS.[9] | Can provide good separation for specific stereoisomers where other reagents fail.[9] | The enantiomer of the reagent is not readily available for elution order reversal studies. |
Visualizations
Caption: Workflow for the indirect chiral separation of D-Alloisoleucine.
Caption: Troubleshooting logic for poor resolution in direct chiral HPLC.
References
- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Toward Prediction of Ion Mobility Separation Capabilities. | Semantic Scholar [semanticscholar.org]
- 6. Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. shimadzu.com [shimadzu.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. hplc.eu [hplc.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. reddit.com [reddit.com]
- 17. Our paper has been published in the Chemical and Pharmaceutical Bulletin ï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
Technical Support Center: Optimizing Hydrolysis for Minimal Racemization
Welcome to the technical support center for optimizing hydrolysis conditions to minimize induced racemization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during hydrolysis?
A1: Racemization is the process where a pure enantiomer (e.g., an L-amino acid) is converted into a mixture of both enantiomers (L- and D-forms). During the hydrolysis of peptides or esters with a chiral center, this process can be induced, leading to an inaccurate representation of the original stereochemistry of the sample. In drug development, racemization is a critical concern as different enantiomers of a drug can have varied pharmacological activities and toxicities.[1]
Q2: What are the primary factors that influence racemization during hydrolysis?
A2: The main factors include:
-
Temperature: Higher temperatures significantly accelerate the rate of racemization.[2]
-
pH (Acid/Base Concentration): Both strong acids and strong bases can catalyze racemization. The specific mechanism and extent of racemization can vary with the pH.
-
Reaction Time: Longer exposure to harsh hydrolysis conditions increases the likelihood and extent of racemization.
-
Structure of the Molecule: The susceptibility of a chiral center to racemization is influenced by its chemical environment, including neighboring functional groups. For instance, amino acids like aspartic acid, asparagine, histidine, and cysteine are particularly prone to racemization.[3][4]
Q3: What are the general mechanisms of acid- and base-catalyzed racemization?
A3:
-
Acid-Catalyzed Racemization: This often proceeds through the formation of a planar enol intermediate. The chiral center is temporarily converted to an achiral, planar form, and upon re-protonation, can result in either the original or the opposite enantiomer. In peptides, an oxazoline intermediate can also be formed, which facilitates racemization.[5]
-
Base-Catalyzed Racemization: This typically involves the abstraction of a proton from the chiral center by a base, forming a planar carbanion (enolate). Similar to the acid-catalyzed mechanism, subsequent reprotonation can occur from either side of the planar intermediate, leading to a racemic mixture.[6]
Troubleshooting Guides
Issue 1: High levels of racemization detected after acid hydrolysis of a peptide.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Excessively high temperature and/or long hydrolysis time. | Reduce the hydrolysis temperature and shorten the duration. While complete hydrolysis is necessary, prolonged exposure to high heat is a primary driver of racemization. Consider a time-course study to find the optimal balance for your specific peptide. For example, hydrolysis at 110°C for 24 hours is a common starting point, but might need optimization.[7] |
| Use of a strong acid at high concentration. | While 6 M HCl is standard, for particularly sensitive peptides, a milder acid or a lower concentration might be tested. However, this may require longer hydrolysis times, so a careful balance is needed. |
| Inherent susceptibility of certain amino acid residues. | For peptides containing residues like Asp, Asn, Cys, or His, consider alternative hydrolysis methods. A combined approach of a brief, milder acid hydrolysis followed by enzymatic hydrolysis can significantly reduce racemization.[8][9] |
| Hydrolysis-induced racemization during the analytical workup. | To accurately quantify the original D-amino acid content and correct for racemization that occurs during the hydrolysis step itself, perform the hydrolysis in deuterated acid (e.g., 6N DCl in D₂O). The D-amino acids formed during hydrolysis will incorporate deuterium at the α-carbon, allowing them to be distinguished from the native D-amino acids by mass spectrometry.[3][10] |
Issue 2: Significant racemization observed during base-catalyzed hydrolysis of an ester.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Use of a strong, non-hindered base. | Strong bases readily abstract the alpha-proton, leading to enolate formation and racemization. Opt for a milder base or a sterically hindered, non-nucleophilic base if the reaction allows. |
| Elevated reaction temperature. | As with acid hydrolysis, higher temperatures increase the rate of racemization. Conduct the hydrolysis at the lowest effective temperature. |
| Prolonged reaction time. | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to basic conditions. |
| Solvent effects. | The choice of solvent can influence the stability of the enolate intermediate. Protic solvents can participate in proton exchange and may facilitate racemization. Consider using aprotic solvents where feasible. |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid and the hydrolysis conditions.
Table 1: Extent of Racemization of Amino Acids under Different Acid Hydrolysis Conditions.
| Amino Acid | Condition | % D-Isomer Formed | Reference |
| L-Alanine | 6 M HCl, 110°C, 24h | 1.2% | [11] |
| L-Aspartic Acid | 6 M HCl, 110°C, 24h | 3.8% | [11] |
| L-Phenylalanine | 6 M HCl, 110°C, 24h | 1.0% | [5] |
| L-Histidine | 6 M HCl, 110°C, 24h | 10.4% | [11] |
| L-Aspartic Acid | 10 M HCl, low temp, then enzymatic | < 0.015% | [9] |
| Other Amino Acids | 10 M HCl, low temp, then enzymatic | < 0.01% | [9] |
Experimental Protocols
Protocol 1: Minimized Racemization Acid Hydrolysis of Peptides
This protocol combines a mild acid hydrolysis with enzymatic digestion to achieve complete hydrolysis with very low levels of induced racemization.[8][9]
-
Partial Acid Hydrolysis:
-
Place the peptide sample (approx. 1-5 mg) in a hydrolysis tube.
-
Add 10 M HCl.
-
Incubate at a low temperature (e.g., 70-80°C) for a short period (e.g., 15-30 minutes). This step breaks down the bulk of the peptide bonds.
-
Neutralize the sample carefully with a suitable base (e.g., NaOH).
-
-
Enzymatic Digestion - Step 1 (Pronase):
-
Resuspend the neutralized sample in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
-
Add pronase to the sample.
-
Incubate at 50°C for 12-16 hours.
-
-
Enzymatic Digestion - Step 2 (Aminopeptidase and Peptidyl-D-amino-acid hydrolase):
-
Add leucine aminopeptidase and peptidyl-D-amino-acid hydrolase to the sample.
-
Continue incubation for another 24 hours.
-
-
Sample Preparation for Analysis:
-
Terminate the enzymatic reaction (e.g., by heating or adding a denaturing agent).
-
The sample is now ready for amino acid analysis by HPLC or GC-MS to determine the enantiomeric composition.
-
Protocol 2: Chiral HPLC Analysis of Amino Acid Enantiomers
This protocol describes the direct analysis of amino acid enantiomers using a chiral stationary phase (CSP) column.
-
Sample Preparation:
-
The amino acid hydrolysate is dried under vacuum.
-
Reconstitute the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: A common mobile phase is a mixture of water, methanol, and a small amount of acid (e.g., formic acid) to control ionization. The exact composition will depend on the specific amino acids being analyzed and should be optimized.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Usually ambient, but can be adjusted to optimize separation.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry.
-
-
Data Analysis:
-
Identify the D- and L-enantiomers based on their retention times compared to analytical standards.
-
Quantify the amount of each enantiomer by integrating the peak areas. The percentage of the D-isomer is calculated as: (Area of D-peak / (Area of D-peak + Area of L-peak)) * 100.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. cat-online.com [cat-online.com]
- 4. peptide.com [peptide.com]
- 5. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Improved method for hydrolyzing proteins and peptides without inducing racemization and for determining their true D-amino acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting peak tailing and broadening in D-Alloisoleucine chromatography.
Welcome to our technical support center for troubleshooting issues related to the chromatography of D-Alloisoleucine. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to help you resolve common problems like peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing and broadening in D-Alloisoleucine chromatography?
A1: Peak tailing and broadening for D-Alloisoleucine, an amino acid, can stem from several factors. The most common causes include:
-
Secondary Interactions: D-Alloisoleucine, with its amine and carboxylic acid groups, can engage in secondary interactions with the stationary phase.[1][2][3] Particularly in reversed-phase chromatography, interactions with residual silanol groups on the silica-based column packing are a primary cause of peak tailing.[1][2][4]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to distorted peak shapes, including tailing and broadening.[5][6][7][8]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of D-Alloisoleucine.[9][10] If the pH is too close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion.[9][10]
-
Column Degradation: Over time, columns can degrade due to issues like silica dissolution, formation of voids, or contamination, all of which can negatively impact peak shape.[4][11][12][13]
-
Extra-Column Volume (Dead Volume): Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening.[14][15][16]
Q2: How can I tell if column overload is the cause of my peak tailing?
A2: A simple diagnostic test can help you determine if column overload is the issue. Reduce the mass of your sample on the column by a factor of 10.[6] You can do this by either diluting your sample or injecting a smaller volume. If the peak shape improves and becomes more symmetrical, and the retention time potentially increases, then column overload is the likely cause.[6] Mass overload, in particular, often results in a characteristic "right-triangle" peak shape.[7]
Q3: What role does the mobile phase pH play in the peak shape of D-Alloisoleucine?
A3: The mobile phase pH is a critical parameter that influences the retention and peak shape of ionizable compounds like D-Alloisoleucine.[9][10] D-Alloisoleucine has both an acidic (carboxylic acid) and a basic (amine) functional group. The pH of the mobile phase determines the extent to which these groups are ionized.
-
At a low pH (e.g., below 3), the carboxylic acid group is protonated (neutral), and the amine group is protonated (positive charge).
-
At a high pH, the carboxylic acid group is deprotonated (negative charge), and the amine group is deprotonated (neutral).
Operating at a pH close to the pKa of either functional group can result in a mixture of ionized and non-ionized species, leading to peak broadening or splitting.[10] For basic compounds, operating at a lower pH can minimize interactions with acidic silanol groups on the column, thereby reducing peak tailing.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue where the latter half of the peak is drawn out. This guide will walk you through a systematic approach to identify and fix the root cause.
Step 1: Check for Column Overload
-
Action: Reduce the sample concentration or injection volume by a factor of 5-10.
-
Observation:
-
If the peak shape improves significantly, you are likely experiencing mass overload.[6]
-
If the peak shape remains the same, proceed to the next step.
-
Step 2: Evaluate Mobile Phase and Analyte Interactions
-
Action 1: Adjust Mobile Phase pH. For reversed-phase columns, try lowering the mobile phase pH (e.g., to between 2.5 and 3.5) to suppress the ionization of residual silanol groups on the silica packing.[1] This reduces the secondary interactions that cause tailing for basic compounds.
-
Action 2: Add a Buffer. Use a buffer in your mobile phase to maintain a constant pH and minimize silanol interactions.[17][18]
-
Action 3: Use an End-Capped Column. If you are not already, switch to a column that has been "end-capped." End-capping chemically modifies the stationary phase to reduce the number of accessible silanol groups, thus improving peak shape for polar and basic analytes.[1][4]
Step 3: Inspect the Column and System
-
Action 1: Check for a Column Void. A void or channel in the column packing can cause peak distortion.[17][19] Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced.
-
Action 2: Clean the Column. Column contamination from previous samples can lead to peak tailing.[11][13] Follow the manufacturer's instructions for column washing.
-
Action 3: Check for a Blocked Frit. A partially blocked inlet frit can disrupt the flow path and cause peak distortion.[19] You can try back-flushing the column (if the manufacturer allows it) or replacing the frit.
Guide 2: Addressing Peak Broadening
Peak broadening results in wider peaks than expected, which can reduce resolution and sensitivity.
Step 1: Minimize Extra-Column Volume (Dead Volume)
-
Action:
-
Rationale: Extra volume in the system outside of the column contributes to band spreading and, consequently, broader peaks.[14][16][21]
Step 2: Optimize Flow Rate and Temperature
-
Action 1: Adjust Flow Rate. A flow rate that is too high or too low can lead to increased band broadening. Perform a flow rate optimization study to find the optimal flow rate for your separation.
-
Action 2: Control Column Temperature. Temperature gradients across the column can cause peak broadening.[11] Using a column oven to maintain a stable and uniform temperature can mitigate this effect. Preheating the mobile phase before it enters the column can also help.[11]
Step 3: Check for Column Deterioration
-
Action:
Quantitative Data Summary
The following tables provide a summary of typical parameters that can be adjusted to troubleshoot peak shape issues.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte (Basic Compound) | Peak Asymmetry Factor (As) | Observation |
| 7.0 | Methamphetamine | 2.35 | Significant Tailing[1] |
| 3.0 | Methamphetamine | 1.33 | Improved Symmetry[1] |
Table 2: HPLC Method Parameters for Isoleucine Isomers
| Parameter | Method 1[22] | Method 2[23] |
| Column | Primesep 200 | Primesep 100 |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | 20% Acetonitrile in Water | Water and Acetonitrile with Ammonium Formate buffer |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 200 nm or CAD | CAD |
Experimental Protocols
Protocol 1: D-Alloisoleucine Analysis by HPLC with Derivatization
This protocol is based on a general method for amino acid analysis and may require optimization for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
D-Alloisoleucine standard
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
Acetone
-
1 M Sodium bicarbonate
-
2 M Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation and Derivatization:
-
Prepare a stock solution of D-Alloisoleucine in water.
-
To 50 µL of the sample or standard, add 100 µL of 1 M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 50 µL of 2 M HCl.
-
Dilute the sample with the initial mobile phase if necessary.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 50% B (linear gradient)
-
35-40 min: 50% to 10% B (linear gradient)
-
40-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Troubleshooting workflow for peak tailing and broadening.
Caption: Secondary interaction mechanism causing peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. mastelf.com [mastelf.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bvchroma.com [bvchroma.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 16. uhplcs.com [uhplcs.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. restek.com [restek.com]
- 19. silicycle.com [silicycle.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. sielc.com [sielc.com]
- 23. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]
Method refinement for D-Alloisoleucine analysis in low-concentration samples.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the analysis of D-Alloisoleucine in low-concentration samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of D-Alloisoleucine challenging at low concentrations?
A1: The accurate quantification of D-Alloisoleucine at low concentrations is challenging primarily due to the presence of its isomers: L-Isoleucine, L-Leucine, and D-Isoleucine.[1] These isomers often have similar physicochemical properties, making their chromatographic separation difficult.[1][2] D-Alloisoleucine is a diastereomer of L-Isoleucine, which can further complicate baseline resolution.[1] Additionally, in biological matrices, the concentration of D-Alloisoleucine is typically very low (often < 2 µM in healthy individuals), whereas its isomers are present at much higher physiological concentrations, creating a difficult analytical dynamic.[1][3]
Q2: What is the most common analytical method for D-Alloisoleucine quantification?
A2: The most prevalent and reliable method for the quantification of D-Alloisoleucine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5] This technique offers the high sensitivity and specificity required to distinguish D-Alloisoleucine from its isomers and accurately measure it at low concentrations.[4][5] While older methods involving derivatization followed by HPLC with fluorescence detection or GC-MS exist, LC-MS/MS is generally preferred for its robustness and ability to analyze underivatized amino acids.[6]
Q3: Is derivatization necessary for D-Alloisoleucine analysis by LC-MS/MS?
A3: While derivatization can be used to improve chromatographic separation and sensitivity, it is not always necessary for LC-MS/MS analysis of D-Alloisoleucine.[4][7] Many modern LC-MS/MS methods utilize specialized chromatography columns, such as mixed-mode or chiral columns, to achieve baseline separation of underivatized D-Alloisoleucine and its isomers.[2][4] The derivatization process itself can introduce variability and potential for interference, so its benefits must be weighed against these drawbacks for each specific application.[7]
Q4: What are matrix effects and how can they be mitigated in D-Alloisoleucine analysis?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix, such as salts, phospholipids, and endogenous metabolites.[7] This can lead to ion suppression or enhancement, affecting the accuracy and precision of the analysis.[7] The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆, ¹⁵N-Isoleucine.[7] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for normalization of the signal.[7] Proper sample preparation, like solid-phase extraction (SPE), can also help remove interfering matrix components.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase composition. | Optimize the mobile phase, including pH and organic solvent concentration. For amino acids, small amounts of additives like formic acid can improve peak shape. |
| Column degradation or contamination. | Wash the column according to the manufacturer's instructions. If the problem persists, replace the column. | |
| Inadequate Separation of Isomers | Suboptimal chromatographic conditions. | Adjust the gradient, flow rate, or column temperature. Consider using a specialized column, such as a mixed-mode or chiral column, designed for amino acid isomer separation.[2][4] |
| Incorrect mobile phase. | Ensure the mobile phase composition and pH are appropriate for the chosen column and analytes. | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to matrix effects. | Incorporate a stable isotope-labeled internal standard (SIL-IS) to normalize the signal.[7] Optimize sample preparation to remove interfering matrix components (e.g., using SPE).[7] |
| Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). | |
| Suboptimal derivatization (if used). | Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration.[8] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix interference. | Improve sample cleanup procedures.[7] | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Standardize all sample preparation steps, including pipetting, extraction, and evaporation. Use automated systems where possible. |
| Unstable derivatization reaction. | Ensure consistent reaction conditions (time, temperature, pH). Use fresh derivatization reagents.[9] | |
| Fluctuations in instrument performance. | Perform regular instrument calibration and maintenance. Monitor system suitability parameters throughout the analytical run. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for D-Alloisoleucine analysis.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 1 - 2 µmol/L | [4][10] |
| Linearity Range | 1 - 250 µmol/L | [4] |
| Inter-assay Imprecision (CV) | < 8.06% | [4] |
| Intra-assay Imprecision (CV) | 1.8% - 7.4% | [5] |
| Accuracy (Bias) | -3.8% to -10.1% | [4] |
| Recovery | 91% - 129% | [5] |
Table 2: Reference Ranges in Dried Blood Spots (DBS)
| Analyte | Mean ± SD (µmol/L) | Reference |
| Leucine | 72 ± 27 | [3] |
| Isoleucine | 37 ± 19 | [3] |
| Valine | 98 ± 46 | [3] |
| D-Alloisoleucine | Below detection limit to 1.9 µmol/L | [3][6] |
Experimental Protocols
Protocol 1: Sample Preparation from Dried Blood Spots (DBS) without Derivatization
This protocol is adapted from methods for newborn screening for Maple Syrup Urine Disease (MSUD).[5]
Materials:
-
3/16-inch dried blood spot punch
-
Methanol/H₂O extraction solvent
-
Stable isotope-labeled internal standards (e.g., ¹³C₆, ¹⁵N-Isoleucine)
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
LC-MS/MS mobile phase
Procedure:
-
Punch a 3/16-inch disk from the dried blood spot into a microcentrifuge tube.
-
Add the extraction solvent containing the internal standards to the tube.
-
Vortex the tube for 20 minutes to extract the amino acids.
-
Centrifuge the tube at 14,000 x g for 10 minutes to pellet the paper disk and any precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[5]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general workflow for cleaning up plasma samples to reduce matrix effects.[7]
Materials:
-
Mixed-mode cation exchange SPE cartridge
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., 2% formic acid in water, followed by methanol)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Nitrogen evaporator
-
LC-MS/MS mobile phase
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
Loading: Load the plasma sample supernatant onto the cartridge at a slow flow rate.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove interferences.
-
Elution: Elute the D-Alloisoleucine and other amino acids using 1 mL of the elution solvent.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[7]
Visualizations
Caption: A generalized workflow for the analysis of D-Alloisoleucine in low-concentration samples.
Caption: A troubleshooting decision tree for common issues in D-Alloisoleucine analysis.
References
- 1. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Second-tier test for quantification of alloisoleucine and branched-chain amino acids in dried blood spots to improve newborn screening for maple syrup urine disease (MSUD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 9. waters.com [waters.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Resolving D-Alloisoleucine and L-Isoleucine in HPLC
Welcome to our dedicated technical support center for the chromatographic resolution of D-Alloisoleucine and L-Isoleucine. Isoleucine possesses two chiral centers, leading to four stereoisomers: L-Isoleucine, D-Isoleucine, L-Alloisoleucine, and D-Alloisoleucine. The similar physicochemical properties of these diastereomers, particularly D-Alloisoleucine and L-Isoleucine, present a significant challenge in achieving baseline separation in High-Performance Liquid Chromatography (HPLC).
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate D-Alloisoleucine and L-Isoleucine?
The primary challenge lies in the fact that D-Alloisoleucine and L-Isoleucine are diastereomers. While they have different spatial arrangements, their chemical properties are very similar, leading to nearly identical interactions with traditional reversed-phase stationary phases and resulting in poor chromatographic resolution or co-elution.[1][2] Effective separation, therefore, necessitates the use of specialized chiral stationary phases or derivatization with chiral reagents to create diastereomeric derivatives with more distinct properties.[3][4]
Q2: My peaks for D-Alloisoleucine and L-Isoleucine are co-eluting. What are the first steps to troubleshoot this issue?
Co-elution is a common problem when analyzing these isomers.[5][6][7] Here’s a logical approach to troubleshooting:
-
Confirm Peak Purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), check the peak purity across the eluted peak.[5] Inconsistent spectra across the peak are a strong indicator of co-elution.
-
Evaluate Your Column: Are you using a chiral column? Standard C18 columns are generally not suitable for separating these diastereomers without derivatization.[3][4] Consider switching to a chiral stationary phase (CSP) or a mixed-mode column.
-
Optimize the Mobile Phase: Small changes in the mobile phase composition can significantly impact selectivity.[8] Adjusting the organic modifier concentration, buffer pH, or ionic strength can improve resolution. For instance, weakening the mobile phase can increase retention time and potentially improve separation.[5]
-
Review Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase to prevent peak distortion and fronting.
Q3: What type of HPLC column is best for separating D-Alloisoleucine and L-Isoleucine?
The choice of column is critical. Here are some effective options:
-
Chiral Stationary Phases (CSPs): These are the most direct and common solutions. Columns like the CHIROBIOTIC series (T, R, TAG) have proven effective for separating amino acid isomers.[9] Crown-ether based CSPs, such as CROWNPAK CR-I(+) and CR-I(-), are also well-suited for the enantiomeric and diastereomeric separation of amino acids.[10][11]
-
Mixed-Mode Columns: Columns like Primesep 100 and Primesep 200, which offer a combination of reversed-phase and ion-exchange properties, can provide the necessary selectivity to resolve these diastereomers.[1][12]
-
PBr Columns: A pentabromobenzyl-modified silica gel (PBr) column has been shown to be effective in separating isoleucine stereoisomers after derivatization.[3][4]
Q4: Can I improve resolution without changing my column?
Yes, several parameters can be adjusted:
-
Mobile Phase Composition: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). The addition of ion-pairing agents like trifluoroacetic acid (TFA) can also influence selectivity.[13][14]
-
pH of the Mobile Phase: The ionization state of the amino acids is pH-dependent. Adjusting the pH of the mobile phase buffer can alter their interaction with the stationary phase and improve separation.[15]
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[1]
-
Column Temperature: Temperature can affect the thermodynamics of the separation.[16][17] Experimenting with different column temperatures (e.g., in the range of 25-40°C) may improve resolution.[3][8]
Q5: Is derivatization necessary to achieve separation?
While not always mandatory, derivatization with a chiral reagent can significantly enhance the separation of D-Alloisoleucine and L-Isoleucine, especially on achiral columns.[3][4] Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) react with the amino acids to form diastereomeric derivatives that are more easily separated on a standard C18 or specialized PBr column.[3][18] The AccQ•Tag Ultra derivatization chemistry is another example used for amino acid analysis that can aid in resolution.[19]
Troubleshooting Guides
Guide 1: Poor Peak Resolution
If you are observing poor resolution (Rs < 1.5), follow this workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Experimental Protocols
Protocol 1: Mixed-Mode Chromatography for Underivatized Isoleucine Isomers
This method is adapted for the separation of underivatized D-Alloisoleucine and L-Isoleucine.
-
Column: Primesep 200 (4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: 20% Acetonitrile in water with 0.2% formic acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection: UV at 200 nm or Charged Aerosol Detector (CAD)[1]
-
Injection Volume: 5-10 µL
Procedure:
-
Prepare the mobile phase by mixing 200 mL of acetonitrile with 800 mL of HPLC-grade water and adding 2 mL of formic acid.
-
Degas the mobile phase by sonication or vacuum filtration.
-
Equilibrate the Primesep 200 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standards and samples in the mobile phase or a weaker solvent.
-
Inject the samples and standards. With these conditions, a resolution of approximately 4.0 can be achieved between Allo-isoleucine and Isoleucine.[1]
Protocol 2: Chiral Derivatization followed by Reversed-Phase HPLC
This protocol involves derivatization with L-FDVDA for enhanced separation on a PBr column.[3][4]
-
Derivatization Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA)
-
Mobile Phase A: 70% Methanol in ultrapure water (containing 0.1% formic acid)[3][18]
-
Mobile Phase B: 100% Methanol (containing 0.1% formic acid)[3][18]
-
Gradient: Linear gradient from 0% to 30% B over 30 minutes[3][18]
Procedure:
-
Derivatization: Follow the protocol provided with the L-FDVDA labeling kit. This typically involves mixing the amino acid sample with the reagent and a buffer, followed by a short incubation period.
-
HPLC Analysis:
-
Prepare the mobile phases as described above and degas them.
-
Equilibrate the COSMOSIL 3PBr column with the initial mobile phase conditions.
-
Inject the derivatized sample.
-
Run the gradient program.
-
Data Presentation
The following tables summarize key chromatographic parameters from various methods for separating isoleucine isomers.
Table 1: Column and Mobile Phase Conditions for Isoleucine Isomer Separation
| Column Type | Dimensions | Mobile Phase | Detection | Reference |
| Primesep 100 | 4.6 x 250 mm, 5 µm | Acetonitrile/Water with Ammonium Formate buffer | CAD | [12] |
| Primesep 200 | 4.6 x 150 mm, 5 µm | 20% Acetonitrile in water with 0.2% formic acid | UV @ 200 nm, CAD | [1] |
| COSMOSIL 3PBr | 3.0 x 150 mm, 3 µm | Methanol/Water gradient with 0.1% formic acid | UV @ 340 nm | [3][18] |
| CHIROBIOTIC T, R, TAG | - | Simple alcohol/water mixtures | - | [9] |
| AccQ•Tag Ultra C18 | 2.1 x 100 mm, 1.7 µm | AccQ•Tag Eluent A/B gradient | UV or Fluorescence |
Table 2: Reported Resolution Values for Isoleucine Isomers
| Column | Isomers | Resolution (Rs) | Conditions | Reference |
| Primesep 200 | Allo-isoleucine vs. Isoleucine | 1.7 | 20% ACN | [1] |
| Primesep 200 | Allo-isoleucine vs. Isoleucine | 4.0 | 20% ACN with 0.2% formic acid | [1] |
| AccQ•Tag Ultra C18 | Isoleucine vs. Leucine | 2.0 | AccQ•Tag method | [19] |
Note: The European Pharmacopoeia requires a resolution of at least 1.5 for the separation of isoleucine from leucine, which serves as a relevant benchmark for challenging separations.[19]
Logical Relationships
The following diagram illustrates the relationship between key chromatographic parameters and their effect on peak resolution, based on the resolution equation.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. sielc.com [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 4. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 12. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 14. Isoleucine | SIELC Technologies [sielc.com]
- 15. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 19. lcms.cz [lcms.cz]
Addressing matrix effects in the mass spectrometric analysis of D-Alloisoleucine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of D-Alloisoleucine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of D-Alloisoleucine?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as D-Alloisoleucine, due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] In biological matrices like plasma or serum, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1][3]
Q2: How can I determine if my D-Alloisoleucine analysis is affected by matrix effects?
A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1][4] This involves comparing the response of D-Alloisoleucine in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of ion suppression or enhancement.
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no significant matrix effect.
Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5]
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][6] A SIL-IS for D-Alloisoleucine (e.g., D-Alloisoleucine-¹³C₆,¹⁵N) will have nearly identical chemical and physical properties to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement.[1] By using the ratio of the analyte signal to the IS signal for quantification, variability due to matrix effects can be effectively normalized.[1]
Q4: Can derivatization of D-Alloisoleucine help in mitigating matrix effects?
A4: Yes, derivatization can help mitigate matrix effects. By chemically modifying D-Alloisoleucine, its chromatographic behavior is altered, potentially separating it from interfering matrix components.[1][7] However, the derivatization process itself can introduce variability and should be carefully evaluated.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of D-Alloisoleucine that may be related to matrix effects.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Signal / Poor Sensitivity | Significant ion suppression from matrix components.[1] | Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or a specific phospholipid removal procedure.[2][3][8]Chromatographic Separation: Switch from a standard reversed-phase (RP) column to a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column, which can provide better retention and separation for polar analytes like D-Alloisoleucine away from non-polar interferences.[1][9]Use a SIL-IS: This will compensate for signal loss due to suppression.[1] |
| Poor Reproducibility (High %CV) | Variable matrix effects between different samples or batches. | Incorporate a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[1][3]Standardize Sample Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the sample matrix.[1] |
| Inaccurate Quantification | Non-linear response due to concentration-dependent matrix effects. | Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects.[2]Perform a Parallelism Study: Analyze serial dilutions of a high-concentration sample and compare the response to a standard curve prepared in a clean solvent to assess parallelism.[1][9][10] |
| Peak Shape Issues (Tailing, Fronting) | Co-elution of interfering matrix components affecting the chromatography.[11] | Improve Chromatographic Resolution: Optimize the gradient, mobile phase composition, or switch to a different column chemistry (e.g., HILIC, mixed-mode) to separate the analyte from the interfering peaks.[1]Enhance Sample Cleanup: Utilize a more selective sample preparation technique like SPE to remove the specific interferences causing poor peak shape.[1] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): D-Alloisoleucine standard prepared in the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Spike Sample): Blank matrix extract (e.g., plasma, urine) spiked with the D-Alloisoleucine standard to the same final concentration as Set A.
-
Set C (Blank Matrix): Blank matrix extract without the analyte.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE. The specific sorbent and solvents must be optimized for D-Alloisoleucine. A mixed-mode cation exchange sorbent is often a good starting point for amino acids.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the pre-treated sample supernatant onto the cartridge at a slow flow rate.
-
Washing: Pass 1 mL of a wash solvent (e.g., 2% formic acid in water followed by methanol) to remove interferences.
-
Elution: Elute D-Alloisoleucine using 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[1]
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Strategies for Mitigating Matrix Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5.3 Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization Reactions for D-Alloisoleucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of derivatization reactions for D-Alloisoleucine.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of D-Alloisoleucine?
Derivatization is crucial for several reasons. Firstly, it enhances the volatility and thermal stability of D-Alloisoleucine, which is essential for gas chromatography (GC) analysis.[1] Secondly, for high-performance liquid chromatography (HPLC), derivatization can improve the detectability of the amino acid, especially when using UV-Vis or fluorescence detectors.[2][3] Most importantly, when dealing with chiral molecules like D-Alloisoleucine, derivatization with a chiral reagent creates diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, which is often more convenient and cost-effective than using a chiral column.[4][5]
Q2: What are the most common derivatization reagents for D-Alloisoleucine?
Commonly used derivatization reagents for chiral amino acids like D-Alloisoleucine include:
-
Marfey's Reagent (FDAA - 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This is a popular chiral derivatizing agent that reacts with the amino group of D-Alloisoleucine to form diastereomers that can be separated by reversed-phase HPLC and detected by UV.[4][6][7]
-
o-Phthaldialdehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form fluorescent derivatives, enhancing sensitivity in HPLC analysis.[3][8] For chiral analysis, a chiral thiol like N-isobutyryl-L-cysteine can be used with OPA.[9]
-
Ethyl Chloroformate (ECF): ECF is a versatile reagent used for GC-MS analysis. It derivatizes both the amino and carboxyl groups of the amino acid, increasing its volatility.[10][11][12][13]
Q3: How do I choose the right derivatization reagent for my experiment?
The choice of reagent depends on the analytical method you are using and the specific requirements of your experiment:
-
For chiral separation by HPLC-UV , Marfey's reagent is a well-established and effective choice.[4][7]
-
For highly sensitive fluorescence detection by HPLC , OPA with a chiral thiol is a good option.[3][9]
-
For GC-MS analysis , ethyl chloroformate is a suitable reagent.[10][12]
Q4: Can I analyze D-Alloisoleucine without derivatization?
While challenging, it is possible. Methods using mixed-mode chromatography with tandem mass spectrometry (LC-MS/MS) have been developed for the analysis of underivatized branched-chain amino acids, including alloisoleucine.[14] However, these methods may require specialized columns and instrumentation. For most standard laboratory setups, derivatization remains the more common and accessible approach.
Troubleshooting Guide
Issue 1: Incomplete or No Derivatization
Q: My chromatogram shows a very small or no peak for the derivatized D-Alloisoleucine. What could be the problem?
A: This issue often points to problems with the reaction conditions. Here are several potential causes and solutions:
-
Incorrect pH: The pH of the reaction mixture is critical. For instance, Marfey's reagent requires alkaline conditions (typically pH 8.5-9.5) to react effectively with the amino group.[4][7]
-
Solution: Ensure your buffer is at the correct pH. Prepare fresh buffer if necessary and verify the pH before starting the derivatization.
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored correctly.
-
Solution: Use fresh reagents. Store reagents as recommended by the manufacturer, typically in a cool, dark, and dry place.
-
-
Insufficient Reagent Concentration: An inadequate amount of derivatizing agent will lead to an incomplete reaction.
-
Solution: Ensure you are using the correct concentration of the derivatization reagent as specified in the protocol. It is often recommended to use a molar excess of the reagent.
-
-
Low Reaction Temperature or Insufficient Time: Derivatization reactions often require specific temperatures and incubation times to proceed to completion.
-
Solution: Verify the temperature of your water bath or heating block. Ensure the reaction is allowed to proceed for the full recommended time. Some derivatizations with Marfey's reagent may require overnight incubation for certain amino acids.[15]
-
Issue 2: Poor Chromatographic Resolution of Diastereomers
Q: I am seeing overlapping or poorly separated peaks for the D-Alloisoleucine and L-Isoleucine diastereomers. How can I improve the separation?
A: Achieving good resolution is key for accurate quantification. Consider the following:
-
Mobile Phase Composition: The composition of your mobile phase is a critical factor in chromatographic separation.
-
Solution: Optimize the gradient of your mobile phase. For reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact resolution. A shallower gradient can often improve the separation of closely eluting peaks.
-
-
Column Choice: Not all C18 columns are the same. The specific chemistry of the stationary phase can affect the separation of diastereomers.
-
Solution: If optimization of the mobile phase is unsuccessful, consider trying a different C18 column from another manufacturer. A C8 column has also been shown to be effective for separating Marfey's derivatives.[6]
-
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
-
Solution: Try reducing the flow rate of your mobile phase.
-
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of the separation.
-
Solution: Experiment with different column temperatures. A slightly elevated temperature can sometimes improve peak shape and resolution.
-
Issue 3: Peak Tailing
Q: The peaks for my derivatized D-Alloisoleucine are broad and asymmetrical (tailing). What can I do?
A: Peak tailing can be caused by a variety of factors related to both the derivatization and the chromatographic system.
-
Secondary Interactions: The derivatized analyte may be interacting with active sites on the column packing material.
-
Solution: Ensure the pH of your mobile phase is appropriate to suppress any unwanted ionic interactions. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can sometimes help to block active sites.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
Issue 4: Ghost Peaks or Extraneous Peaks
Q: I am seeing unexpected peaks in my chromatogram. Where are they coming from?
A: Ghost peaks can originate from several sources.
-
Contaminated Reagents or Solvents: Impurities in your derivatization reagents, buffers, or mobile phase solvents are a common cause of extraneous peaks.
-
Solution: Use high-purity (HPLC or MS-grade) solvents and reagents. Prepare fresh solutions regularly.
-
-
Side Reactions: The derivatization reaction may be producing unwanted side products.
-
Solution: Carefully control the reaction conditions (pH, temperature, time) to minimize side reactions. Ensure that the reaction is properly quenched at the end of the specified time.
-
-
Carryover from Previous Injections: If your system is not being properly cleaned between injections, you may see peaks from the previous sample.
-
Solution: Implement a robust wash cycle for your autosampler and column between injections.
-
Data Presentation: Performance of Derivatization Methods
The following table summarizes quantitative data for various derivatization methods used in amino acid analysis, which can serve as a reference for D-Alloisoleucine experiments.
| Derivatization Reagent | Analytical Method | Analyte(s) | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Ethyl Chloroformate | GC-MS | Various Metabolites | - | 125-300 pg | - | 70-120 | [10][12] |
| Ethyl Chloroformate | GC-MS | Various Metabolites | - | 150-300 pg | - | 70-120 | [13] |
| aTRAQ | LC-MS/MS | Allo-Isoleucine | 5-500 µM | - | - | - | [1] |
| OPA/FMOC | HPLC-Fluorescence | Amino Acids | 0.05-50 µM | Varies | Varies | 88-105 | [16] |
| NBD-Cl | HPLC-MS/MS | Amino Acid Enantiomers | 2.5-40 mg/L | 0.32-0.56 mg/L | - | - | [17] |
| FDAA | HPLC-UV | D/L-Amino Acids | 8-1000 µmol/L | 2.68-62.44 pmol/L | 2.93-208.13 pmol/L | 86.53-121.46 | [17] |
| None (Underivatized) | HPLC-UV | 10 Amino Acids | Varies | 4.37-44.61 µg/mL | 13.26-135.21 µg/mL | 97.91-101.11 | [18] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
Protocol 1: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis
This protocol is adapted from established methods for amino acid analysis using Marfey's reagent.[4][7]
-
Sample Preparation: Prepare your D-Alloisoleucine sample in a suitable solvent (e.g., deionized water or a mild buffer).
-
Reaction Setup: In a microcentrifuge tube, combine:
-
50 µL of the amino acid sample.
-
100 µL of 1 M sodium bicarbonate solution to create alkaline conditions.
-
-
Derivatization:
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at 40°C for 1 hour in a water bath or heating block.
-
-
Quenching:
-
After incubation, stop the reaction by adding 100 µL of 2 M HCl.
-
-
Final Preparation for HPLC:
-
Dilute the sample with the mobile phase to an appropriate concentration for injection.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Protocol 2: Derivatization with o-Phthaldialdehyde (OPA) and a Chiral Thiol for HPLC-Fluorescence Analysis
This protocol is based on the derivatization of amino acids with OPA for fluorescence detection.[2][19]
-
Reagent Preparation:
-
OPA Reagent: Dissolve 80 mg of OPA in 1 mL of methanol. Add 1 g of N-acetyl-L-cysteine (or another suitable chiral thiol). Add this mixture to 100 mL of a boric acid buffer (pH 10.4).
-
-
Derivatization:
-
To 1 mL of the OPA reagent, add your amino acid sample (e.g., 2 mg).
-
Shake the mixture for 5 minutes at room temperature.
-
-
Analysis:
-
Inject an aliquot (e.g., 10 µL) of the reaction mixture directly into the HPLC system equipped with a fluorescence detector.
-
Protocol 3: Derivatization with Ethyl Chloroformate (ECF) for GC-MS Analysis
This protocol is a general procedure for the derivatization of amino acids with ECF for GC-MS analysis.[10][12]
-
Sample Preparation: Prepare an aqueous solution of your D-Alloisoleucine sample.
-
Derivatization:
-
In a reaction vial, mix the aqueous sample with a solution of pyridine in ethanol.
-
Add ethyl chloroformate and vortex vigorously. The reaction is typically rapid and occurs at room temperature.
-
-
Extraction:
-
Extract the derivatized amino acid into an organic solvent such as chloroform.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent for GC-MS injection (e.g., hexane or ethyl acetate).
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Visualizations
Caption: Experimental workflow for D-Alloisoleucine derivatization and analysis.
Caption: Troubleshooting decision tree for D-Alloisoleucine derivatization.
References
- 1. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Applications with reference to the analysis of peptidic antibiotics, toxins, drugs and pharmaceutically used amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 15. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EP0138092A2 - Method of amino acid analysis - Google Patents [patents.google.com]
Technical Support Center: D-Alloisoleucine Derivative Stability for GC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of D-Alloisoleucine derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, offering step-by-step solutions.
Issue 1: Low or No Peak Response for D-Alloisoleucine Derivative
-
Question: I am not seeing a peak for my derivatized D-Alloisoleucine, or the peak is very small. What are the potential causes and how can I fix this?
-
Answer: Low or no peak response is a common issue that can stem from several factors throughout the sample preparation and analysis workflow. Here’s a systematic approach to troubleshooting:
-
Incomplete Derivatization: The primary reason for a poor signal is often an incomplete derivatization reaction.
-
Moisture Contamination: Silylation reagents, in particular, are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Suboptimal Reaction Conditions: The reaction time and temperature may need to be optimized to maximize the yield of the desired derivative.[1] For example, with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), heating at 100°C for 4 hours has been shown to be effective for some amino acids.[1]
-
Reagent Quality: Ensure your derivatization reagents are not expired and have been stored correctly to prevent degradation.
-
-
Derivative Instability: The formed derivative might be degrading before or during analysis.
-
Storage: If not analyzing immediately, store derivatized samples at low temperatures (-20°C) to improve stability.[2] Some derivatives, like methyl ester-pentafluoropropionic (Me-PFP) derivatives in toluene, have demonstrated stability for up to 14 days.[2][3][4]
-
Solvent Choice: The choice of solvent can impact derivative stability. Toluene is a commonly used solvent for extracting and storing stable amino acid derivatives.[2][3][4]
-
-
GC-MS System Issues: Problems with the instrument itself can lead to a loss of signal.
-
Active Sites: The polar nature of underivatized amino acids can cause them to interact with active sites in the GC inlet liner or the column, leading to poor peak shape and reduced signal.[5][6] Using a deactivated inlet liner and replacing it regularly can mitigate this.[5][6]
-
Leaks: A leak in the system can lead to a decrease in all peak heights.[5] Regularly check for leaks, especially at the column connections.
-
Detector Sensitivity: If all compound peaks have decreased, there might be an issue with the detector's sensitivity.[5]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My D-Alloisoleucine derivative peak is showing significant tailing or fronting. How can I improve the peak shape?
-
Answer: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification. Here are the common causes and solutions:
-
Peak Tailing:
-
Cause: Interaction of the analyte with active sites in the GC system is a primary cause of peak tailing.[6] This is particularly relevant if the derivatization is incomplete, leaving polar functional groups exposed.
-
Solution:
-
Optimize Derivatization: Ensure the derivatization reaction goes to completion to block all active hydrogens.
-
Use Deactivated Liners and Columns: Employing ultra-inert liners and columns can significantly reduce interactions with the analyte.[5] Consider using a liner with glass wool to aid in vaporization and protect the column.[5]
-
Column Maintenance: If tailing persists, clipping a small portion (e.g., 1 meter) from the front end of the column can remove accumulated non-volatile residues or active sites.[5]
-
-
-
Peak Fronting:
-
Cause: Column overload, where too much sample is injected, is a common reason for peak fronting.[6]
-
Solution:
-
Dilute the Sample: Try injecting a more dilute sample.
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am getting variable results between injections of the same sample. What could be causing this lack of reproducibility?
-
Answer: Inconsistent results can be frustrating and point to instability in the sample or the analytical system.
-
Derivative Stability Over Time: As discussed, some derivatives are not stable for long periods. It is generally recommended to analyze derivatized samples as soon as possible.[7] If you are running a large batch of samples, the response of the first sample may be different from the last.
-
Stability Check: To verify stability, reinject the same vial on consecutive days and observe any changes in peak area.[7]
-
Internal Standards: Using a stable-isotope labeled internal standard for D-Alloisoleucine can help to correct for variations in derivatization efficiency and injection volume, improving reproducibility.[8]
-
-
Matrix Effects: Components of the sample matrix can interfere with the derivatization or the analysis, causing signal suppression or enhancement.[9] This can lead to variability, especially if the matrix composition differs between samples.
-
Sample Cleanup: Implement a sample cleanup step to remove interfering matrix components before derivatization.
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to your samples to compensate for matrix effects.
-
-
Autosampler Issues: Problems with the autosampler syringe, such as bubbles or improper washing, can lead to inconsistent injection volumes. A manual injection can help rule out autosampler problems.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of D-Alloisoleucine? A1: D-Alloisoleucine, like other amino acids, is a polar, zwitterionic, and non-volatile compound.[10] These properties make it thermally labile and unsuitable for direct analysis by gas chromatography, as it would decompose at the high temperatures used in the GC inlet and column.[10] Derivatization converts the polar functional groups (amino and carboxyl groups) into less polar, more volatile, and more thermally stable moieties, allowing for successful GC-MS analysis.[1][11]
Q2: Which derivatization reagent is best for D-Alloisoleucine? A2: The choice of derivatization reagent depends on the specific requirements of the analysis. Two common and effective approaches are:
-
Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) form tert-butyldimethylsilyl (TBDMS) derivatives.[12] TBDMS derivatives are known to be more stable and less sensitive to moisture compared to trimethylsilyl (TMS) derivatives.
-
Acylation/Esterification: A two-step process involving esterification (e.g., with methanolic HCl) followed by acylation (e.g., with pentafluoropropionic anhydride - PFPA) creates methyl ester-pentafluoropropionyl (Me-PFP) derivatives.[2] These derivatives have shown excellent long-term stability in toluene.[2][3][4]
Q3: How can I prevent the degradation of my D-Alloisoleucine derivatives? A3: To prevent degradation, it is crucial to:
-
Minimize Moisture: For silylation reactions, use anhydrous conditions to prevent hydrolysis of the reagent and the derivative.[1]
-
Control Temperature: Store derivatized samples at 4°C for short-term storage (up to 12 hours) or at -20°C for longer-term stability (up to 72 hours or more, depending on the derivative).[2]
-
Analyze Promptly: It is always best practice to analyze derivatized samples as soon as possible after preparation.[7]
Q4: What are the key GC-MS parameters to optimize for D-Alloisoleucine derivative analysis? A4:
-
Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the derivative without causing thermal degradation. A typical starting point is 250°C.[6]
-
Oven Temperature Program: A suitable temperature program is essential to achieve good separation from other compounds in the sample. A starting temperature around 100°C is often necessary to resolve early eluting peaks.[1]
-
Column Selection: A column with a suitable stationary phase is critical. For general amino acid analysis, a low-bleed, mid-polarity column like a DB-5ms is often a good starting point. For enantiomeric separation, a chiral column would be necessary.[8]
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (usually helium) should be optimized for the best chromatographic efficiency. A constant flow rate of around 1.0 mL/min is common.[13]
Quantitative Data Summary
Table 1: Stability of Amino Acid Derivatives Under Different Storage Conditions
| Derivative Type | Solvent | Storage Temperature | Duration of Stability | Reference |
| Methyl Ester-Pentafluoropropionic (Me-PFP) | Toluene | Room Temperature | Not specified, but analysis on consecutive days showed stability | [13] |
| Methyl Ester-Pentafluoropropionic (Me-PFP) | Toluene | Not specified (stored in autosampler) | At least 14 days | [2][3][4] |
| Trimethylsilyl (TMS) | Not specified | 4°C | Up to 12 hours | [2] |
| Trimethylsilyl (TMS) | Not specified | -20°C | Up to 72 hours | [2] |
Experimental Protocols
Protocol 1: Silylation using MTBSTFA (TBDMS Derivatization)
This protocol is adapted from general procedures for amino acid analysis.[1]
-
Sample Preparation: Take a known volume (e.g., 50 µL) of the sample containing D-Alloisoleucine and dry it completely under a stream of nitrogen. It is critical to remove all moisture.
-
Derivatization:
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the dried sample.
-
Add 100 µL of an anhydrous solvent such as acetonitrile.
-
Cap the vial tightly and heat at 100°C for 4 hours.
-
-
Neutralization (Optional): After cooling, the sample can be neutralized with sodium bicarbonate.[1]
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Two-Step Esterification and Acylation (Me-PFP Derivatization)
This protocol is based on a validated method for amino acid analysis.[2][13]
-
Esterification:
-
Dry the sample containing D-Alloisoleucine.
-
Add 2 M methanolic HCl.
-
Heat at 80°C for 60 minutes.
-
Evaporate the reagent under a stream of nitrogen.
-
-
Acylation:
-
To the dried methyl esters, add a mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate (1:4, v/v).
-
Heat at 65°C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
-
Extraction:
-
Reconstitute the residue in a suitable buffer (e.g., borate buffer).
-
Immediately extract the derivatives with toluene.
-
-
Analysis: The toluene layer containing the Me-PFP derivatives is ready for GC-MS injection.
Visualizations
Caption: Workflow for silylation-based derivatization of D-Alloisoleucine for GC-MS analysis.
Caption: Troubleshooting decision tree for addressing peak tailing in GC-MS analysis.
Caption: Potential degradation pathway of a silyl derivative in the presence of moisture.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts | MDPI [mdpi.com]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-… [ouci.dntb.gov.ua]
- 4. [PDF] Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. weber.hu [weber.hu]
- 12. benchchem.com [benchchem.com]
- 13. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of D-Alloisoleucine and Radiocarbon Dating Methods
For researchers, scientists, and drug development professionals, the accurate determination of the age of organic materials is paramount. This guide provides a comprehensive comparison of two prominent dating techniques: D-Alloisoleucine (A/I) dating, a form of amino acid racemization dating, and the widely recognized radiocarbon dating method. We will delve into the principles of each technique, present a quantitative comparison of their performance, and provide detailed experimental protocols.
Introduction to Geochronological Dating
The ability to assign an accurate age to organic remains is fundamental to a wide range of scientific disciplines, from archaeology and paleoanthropology to geology and forensic science. Two of the most established methods for dating such materials are radiocarbon dating and amino acid racemization dating, of which D-Alloisoleucine dating is a specific and commonly used application. While both methods provide valuable chronological information, they operate on different principles and are suited to different sample types and time scales.
Principles of the Dating Methods
D-Alloisoleucine (A/I) Dating
D-Alloisoleucine dating is based on the process of amino acid racemization. In living organisms, proteins are composed almost exclusively of "left-handed" (L-form) amino acids. Following the death of an organism, these L-amino acids begin to slowly convert into their "right-handed" (D-form) counterparts in a process called racemization. In the specific case of the amino acid L-isoleucine, this conversion results in the formation of its non-proteinogenic diastereomer, D-alloisoleucine.
The ratio of D-alloisoleucine to L-isoleucine (A/I ratio) in a sample increases with time. By measuring this ratio and knowing the rate of racemization, the age of the sample can be estimated. However, the rate of racemization is highly dependent on the temperature history of the sample. Therefore, for absolute dating, the A/I method must be calibrated using samples of known age from the same site, often determined by other methods such as radiocarbon dating.
Radiocarbon Dating
Radiocarbon dating, on the other hand, relies on the radioactive decay of Carbon-14 (¹⁴C), a naturally occurring isotope of carbon. Living organisms continuously exchange carbon with their environment, maintaining a ¹⁴C concentration that is in equilibrium with the atmosphere. Upon death, this exchange ceases, and the ¹⁴C within the organism's tissues begins to decay at a known, constant rate (a half-life of approximately 5,730 years).
By measuring the remaining ¹⁴C in an organic sample, scientists can calculate the time that has passed since the organism's death. The development of Accelerator Mass Spectrometry (AMS) has significantly enhanced radiocarbon dating, allowing for the analysis of much smaller samples with greater precision.
Quantitative Comparison of Dating Methods
| Feature | D-Alloisoleucine (A/I) Dating | Radiocarbon Dating |
| Principle | Racemization of L-isoleucine to D-alloisoleucine | Radioactive decay of Carbon-14 |
| Dating Range | Up to several hundred thousand years, potentially millions of years[1] | Up to approximately 50,000 - 60,000 years[2] |
| Accuracy/Precision | Dependent on accurate temperature history and calibration. Analytical reproducibility for D/L ratios is typically better than 5%, with some amino acids like aspartic acid and glutamic acid having analytical variations of <3%[1]. The difference between data from calibration curves and ¹⁴C dating can be negligible in well-constrained studies[3]. | High precision with modern AMS techniques. Error can range from a fraction of one percent to larger margins depending on sample age and contamination[3]. For example, a 5,000-year-old sample can have an error bar of +/- 60 radiocarbon years (1.2% uncertainty)[4]. |
| Sample Size | Can be performed on small samples, sometimes smaller than conventional radiocarbon dating. Gram quantities of bone are often sufficient[5]. | Conventional methods require larger samples (e.g., 10-20 grams of wood or shell). AMS requires much smaller samples, typically 1-100 milligrams of material[6]. |
| Suitable Materials | Fossil bone, shell, teeth, eggshells, and other protein-containing materials[1][5]. | Organic materials such as charcoal, wood, bone, shell, seeds, and textiles[6]. |
| Key Limitations | Highly sensitive to the temperature history of the sample, requiring calibration for absolute dates. The chemical environment (pH, humidity) can also affect racemization rates. | Limited to the last ~50,000-60,000 years. Susceptible to contamination from modern or ancient carbon sources. The "old wood" effect, where old timber is reused, can also lead to inaccurate dates[2]. |
Experimental Protocols
D-Alloisoleucine Dating Protocol (for Fossil Bone)
This protocol outlines the general steps for determining the D-alloisoleucine/L-isoleucine ratio in fossil bone for the purpose of age estimation.
-
Sample Preparation:
-
The fossil bone is first physically cleaned to remove any adhering sediment or surface contaminants.
-
A small piece of the bone is then ground into a fine powder.
-
To remove apolar contaminants, the bone powder is treated with a solvent like petroleum ether in a Soxhlet extractor[3].
-
-
Hydrolysis:
-
The cleaned bone powder is placed in a reaction vial.
-
6M hydrochloric acid (HCl) is added to the vial to hydrolyze the proteins and release the individual amino acids.
-
The vial is sealed and heated at a high temperature (e.g., 100-110°C) for a specified period (e.g., 24 hours) to ensure complete hydrolysis.
-
-
Amino Acid Analysis (Chromatography):
-
After hydrolysis, the HCl is evaporated, and the amino acid residue is redissolved in a suitable buffer.
-
The sample is then analyzed using High-Performance Liquid Chromatography (HPLC)[1].
-
The HPLC system is equipped with a chiral column that separates the D- and L-forms of the amino acids.
-
The separated amino acids are detected, and the peak areas corresponding to D-alloisoleucine and L-isoleucine are measured to determine their ratio.
-
Radiocarbon Dating Protocol (Accelerator Mass Spectrometry - AMS)
The following is a generalized protocol for AMS radiocarbon dating of organic materials.
-
Sample Pretreatment:
-
The sample is physically and chemically cleaned to remove any potential contaminants. This may involve washing with acids and alkalis to remove carbonates and humic acids.
-
For bone samples, collagen is extracted and purified.
-
-
Combustion and Graphitization:
-
The cleaned organic material is combusted in a sealed quartz tube with copper oxide to convert it into carbon dioxide (CO₂) gas.
-
The CO₂ is cryogenically purified.
-
The purified CO₂ is then reduced to graphite in the presence of a metal catalyst (e.g., iron or cobalt) at high temperature.
-
-
AMS Measurement:
-
The graphite is pressed into a target and loaded into the ion source of the AMS.
-
The AMS accelerates the carbon ions to high energies, and powerful magnets are used to separate the carbon isotopes (¹²C, ¹³C, and ¹⁴C) based on their mass-to-charge ratio.
-
Sensitive detectors count the individual ¹⁴C atoms, as well as the more abundant stable isotopes.
-
The ratio of ¹⁴C to the stable isotopes is used to calculate the radiocarbon age of the sample.
-
Visualization of Methodologies
Caption: Workflow for D-Alloisoleucine (A/I) dating.
Caption: Workflow for AMS Radiocarbon dating.
Conclusion
Both D-Alloisoleucine and radiocarbon dating are powerful tools for determining the age of organic materials. The choice between the two methods depends largely on the expected age of the sample, the type of material available, and the specific research questions being addressed. Radiocarbon dating, particularly with AMS, offers high precision for samples up to around 50,000 years old. For older samples, or when only very small amounts of material are available for which a temperature history can be reliably estimated or calibrated, D-Alloisoleucine dating provides a valuable alternative, extending our ability to explore deep into the past. For the most reliable chronologies, especially when pushing the limits of either technique, the use of multiple dating methods is often recommended.
References
- 1. Amino acid geochronology lab – School of Earth and Sustainability [geochronology-lab.nau.edu]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Amino acid dating - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
Cross-Validation of Amino Acid Racemization Dating with Other Geochronological Methods: A Comparative Guide
A comprehensive evaluation of Amino Acid Racemization (AAR) dating requires rigorous cross-validation with established geochronological methods. This guide provides a comparative analysis of AAR with radiocarbon, Uranium-series, and luminescence dating, presenting supporting experimental data, detailed methodologies, and an examination of their concordance and discordance.
Amino Acid Racemization (AAR) dating is a chemical dating technique that utilizes the slow conversion of L-amino acids to their D-isomers in biological tissues after death. The ratio of D to L isomers (D/L ratio) for a particular amino acid increases with time and temperature, providing a basis for age estimation.[1] However, the temperature dependency of the racemization reaction necessitates calibration with independent dating methods to achieve absolute ages.[2] This guide explores the critical process of cross-validating AAR with other well-established geochronological techniques, providing researchers, scientists, and drug development professionals with a clear understanding of its performance and applications.
Comparative Analysis of Geochronological Methods
The reliability of AAR dating is assessed by comparing its age estimates with those derived from other methods on the same or stratigraphically related samples. The most common methods for cross-validation include radiocarbon dating, Uranium-series (U-series) dating, and luminescence dating. Each method has its own principles, applicable materials, and age range, making their comparison crucial for a robust chronological framework.
| Dating Method | Principle | Applicable Materials | Age Range |
| Amino Acid Racemization (AAR) | Measurement of the extent of racemization (conversion of L- to D-amino acids) in proteins preserved in fossils. | Bone, shell (mollusks, ostrich eggshell), teeth.[1][3] | Up to several hundred thousand years, depending on the temperature history and amino acid.[4] |
| Radiocarbon (¹⁴C) Dating | Measurement of the decay of the radioactive isotope carbon-14 in organic materials. | Bone (collagen), charcoal, wood, shell, peat.[5][6] | Up to ~50,000 years.[7] |
| Uranium-Series (U-Th) Dating | Measurement of the radioactive decay of uranium isotopes (e.g., ²³⁸U) to their daughter products (e.g., ²³⁰Th) in carbonates. | Corals, speleothems (cave formations), some shells, bones, and teeth.[8][9] | Up to ~500,000 years.[1][8] |
| Luminescence Dating (OSL/IRSL) | Measurement of the light emitted from mineral grains (e.g., quartz, feldspar) that have been exposed to natural radiation after their last exposure to sunlight or heat. | Sediments (sand, silt), heated artifacts (pottery, burnt flint).[10][11][12] | A few years to over a million years.[13] |
Quantitative Data from Cross-Validation Studies
The concordance between AAR and other dating methods provides confidence in the resulting chronologies. The following tables summarize quantitative data from studies where AAR has been directly compared with radiocarbon, U-series, and/or luminescence dating on the same materials.
Table 1: Comparison of AAR and Radiocarbon Ages for Pleistocene Bone
| Sample ID | Material | AAR Age (ka) | Radiocarbon Age (¹⁴C yr BP) | Reference |
| BQC-101 | Horse (Equus sp.) bone | - | >49,000 | [14] |
| BQC-55 | Woolly rhinoceros (Coelodonta antiquitatis) bone | - | 43,500 ± 900 | [14] |
| BQC-78 | Woolly rhinoceros (Coelodonta antiquitatis) bone | - | 41,800 ± 700 | [14] |
| TO-34 | Bison bone | - | 11,910 ± 180 to 12,460 ± 220 (associated samples) | [4] |
| TO-30 | Whale bone | - | 9,040 ± 120 to 9,590 ± 120 | [4] |
Note: Direct AAR age estimates for these specific bone samples were not provided in the search results, highlighting a gap in readily available comparative data in this format.
Table 2: Comparison of Multiple Dating Methods on a Late Pleistocene Emu Eggshell
| Dating Method | Age Estimate (ka) | Uncertainty (ka) | Reference |
| Amino Acid Racemization (AAR) | 31.24 | ± 0.34 | [10] |
| Radiocarbon (¹⁴C) | In agreement within uncertainty | - | [10] |
| Uranium-Series (U-Th) | In agreement within uncertainty | - | [10] |
| Optically Stimulated Luminescence (OSL) | In agreement within uncertainty | - | [10] |
This study on a whole emu egg demonstrates excellent concordance between all four dating methods, providing a high degree of confidence in the age of the specimen.[10]
Table 3: Comparison of AAR, Radiocarbon, and U-Series Ages for Ostrich Eggshell
| Site | Dating Method | Age (ka) | Reference |
| GvJm 22 | Radiocarbon (¹⁴C) | ~10-50 | [9] |
| GvJm 22 | U-Th Burial Dating | Concordant with ¹⁴C | [9] |
| African Archaeological Sites | AAR | Pleistocene | [3] |
| African Archaeological Sites | Radiocarbon (¹⁴C) | Up to ~50 | [1][15] |
| African Archaeological Sites | U-Th Dating | Up to ~500 | [9] |
Ostrich eggshell is a particularly valuable material for cross-validation as it is suitable for AAR, radiocarbon, and U-series dating.[1][3][9][15] Studies have shown good agreement between U-Th burial dating and radiocarbon dates for ostrich eggshells up to 50,000 years old.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of dating results. The following sections outline the key steps for each of the discussed geochronological methods.
Amino Acid Racemization (AAR) Dating
The AAR dating procedure involves the following key steps:
-
Sample Preparation: The fossil material (bone, shell) is first cleaned to remove any surface contamination. For bone, the cortical portion is preferred.[16] For shell, the outer layers may be removed.
-
Hydrolysis: The proteins within the sample are broken down into their constituent amino acids. This is typically achieved by acid hydrolysis using hydrochloric acid (HCl) at an elevated temperature.[17]
-
Amino Acid Separation and Analysis: The D/L ratios of specific amino acids are determined using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Age Calculation: The D/L ratio is used to calculate an age estimate. This often requires calibration using samples of known age from the same site or a site with a similar temperature history to determine the in situ racemization rate.[2]
Radiocarbon (¹⁴C) Dating of Bone Collagen
The protocol for radiocarbon dating of bone collagen typically involves:
-
Collagen Extraction: The bone sample is demineralized with a weak acid (e.g., HCl) to remove the inorganic (apatite) fraction.[5][16] An alkali wash (e.g., with NaOH) is often included to remove humic acid contaminants. The remaining collagen is then gelatinized in a weak acid at a controlled temperature.[5]
-
Purification: The gelatin is purified, often using ultrafiltration to select for high molecular weight collagen and remove smaller contaminant molecules.[5]
-
Combustion and Graphitization: The purified collagen is combusted to carbon dioxide (CO₂), which is then catalytically reduced to graphite.
-
AMS Measurement: The graphite target is analyzed in an Accelerator Mass Spectrometer (AMS) to measure the ¹⁴C/¹²C and ¹³C/¹²C ratios.
-
Age Calculation and Calibration: The measured ratios are used to calculate a radiocarbon age, which is then calibrated to a calendar age using a standard calibration curve (e.g., IntCal20) to account for past variations in atmospheric ¹⁴C concentration.
Optically Stimulated Luminescence (OSL) Dating of Sediments
The OSL dating procedure for sediments includes the following steps:
-
Sample Collection: Sediment samples must be collected in a light-tight container to prevent exposure to sunlight, which would reset the luminescence signal.[10][11]
-
Laboratory Preparation: Under controlled red-light conditions, the mineral grains of interest (typically quartz or feldspar) are separated from the bulk sediment through sieving and chemical treatments to remove carbonates and organics.[10]
-
Equivalent Dose (De) Determination: The Single-Aliquot Regenerative-dose (SAR) protocol is commonly used.[16] This involves measuring the natural OSL signal and then repeatedly irradiating and measuring the sample to construct a dose-response curve. The natural signal is then compared to this curve to determine the equivalent dose (De), which is the laboratory dose that produces the same luminescence intensity as the natural signal.
-
Dose Rate (Dr) Measurement: The radiation dose rate from the surrounding sediment is determined by measuring the concentrations of radioactive elements (U, Th, K) using techniques like gamma spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).[10]
-
Age Calculation: The age is calculated by dividing the equivalent dose (De) by the dose rate (Dr).[10]
Uranium-Series (U-Th) Dating of Corals and Speleothems
The U-Th dating method for carbonates follows these general steps:
-
Sample Preparation: A clean subsample of the coral or speleothem is selected, avoiding any altered or recrystallized portions.[9][13]
-
Dissolution and Spiking: The sample is dissolved in acid, and a spike solution with known concentrations of uranium and thorium isotopes is added.[8]
-
Chemical Separation: Uranium and thorium are chemically separated and purified from the sample matrix.[8]
-
Mass Spectrometry: The isotopic ratios (²³⁰Th/²³⁸U and ²³⁴U/²³⁸U) are measured with high precision using a mass spectrometer, such as a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICPMS).[8][14]
-
Age Calculation: The age is calculated from the measured isotopic ratios based on the principles of radioactive decay.[8]
Concordance and Discordance
The agreement or disagreement between AAR and other dating methods is influenced by a variety of factors.
Concordance is often observed in well-preserved samples from stable environmental settings where the assumptions of each dating method are met. For example, the emu eggshell study showed excellent agreement across all four methods, indicating a closed system for all relevant isotopes and organic molecules.[10] Good agreement has also been found between U-Th and radiocarbon dating of ostrich eggshells.[9]
Discordance can arise from several factors:
-
Open-system behavior: Contamination of a sample with younger or older carbon can affect radiocarbon dates.[7] Similarly, the uptake or loss of uranium or thorium can lead to inaccurate U-series ages in corals.[13] For AAR, leaching of amino acids or contamination from the surrounding environment can alter the D/L ratio.
-
Temperature History: The accuracy of AAR dating is highly dependent on the temperature history of the sample. Fluctuations in temperature that are not accounted for in the calibration can lead to significant age discrepancies.
-
Species-specific effects: Different species can have different rates of amino acid racemization, which must be considered when comparing results.
-
Incomplete bleaching: In luminescence dating, if the sediment grains were not fully exposed to sunlight before burial, the resulting age will be an overestimate.[16]
Logical and Experimental Workflows
The following diagrams illustrate the workflows for cross-validating AAR dating and the general process of each dating method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. LOE / TL [datacao.com.br]
- 12. website.whoi.edu [website.whoi.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of D-Alloisoleucine and Other Chiral Synthons in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of a chiral synthon is paramount to achieving desired stereochemical outcomes. This guide provides a comparative overview of D-Alloisoleucine alongside other prominent chiral synthons and catalysts. While D-Alloisoleucine presents a unique stereochemical scaffold, its application as a traditional chiral auxiliary is not widely documented in publicly available literature. Therefore, this guide will focus on its utility as a chiral building block, juxtaposed with the performance of well-established chiral auxiliaries and organocatalysts in key asymmetric transformations.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of various chiral synthons in widely employed asymmetric reactions, offering a quantitative basis for comparison.
Table 1: Asymmetric Aldol Reactions
| Chiral Synthon/Catalyst | Substrate (Electrophile) | Enolizable Component | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee%) |
| Evans Auxiliary | Benzaldehyde | N-propionyl oxazolidinone | 80-95 | >99:1 dr (syn) |
| (L)-Proline | 4-Nitrobenzaldehyde | Acetone | 93 | 68% ee |
| (L)-Proline | Isobutyraldehyde | Acetone | 97 | 96% ee |
Table 2: Asymmetric Epoxidation
| Chiral Catalyst | Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee%) |
| Sharpless Asymmetric Epoxidation | Geraniol | t-BuOOH | 95 | >95% ee |
| Jacobsen-Katsuki Epoxidation | (Z)-1-Phenylpropene | m-CPBA/NMO | 84 | 97% ee |
Table 3: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Alkylating Agent | Yield (%) | Diastereomeric Excess (de%) |
| Evans Auxiliary | N-propionyl oxazolidinone | Benzyl bromide | >90 | >99% de |
Table 4: Asymmetric Mannich Reaction with an Allo-Isoleucine Derivative
| Chiral Building Block | Substrate (Electrophile) | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |
| (L)-allo-Isoleucine derivative | p-methoxyphenyl-iminoester | 2-butanone | 70 | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Evans Asymmetric Aldol Reaction
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM)
-
Methanol, Hydrogen peroxide (30%), pH 7 buffer
Procedure:
-
A solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM is cooled to 0 °C.
-
Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv). The mixture is stirred for 30 minutes.
-
The reaction is cooled to -78 °C, and benzaldehyde (1.2 equiv) is added.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
-
The reaction is quenched by the addition of a pH 7 buffer and methanol. The mixture is then treated with hydrogen peroxide to oxidize the boron reagent.
-
The product is extracted with an organic solvent, and the chiral auxiliary is removed by hydrolysis or other methods to yield the β-hydroxy carbonyl compound.
Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
(L)-Proline
-
4-Nitrobenzaldehyde
-
Acetone
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in a mixture of acetone (4 mL) and DMSO (1 mL), (L)-proline (0.3 mmol) is added.
-
The reaction mixture is stirred at room temperature for the specified time, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the organic layers are combined, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
Protocol 3: Sharpless Asymmetric Epoxidation
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in toluene
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (DCM)
Procedure:
-
A flame-dried flask is charged with powdered 4Å molecular sieves and anhydrous DCM under an inert atmosphere.
-
The flask is cooled to -20 °C, and L-(+)-DET is added, followed by Ti(OⁱPr)₄. The mixture is stirred for 30 minutes.
-
Geraniol is added to the mixture.
-
A pre-cooled (-20 °C) solution of TBHP in toluene is added dropwise, maintaining the internal temperature below -10 °C.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred for 1 hour.
-
A 10% aqueous NaOH solution is added, and stirring is continued for another 30 minutes. The layers are separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated to give the crude epoxy alcohol, which is then purified.
Protocol 4: Jacobsen-Katsuki Asymmetric Epoxidation
Materials:
-
(Z)-1-Phenylpropene
-
(R,R)-Jacobsen's catalyst
-
m-Chloroperbenzoic acid (m-CPBA)
-
N-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of (Z)-1-phenylpropene in DCM, powdered 4Å molecular sieves and NMO are added.
-
The mixture is cooled to 0 °C, and the (R,R)-Jacobsen's catalyst is added.
-
m-CPBA is added portion-wise over a period of time.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction mixture is filtered, and the filtrate is washed with a solution of sodium bisulfite and sodium bicarbonate.
-
The organic layer is dried and concentrated, and the resulting epoxide is purified by chromatography.
Protocol 5: Proline-Catalyzed Mannich Reaction for the Synthesis of a Dihydroxyisoleucine Precursor
This protocol is based on the work of Perrin and coworkers for the synthesis of a precursor to (2S,3R,4R)-dihydroxyisoleucine, starting from a building block that incorporates the L-allo-isoleucine stereochemistry[1].
Materials:
-
p-methoxyphenyl-iminoester (derived from p-anisidine and ethyl glyoxalate)
-
2-butanone
-
(L)-Proline
-
Anhydrous Ethanol
Procedure:
-
A solution of (L)-proline (39.8 mmol) and 2-butanone (477.7 mmol) in anhydrous ethanol (375 mL) is stirred under an argon atmosphere.
-
The p-methoxyphenyl-iminoester (159.3 mmol) in anhydrous ethanol (30 mL) is added via an addition funnel over 1 hour.
-
The reaction mixture is stirred for the required duration.
-
The resulting γ-keto-L-allo-isoleucine derivative is then isolated. In the reported procedure, the product precipitated and was collected by filtration, yielding 70% of the desired product[1].
Visualizing Synthetic Strategies
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and decision-making processes in asymmetric synthesis.
Discussion and Future Directions
This guide highlights the robust and predictable nature of established chiral synthons like Evans auxiliaries, proline, and catalysts for Sharpless and Jacobsen epoxidations. The extensive research in these areas provides a wealth of data and reliable protocols for achieving high levels of stereocontrol in a variety of synthetic transformations.
In contrast, the use of D-Alloisoleucine as a traditional, recyclable chiral auxiliary is not well-documented in the current body of scientific literature. However, its utility as a chiral building block is demonstrated in the synthesis of complex molecules like dihydroxyisoleucine. In this context, the inherent chirality of the D-Alloisoleucine scaffold is directly incorporated into the final product, influencing the stereochemical outcome of subsequent reactions.
The limited data on D-Alloisoleucine as a chiral auxiliary may present an opportunity for future research. Its unique stereochemical arrangement could offer novel modes of stereocontrol in asymmetric reactions. Further investigation into the development of D-Alloisoleucine-derived chiral auxiliaries and their application in a broader range of synthetic methodologies could expand the toolkit available to synthetic chemists. Such studies will be crucial for a more comprehensive understanding of its potential and for enabling a direct, quantitative comparison with the well-established synthons presented in this guide.
References
A Comparative Guide to the Validation of a Novel Analytical Method for D-Alloisoleucine Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of D-Alloisoleucine is critical, particularly in the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD), for which it is a pathognomonic marker.[1][2][3] This guide provides an objective comparison of a new analytical method for D-Alloisoleucine detection with established alternatives, supported by experimental data. The methodologies for key experiments are detailed to ensure reproducibility.
The primary challenge in D-Alloisoleucine analysis lies in its separation from its stereoisomers (L-Isoleucine, D-Isoleucine, L-allo-Isoleucine) and other isobaric amino acids.[1][4] This guide will focus on a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare it with traditional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods that often require derivatization.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of the novel LC-MS/MS method against other common analytical techniques for D-Alloisoleucine detection.
Table 1: Comparison of Method Performance Parameters
| Parameter | Novel LC-MS/MS Method | HPLC with Chiral Derivatization | GC-MS with Derivatization |
| **Linearity (R²) ** | > 0.99 | > 0.98 | > 0.99 |
| Accuracy (% Recovery) | 91% - 129%[2][3] | 86.53% - 121.46%[5] | Not explicitly stated |
| Intra-assay Precision (CV%) | 1.8% - 7.4%[2][3] | 0.30% - 5.31%[5] | Not explicitly stated |
| Inter-assay Precision (CV%) | 1.8% - 7.4%[2][3] | 1.96% - 8.04%[5] | Not explicitly stated |
| Limit of Quantification (LOQ) | 2.93 to 208.13 pmol/L[5] | 0.025–1.91 µg/g[6] | 1-7 pg on column[7] |
| Sample Type | Dried Blood Spots, Plasma[1][2][8] | Plasma, Urine, Tissue[9] | Extraterrestrial samples, various[7] |
| Derivatization Required? | No[8][10] | Yes[5][9] | Yes[7] |
| Run Time | ~15 minutes[2][3] | 30 - 50 minutes[5][9] | Varies |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Novel LC-MS/MS Method for D-Alloisoleucine in Dried Blood Spots
This method allows for the direct, underivatized analysis of D-Alloisoleucine.
1. Sample Preparation:
-
A 3/16-inch punch from a dried blood spot (DBS) is placed into a well of a 96-well plate.[2][3]
-
Add 150 µL of an extraction solution (e.g., methanol containing isotopically labeled internal standards like d10-Allo-Ile).[1]
-
The plate is agitated for 20-30 minutes to ensure complete extraction.[1]
-
The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[1][2][3]
-
The residue is reconstituted in 50-100 µL of the initial mobile phase.[1][2][3]
2. Chromatographic Conditions:
-
LC System: High-performance liquid chromatography system.[4]
-
Column: A chiral stationary phase column (e.g., CROWNPAK CR-I(+)) is crucial for separating the isoleucine isomers.[4] Alternatively, a mixed-mode column can be used.[8][10]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient: A linear gradient is optimized for the separation, for instance, starting at 5% B and ramping to 95% B over 10 minutes.[4]
-
Flow Rate: 0.4 mL/min.[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for D-Alloisoleucine and its internal standard.
Alternative Method 1: HPLC with Chiral Derivatization
This method relies on derivatization to create diastereomers that can be separated on a standard achiral column.
1. Derivatization (using Marfey's Reagent - FDAA):
-
To approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate, add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.[5]
-
Incubate the mixture at 40°C for 1 hour.[5]
-
Cool the reaction and neutralize with 100 µL of 2 M HCl.[5]
-
The sample is then ready for HPLC analysis.
2. HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.[5]
Alternative Method 2: GC-MS with Derivatization
This method requires derivatization to make the amino acids volatile for gas chromatography.
1. Derivatization (N-trifluoroacetyl-O-alkyl esters):
-
The dried sample extract is converted to N-trifluoroacetyl-O-alkyl (TFA/alkyl) esters. This typically involves a two-step process:
-
Esterification of the carboxyl group.
-
Acylation of the amino group with trifluoroacetic anhydride.
-
2. GC-MS Conditions:
-
Column: A chiral capillary column, such as one coated with Chirasil-Val.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized amino acids.
-
MS Detection: Electron Ionization (EI) is commonly used, with the mass spectrometer set to scan a specific mass range or in Selected Ion Monitoring (SIM) mode for higher sensitivity.[9]
Visualizations
The following diagrams illustrate the experimental workflow and the logical decision-making process for selecting an analytical method.
Caption: Workflow for the novel LC-MS/MS method for D-Alloisoleucine detection.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. [PDF] Second-tier test for quantification of alloisoleucine and branched-chain amino acids in dried blood spots to improve newborn screening for maple syrup urine disease (MSUD). | Semantic Scholar [semanticscholar.org]
- 3. Second-tier test for quantification of alloisoleucine and branched-chain amino acids in dried blood spots to improve newborn screening for maple syrup urine disease (MSUD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
D-Alloisoleucine vs. Other D-Amino Acids: A Comparative Guide to Modifying Peptide Properties
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids into peptides is a cornerstone of modern therapeutic peptide design, offering a powerful tool to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This guide provides a detailed comparison of D-alloisoleucine against other D-amino acids in modifying peptide properties, supported by established principles and experimental data.
The Stereochemical Advantage of D-Amino Acids
In nature, proteins are almost exclusively composed of L-amino acids. This homochirality is a key feature of biological systems, and as a result, the cellular machinery, particularly proteases, is highly specific for L-amino acids. The introduction of D-amino acids, which are the non-superimposable mirror images of L-amino acids, confers significant advantages in peptide drug design.[1][2][3]
The primary benefit of substituting L-amino acids with D-amino acids is the enhancement of proteolytic stability .[1][2][3][4] Proteases, the enzymes responsible for degrading peptides, are chiral and their active sites are exquisitely evolved to recognize the specific three-dimensional structure of L-amino acid residues. The altered stereochemistry at the alpha-carbon of a D-amino acid residue sterically hinders the peptide from fitting into the active site of most proteases, thereby dramatically reducing the rate of degradation and increasing the peptide's half-life in biological fluids.[4]
Beyond stability, D-amino acid substitution can also modulate a peptide's biological activity and conformational properties . The change in stereochemistry can alter the peptide's three-dimensional structure, which may lead to changes in receptor binding affinity and specificity.[2][3][5]
D-Alloisoleucine: A Unique Diastereomer
D-Alloisoleucine is a diastereomer of D-isoleucine. While both are D-amino acids, they differ in the stereochemistry at the beta-carbon. This unique structural feature can impart distinct conformational preferences to a peptide backbone compared to other D-amino acids. While direct, head-to-head comparative studies quantifying the effects of D-alloisoleucine against a panel of other D-amino acids on a single peptide are limited in publicly available literature, we can infer its properties based on established principles and available data on D-amino acid substitutions.
Comparative Analysis of Peptide Properties
To illustrate the potential impact of substituting a native L-amino acid with D-alloisoleucine versus other common D-amino acids, the following tables summarize expected trends based on the principles of D-amino acid incorporation. The data presented is representative and aims to provide a framework for understanding the comparative effects.
Proteolytic Stability
The primary motivation for incorporating D-amino acids is to enhance resistance to enzymatic degradation.
Table 1: Comparative Proteolytic Stability of a Hypothetical Peptide (Ac-X-Y-Z-NH2)
| Peptide Variant (Substitution at Y) | Half-life in Human Serum (t½) | Fold Increase in Stability (vs. L-Isoleucine) |
| L-Isoleucine (Parent Peptide) | 15 minutes | 1x |
| D-Alloisoleucine | > 24 hours | > 96x |
| D-Isoleucine | > 24 hours | > 96x |
| D-Alanine | > 24 hours | > 96x |
| D-Leucine | > 24 hours | > 96x |
| D-Phenylalanine | > 24 hours | > 96x |
Note: This table presents expected outcomes based on the general principle that D-amino acid substitution significantly enhances proteolytic resistance. Actual half-life values would need to be determined experimentally for each specific peptide.
Receptor Binding Affinity
The effect of D-amino acid substitution on receptor binding is highly context-dependent and unpredictable without empirical testing. The altered side-chain orientation can either enhance, maintain, or diminish binding affinity.
Table 2: Comparative Receptor Binding Affinity (IC50) of a Hypothetical Peptide
| Peptide Variant (Substitution at Y) | Receptor Binding Affinity (IC50, nM) | Change in Affinity (vs. L-Isoleucine) |
| L-Isoleucine (Parent Peptide) | 10 | - |
| D-Alloisoleucine | 50 | 5-fold decrease |
| D-Isoleucine | 100 | 10-fold decrease |
| D-Alanine | 25 | 2.5-fold decrease |
| D-Leucine | 75 | 7.5-fold decrease |
| D-Phenylalanine | 150 | 15-fold decrease |
Note: This table illustrates a hypothetical scenario. The actual impact on receptor binding must be determined experimentally for each peptide and its specific target.
Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides. The incorporation of a D-amino acid can induce significant conformational changes. An all-D peptide will exhibit an inverted CD spectrum compared to its all-L counterpart.[1] A single D-amino acid substitution in an L-peptide can disrupt or alter secondary structures like α-helices and β-sheets.[2]
Table 3: Comparative Conformational Analysis by Circular Dichroism (CD) Spectroscopy
| Peptide Variant (Substitution at Y) | Predominant Secondary Structure | Key CD Spectral Features |
| L-Isoleucine (Parent Peptide) | α-helix | Negative bands at ~208 nm and ~222 nm |
| D-Alloisoleucine | Disrupted helix / turn-like structure | Reduced ellipticity at 208/222 nm; potential shift in minima |
| D-Isoleucine | Disrupted helix / random coil | Significant reduction in helical signal |
| D-Alanine | Disrupted helix / turn-like structure | Reduced ellipticity at 208/222 nm |
| D-Leucine | Disrupted helix / random coil | Significant reduction in helical signal |
| D-Phenylalanine | Disrupted helix / turn-like structure | Reduced ellipticity at 208/222 nm |
Note: The specific conformational changes are highly dependent on the position of the substitution and the overall peptide sequence.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. Below are standard protocols for the key experiments discussed.
Protease Stability Assay
This assay determines the rate of peptide degradation in the presence of proteases.
Workflow for Protease Stability Assay
Caption: Workflow for a typical in vitro protease stability assay.
Methodology:
-
Peptide and Protease Preparation: Dissolve the test peptide in a suitable buffer to a known concentration. Prepare the protease solution (e.g., human serum, plasma, or a specific protease like trypsin) in a relevant buffer.
-
Incubation: Add the peptide to the protease solution to initiate the reaction and incubate at 37°C.
-
Time-course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes, and 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as trichloroacetic acid (TCA) or a high concentration of organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
Receptor Binding Assay
This assay measures the affinity of a peptide for its target receptor. A common format is a competitive binding assay.
Workflow for Competitive Receptor Binding Assay
Caption: General workflow for a competitive receptor binding assay.
Methodology:
-
Preparation: Prepare cell membranes or whole cells expressing the target receptor. A known concentration of a labeled ligand (e.g., a radiolabeled or fluorescently tagged version of the native peptide) is used. Serial dilutions of the unlabeled test peptides (including the D-amino acid variants) are prepared.
-
Incubation: The receptor preparation, labeled ligand, and varying concentrations of the unlabeled test peptide are incubated together in a suitable buffer until binding equilibrium is reached.
-
Separation: The receptor-bound labeled ligand is separated from the free (unbound) labeled ligand. This is commonly achieved by rapid filtration through a filter mat that retains the cell membranes but allows the free ligand to pass through.
-
Detection: The amount of radioactivity or fluorescence retained on the filter is quantified using a scintillation counter or a fluorescence plate reader, respectively.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled test peptide. The half-maximal inhibitory concentration (IC50), which is the concentration of the test peptide that displaces 50% of the labeled ligand, is determined by non-linear regression analysis.
Circular Dichroism (CD) Spectroscopy
This technique is used to analyze the secondary structure of peptides in solution.
Workflow for Circular Dichroism Spectroscopy
Caption: Standard workflow for acquiring and analyzing CD spectra of peptides.
Methodology:
-
Sample Preparation: Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region. The peptide concentration should be accurately determined.
-
Instrument Setup: Use a quartz cuvette with a known path length (typically 1 mm). Set the instrument parameters, including the wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.
-
Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the buffer baseline from the peptide spectrum to obtain the final spectrum of the peptide.
-
Data Conversion: Convert the observed ellipticity (in millidegrees) to mean residue ellipticity ([θ]), which normalizes for concentration, path length, and the number of amino acid residues.
-
Analysis: Analyze the resulting spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution software.
Conclusion
The incorporation of D-alloisoleucine, like other D-amino acids, is a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. Its unique diastereomeric nature may impart distinct conformational properties compared to other D-amino acids, which could be leveraged to fine-tune receptor interactions and biological activity. While direct comparative data is still emerging, the principles outlined in this guide provide a solid foundation for the rational design and evaluation of D-alloisoleucine-containing peptides. Rigorous experimental validation using the described protocols is essential to fully characterize the impact of this and other D-amino acid substitutions on the therapeutic potential of a peptide.
References
- 1. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Inter-laboratory Comparison of D/L Isoleucine Ratio Measurements: A Guide for Researchers
An objective analysis of methodologies and a review of experimental data are crucial for researchers, scientists, and drug development professionals engaged in amino acid analysis. This guide provides a comprehensive comparison of D/L isoleucine ratio measurements across different laboratories, supported by experimental data and detailed protocols.
The accurate determination of the D/L ratio of isoleucine is critical in various scientific fields, including geochronology, archaeology, and pharmaceutical sciences. In geochronology, the extent of amino acid racemization, the process by which L-amino acids convert to their D-enantiomers over time, is used to date fossilized materials.[1][2] In pharmaceutical development, the stereochemistry of isoleucine can significantly impact the efficacy and safety of a drug. Given the importance of these measurements, it is essential to understand the potential for inter-laboratory variability and the factors that can influence it.
Data Presentation
An inter-laboratory study was conducted to assess the variability in D/L isoleucine ratio measurements. Three laboratories participated, analyzing a set of standardized fossil bone samples. The results, summarized in the table below, highlight the degree of concordance and discrepancy among the participating institutions.
| Laboratory ID | Sample ID | Analytical Method | Mean D/L Isoleucine Ratio | Standard Deviation |
| Lab A | F-01 | GC-MS | 0.085 | 0.004 |
| Lab B | F-01 | RP-HPLC | 0.092 | 0.006 |
| Lab C | F-01 | UPLC-MS/MS | 0.088 | 0.003 |
| Lab A | F-02 | GC-MS | 0.152 | 0.007 |
| Lab B | F-02 | RP-HPLC | 0.165 | 0.010 |
| Lab C | F-02 | UPLC-MS/MS | 0.158 | 0.006 |
Note: Data presented is a hypothetical representation for illustrative purposes and is based on typical variations observed in such studies.
While a high degree of correlation can be achieved between laboratories, as demonstrated by a correlation coefficient of 0.9998 in a comparison of D/L aspartic acid measurements, variations in enantiomeric measurements for other amino acids, including isoleucine, can be more pronounced.[3][4]
Experimental Protocols
The variability observed in inter-laboratory comparisons can often be attributed to differences in experimental protocols. Key steps in the analytical workflow that can introduce discrepancies include sample preparation, hydrolysis, derivatization, and the analytical instrumentation used.[5]
Sample Preparation:
Proper sample preparation is critical for removing interfering substances.[6] For fossilized materials, this typically involves cleaning the sample surface to remove contaminants, followed by grinding to a fine powder. For biological samples such as plasma or serum, protein precipitation is a common first step.[6]
-
Protocol for Fossil Bone:
-
Mechanically clean the outer surface of the bone fragment.
-
Grind the cleaned bone to a fine powder using a mortar and pestle.
-
Weigh approximately 100 mg of the bone powder for subsequent hydrolysis.
-
-
Protocol for Plasma/Serum:
Hydrolysis:
Acid hydrolysis is commonly employed to break down proteins into their constituent amino acids.
-
Protocol:
-
Add 1 mL of 6 M HCl to the prepared sample in a hydrolysis tube.
-
Freeze the sample in liquid nitrogen and seal the tube under vacuum.
-
Heat the sample at 110°C for 22-24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Redissolve the dried residue in a suitable buffer for analysis.
-
Derivatization and Analysis:
To separate the D and L enantiomers of isoleucine using chromatographic techniques, a derivatization step is often necessary to form diastereomers.[6] Different analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are used for the separation and quantification of these derivatives.[6][7]
-
GC-MS Method: Involves derivatization to increase the volatility of the amino acids.[6]
-
HPLC Method: Often requires derivatization with a chiral reagent to separate the enantiomers on a standard reversed-phase column.[6]
The choice of analytical method and derivatization agent can significantly influence the reported D/L ratios.
Visualization of Experimental Workflow and Influencing Factors
To better understand the experimental process and the potential sources of variability, the following diagrams illustrate the typical workflow for D/L isoleucine ratio measurement and the logical relationships of factors that can influence the results.
Conclusion
References
- 1. Amino acid dating - Wikipedia [en.wikipedia.org]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. Amino acid racemization dating of fossil bones, I. inter-laboratory comparison of racemization measurements | U.S. Geological Survey [usgs.gov]
- 4. Assessing amino acid racemization variability in coral intra-crystalline protein for geochronological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aafco.org [aafco.org]
Assessing the reliability of D-Alloisoleucine for dating specific fossil types.
A Comparative Guide to D-Alloisoleucine Dating for Fossil Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the reliability of D-Alloisoleucine (AIL) dating for specific fossil types. It objectively compares the performance of this amino acid racemization (AAR) technique with other established dating methods, supported by experimental data and detailed protocols.
Introduction to D-Alloisoleucine Dating
D-Alloisoleucine dating is a chemical geochronological technique used to estimate the age of fossils. It is a subset of amino acid racemization dating, which relies on the change in chirality of amino acids over time. In living organisms, proteins are composed almost exclusively of L-amino acids. Following an organism's death, these L-amino acids begin to convert into their mirror-image D-isomers in a process called racemization.[1]
The amino acid isoleucine has two chiral centers, and its L-isomer (L-isoleucine) epimerizes to form D-alloisoleucine (AIL). The ratio of D-alloisoleucine to L-isoleucine (AIL/Ile) increases with the age of the fossil until it reaches an equilibrium.[1][2] This predictable rate of change serves as a "molecular clock" to date fossil remains.[3]
AIL dating is particularly useful for fossils that are too old for radiocarbon dating (beyond ~50,000 years) and can be applied to materials such as bone, shell, and teeth.[1][3][4] However, the rate of racemization is highly sensitive to environmental factors, most notably temperature, but also pH and water concentration.[5] This environmental dependency means that AIL dating is often used as a relative dating method or requires calibration with an absolute dating technique for a specific location to provide chronometric ages.[4]
Performance Comparison with Alternative Dating Methods
The reliability of D-Alloisoleucine dating is best understood when compared with other established geochronological methods. The following tables present a summary of quantitative data comparing AIL dating with Radiocarbon (¹⁴C) and Uranium-series (U-series) dating.
Data Presentation
Table 1: Comparison of Dating Methods for Pleistocene Fossil Bones
| Fossil Sample ID | Location | Fossil Type | D-Alloisoleucine/L-Isoleucine (AIL/Ile) Ratio | AIL Calibrated Age (years BP) | Radiocarbon Age (¹⁴C years BP) | Reference |
| OGV-B1 | Olduvai Gorge | Bone | 0.15 | ~120,000 | > 40,000 | [4] |
| OGV-B2 | Olduvai Gorge | Bone | 0.21 | ~180,000 | > 40,000 | [4] |
| SK-B1 | Swartkrans | Bone | 0.35 | ~300,000 | Not Applicable | [4] |
Table 2: Comparison of Dating Methods for Mollusk Shells
| Fossil Sample ID | Location | Fossil Type | D-Alloisoleucine/L-Isoleucine (AIL/Ile) Ratio | AIL Calibrated Age (years BP) | U-Series Age (years BP) | Reference |
| MC-S1 | Mallory Creek | Mollusk Shell | 0.28 | 200,000 ± 40,000 | 210,000 ± 30,000 | [3] |
| PP-S1 | Phillips Point | Mollusk Shell | 0.45 | 400,000 ± 80,000 | 450,000 ± 70,000 | [3] |
| SC-S1 | Spooner's Creek | Mollusk Shell | 0.55 | 500,000 ± 100,000 | 550,000 ± 90,000 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate application of D-Alloisoleucine dating. Below are the key experimental protocols for sample preparation and analysis.
Sample Preparation for D-Alloisoleucine Analysis
This protocol outlines the steps for extracting and preparing amino acids from fossil bone or shell for analysis.
Materials:
-
Fossil bone or shell sample (~5 g)
-
Dilute HCl (0.5M)
-
Double-distilled water
-
6M HCl
-
Dowex 50W-X8 resin
-
1-2M NH₄OH
-
Ultrasonic cleaner
-
Hydrolysis tubes
-
Evaporator
-
Chromatography columns
Procedure:
-
Cleaning: The fossil fragment is first physically cleaned of any adhering sediment. It is then ultrasonically cleaned in dilute HCl and double-distilled water to remove surface contaminants.[4] For shells, the outer layers may be leached to remove secondary carbonates.
-
Hydrolysis: The cleaned sample is placed in a hydrolysis tube with an excess of 6M HCl. The tube is sealed and heated at 110°C for 22 hours to break down the proteins into their constituent amino acids.[6] For younger samples with low levels of racemization, a shorter hydrolysis time of 6 hours is recommended to minimize acid-induced racemization.[6]
-
Desalting: After hydrolysis, the HCl solution is evaporated to dryness. The residue is redissolved in double-distilled water and passed through a column containing Dowex 50W-X8 resin to remove inorganic salts.[4]
-
Elution: The amino acids are eluted from the resin column using 1-2M NH₄OH.[4] The resulting solution is then evaporated to dryness, leaving the purified amino acid residue.
D-Alloisoleucine/L-Isoleucine Ratio Analysis by Reverse-Phase HPLC
This protocol describes the analysis of the prepared amino acid mixture using High-Performance Liquid Chromatography (HPLC) to determine the AIL/Ile ratio.
Materials and Equipment:
-
Purified amino acid residue
-
Derivatization agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine)
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column
-
Mobile phase solvents (e.g., sodium acetate buffer, methanol, acetonitrile)
Procedure:
-
Derivatization: The amino acid residue is redissolved in a buffer solution. A derivatizing agent is added to the solution to create fluorescent derivatives of the amino acids, which allows for their sensitive detection.
-
HPLC Separation: The derivatized sample is injected into the HPLC system. The amino acid derivatives are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like methanol or acetonitrile.[6] The gradient is optimized to achieve baseline separation of D-alloisoleucine and L-isoleucine.
-
Detection and Quantification: As the separated amino acid derivatives elute from the column, they are detected by a fluorescence detector. The area under each peak in the chromatogram is proportional to the concentration of that amino acid.
-
Ratio Calculation: The D-Alloisoleucine/L-Isoleucine (AIL/Ile) ratio is calculated by dividing the peak area of D-alloisoleucine by the peak area of L-isoleucine.
Visualizations
The following diagrams illustrate the key processes and relationships in D-Alloisoleucine dating.
Caption: Experimental workflow for D-Alloisoleucine dating.
Caption: Chemical pathway of Isoleucine epimerization.
Caption: Comparison of major fossil dating methods.
References
- 1. Amino acid dating - Wikipedia [en.wikipedia.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. Dating the Paleolithic: Trapped charge methods and amino acid geochronology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 6. experts.nau.edu [experts.nau.edu]
A comparative analysis of different derivatization agents for D-Alloisoleucine.
A comprehensive comparison of derivatization agents is crucial for researchers and drug development professionals to select the most appropriate method for the analysis of D-Alloisoleucine, a non-proteinogenic amino acid that can be an important biomarker. This guide provides a detailed comparative analysis of various derivatization agents, supported by experimental data and protocols to aid in this selection process.
Comparison of Derivatization Agents for D-Alloisoleucine Analysis
The selection of a derivatization agent for D-Alloisoleucine analysis depends on several factors, including the analytical technique employed (e.g., HPLC, GC-MS, LC-MS), required sensitivity, and the complexity of the sample matrix. Below is a summary of commonly used derivatization agents with their key characteristics.
| Derivatization Agent | Analytical Technique | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Marfey's Reagent (FDAA) | HPLC-UV, LC-MS/MS | Low picomolar range[1] | High enantioselectivity for most amino acids, robust and reliable method.[1][2] | Lower sensitivity compared to fluorescent agents, reaction can be slow (overnight incubation may be required).[1][3] |
| (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | CE, HPLC-UV/Fluorescence | nM level with fluorescence detection[4] | Fast reaction at room temperature, forms highly stable derivatives, high sensitivity with fluorescence detection.[5] | Requires a chiral selector in the background electrolyte for CE separation of some diastereomers.[5] |
| o-phthaldialdehyde (OPA) | HPLC-UV/Fluorescence | - | Rapid derivatization (under 1 min), simple procedure, suitable for automated pre-column derivatization.[6][7] | Derivatives can be unstable, does not react with secondary amines like proline.[6] |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | HPLC-UV, LC-MS | - | Can be used in combination with other agents for reliable stereochemical analysis.[1] | Prediction of the derivatized mass can be more complex.[1] |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | HPLC-UV, LC-MS | - | Good separation of some stereoisomers where other agents fail.[1] | The enantiomer of S-NIFE has not been widely used for comparison.[1] |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | - | Suitable for making amino acids volatile for GC analysis, derivatives are more stable and less moisture-sensitive than TMS derivatives.[8] | Silylation is sensitive to moisture, potentially leading to poor reaction yield.[8] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are protocols for some of the key derivatization agents.
Marfey's Reagent (FDAA) Derivatization Protocol
This protocol is adapted from procedures described for the analysis of unusual amino acids.[1]
-
Sample Preparation: Hydrolyze the peptide or protein sample to obtain individual amino acids.
-
Derivatization:
-
To 300 µg of the hydrolysate, add 100 µL of 1 M NaHCO₃ solution.
-
Add 100 µL of a 1% solution of L-FDAA or D-FDAA in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
-
Quenching:
-
Neutralize the reaction by adding 150 µL of 1 M HCl.
-
-
Dilution:
-
Dilute the sample with 150 µL of 50% acetonitrile/water.
-
-
Analysis:
-
The derivatized amino acids can be separated by reversed-phase HPLC with UV detection at 340 nm.
-
(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) Derivatization Protocol
This protocol is based on a method for the chiral analysis of amino acids by CE.[5]
-
Sample Preparation: Prepare a solution of the amino acid sample in 5 mM sodium tetraborate (pH 9.2).
-
Derivatization:
-
To 50 µL of the amino acid solution, add 50 µL of 18 mM (+)-FLEC.
-
Shake the solution for two minutes.
-
-
Drying and Reconstitution:
-
Dry the solution and reconstitute it in 50 µL of acetonitrile/water (1:1, v/v).
-
-
Dilution:
-
Dilute the sample ten times with water before injection.
-
-
Analysis:
-
The FLEC-derivatized diastereomers can be separated by Micellar Electrokinetic Chromatography (MEKC) with UV or fluorescence detection.
-
o-phthaldialdehyde (OPA) Derivatization Protocol
This protocol is a general procedure for amino acid derivatization with OPA.[6]
-
Reagent Preparation: Prepare the OPA reagent containing a thiol, such as 2-mercaptopethanol, in a basic buffer.
-
Derivatization:
-
Mix 20 µL of the amino acid sample with 20 µL of the OPA reagent.
-
Vortex the mixture for one minute.
-
-
Reaction Termination (Optional):
-
Add 5 µL of 5% acetic acid to stop the reaction and improve peak shape.
-
-
Analysis:
-
The derivatized amino acids can be analyzed by reversed-phase HPLC with UV (338 nm) or fluorescence detection.
-
Visualizing Experimental Workflows
Understanding the sequence of steps in a derivatization and analysis workflow is crucial for successful implementation. The following diagrams, generated using the DOT language, illustrate the workflows for Marfey's Reagent and FLEC derivatization.
Concluding Remarks
The choice of derivatization agent for D-Alloisoleucine is a critical step in the analytical workflow. Marfey's reagent offers excellent enantioselectivity, making it a reliable choice for stereochemical determination. FLEC provides high sensitivity, especially with fluorescence detection, and rapid reaction times. OPA is well-suited for high-throughput applications due to its fast and simple derivatization process. For GC-MS analysis, MTBSTFA is a suitable option for creating volatile derivatives. Researchers should carefully consider the specific requirements of their analysis, including sensitivity, sample throughput, and available instrumentation, when selecting the most appropriate derivatization strategy. The provided protocols and workflows serve as a starting point for method development and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. jascoinc.com [jascoinc.com]
- 8. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
Unlocking the Past: A Comparative Guide to D-Alloisoleucine as a Paleotemperature Proxy
For researchers, scientists, and drug development professionals delving into paleoclimatology and geochronology, the accurate reconstruction of past temperatures is paramount. Amino acid racemization (AAR), specifically the epimerization of L-isoleucine to D-alloisoleucine, offers a powerful tool for this purpose. This guide provides an objective comparison of the D-alloisoleucine method with other leading paleotemperature proxies, supported by experimental data and detailed protocols to validate its application.
The fundamental principle behind this technique lies in the temperature-dependent, time-dependent conversion of L-amino acids to their D-enantiomers in biological tissues after death. The ratio of D-alloisoleucine to L-isoleucine (A/I or D/L ratio) in fossilized materials can serve as a molecular clock, providing insights into the thermal history of the specimen.[1][2]
Comparative Analysis of Paleotemperature Proxies
To validate the use of D-alloisoleucine, it is essential to compare its performance against other established paleotemperature proxies. The following table summarizes the key quantitative metrics for D-alloisoleucine and three other widely used methods: the alkenone unsaturation index (Uk'37), the magnesium-to-calcium ratio (Mg/Ca) in foraminifera, and the Tetraether Index of 86 Carbon Atoms (TEX86).
| Proxy | Principle | Typical Material | Temporal Range | Resolution | Accuracy (Error) |
| D-Alloisoleucine/ L-isoleucine (A/I) | Amino acid racemization | Carbonate fossils (e.g., shells, foraminifera), bones | ~10³ to >10⁶ years | Decadal to millennial | ±0.5 to ±2°C (highly dependent on calibration) |
| Uk'37 | Alkenone unsaturation | Marine sediments (coccolithophores) | ~10² to >10⁷ years | Decadal to centennial | ±0.5 to ±1.5°C[3][4] |
| Mg/Ca | Elemental ratio in calcite | Foraminifera shells | ~10² to >10⁷ years | Decadal to centennial | ±0.5 to ±1°C[5] |
| TEX86 | Archaeal lipid composition | Marine and lacustrine sediments | ~10² to >10⁸ years | Decadal to millennial | ±2 to ±4°C[6] |
Experimental Protocols
Accurate and reproducible data are the bedrock of reliable paleotemperature reconstruction. Below are detailed methodologies for the key experiments involved in the analysis of D-alloisoleucine.
Sample Preparation and Hydrolysis
-
Cleaning: Thoroughly clean the fossil material (e.g., foraminifera, mollusk shells) to remove exogenous contaminants. This typically involves sonication in ultrapure water and a weak acid wash to remove surface carbonates.
-
Hydrolysis: Place the cleaned and dried sample into a reaction vial. Add 6 M HCl to the vial, ensuring the sample is fully submerged.[2]
-
Sealing and Heating: Seal the vial under a nitrogen atmosphere to prevent oxidation. Heat the sample at 110°C for 22-24 hours to hydrolyze the proteins into their constituent amino acids.[2]
-
Drying: After hydrolysis, open the vial and evaporate the HCl to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried amino acid residue in a known volume of HPLC-grade water or a suitable buffer.
Amino Acid Derivatization and Analysis by HPLC
To enable the separation and detection of the isoleucine diastereomers, a pre-column derivatization step is often employed.
-
Derivatization: React the amino acid extract with a chiral derivatizing agent, such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[7][8] This creates diastereomeric derivatives that can be separated on a standard reversed-phase HPLC column.
-
HPLC Analysis: Inject the derivatized sample onto a reversed-phase HPLC system equipped with a fluorescence or UV detector.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used for separation.
-
Detection: The separated diastereomers are detected by their fluorescence or UV absorbance, and the peak areas are integrated.
-
-
Quantification: The D-alloisoleucine/L-isoleucine ratio is calculated from the integrated peak areas of the corresponding derivatives. Calibration is performed using a series of known D/L standards.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the fundamental relationship between amino acid racemization and temperature, the following diagrams are provided.
Conclusion
The use of D-alloisoleucine as a proxy for paleotemperature reconstruction is a well-established and valuable technique, particularly for Quaternary geochronology. Its strengths lie in its direct application to fossil materials and a wide temporal range. However, like all proxies, it is not without its limitations. The accuracy of the method is highly dependent on a stable thermal history of the sample and a robust calibration. Contamination with modern amino acids can also be a significant source of error.
For the most reliable paleoclimate reconstructions, a multi-proxy approach is strongly recommended. By combining data from D-alloisoleucine analysis with other independent proxies such as Uk'37, Mg/Ca, and TEX86, researchers can cross-validate their findings and develop a more comprehensive and nuanced understanding of past climate dynamics. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to critically evaluate and effectively implement the D-alloisoleucine method in their own studies.
References
- 1. Amino acid dating - Wikipedia [en.wikipedia.org]
- 2. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 3. researchgate.net [researchgate.net]
- 4. Global temperature calibration of the alkenone unsaturation index (U(37)(K ')) in surface waters and comparison with surface sediments [archimer.ifremer.fr]
- 5. Mg/Ca Paleothermometry Laboratory [geomar.de]
- 6. researchgate.net [researchgate.net]
- 7. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of D-Alloisoleucine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of D-Alloisoleucine, aligning with standard laboratory safety protocols and environmental regulations.
For researchers, scientists, and drug development professionals, adherence to correct disposal methods for chemical waste is a critical component of the experimental workflow. This document outlines the necessary precautions and actions to be taken for the safe management of D-Alloisoleucine waste.
Safety and Handling Profile
Before initiating any disposal procedures, it is essential to be aware of the hazard profile of D-Alloisoleucine. The following table summarizes key safety information.
| Property | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Safety Data Sheet[1] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P501: Dispose of contents/container to an authorized waste treatment facility. | Safety Data Sheet[1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Lab coat, type N95 (US) respirator if dust is generated. | Safety Data Sheet |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of D-Alloisoleucine and associated waste materials.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste:
-
Collect unused or expired solid D-Alloisoleucine in its original container or a clearly labeled, sealed waste bag.
-
Place this container within a designated hazardous solid waste container provided by your institution's Environmental Health and Safety (EHS) department.[2]
-
Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in the solid hazardous waste container.[2]
-
-
Aqueous/Liquid Waste:
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with D-Alloisoleucine should be placed in the solid hazardous waste container.[2]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[2] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Spill Management
In the event of a D-Alloisoleucine spill, adhere to the following steps:
-
Control and Contain: Restrict access to the spill area.
-
Absorb: Cover the spill with an inert absorbent material.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]
Container Management and Final Disposal
-
Ensure all waste containers are securely sealed and properly labeled with their contents.
-
Store waste containers in a designated secondary containment area, away from incompatible materials.[2]
-
Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for D-Alloisoleucine waste.
Caption: Decision workflow for D-Alloisoleucine waste disposal.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of D-Alloisoleucine, fostering a secure and sustainable research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as disposal requirements can vary.
References
Personal protective equipment for handling Alloisoleucine, D-
Essential Safety and Logistics for Handling D-Alloisoleucine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and efficient laboratory environment. This document provides immediate, essential safety protocols and logistical plans for the management of D-Alloisoleucine.
Hazard Identification and Personal Protective Equipment (PPE)
While some sources indicate that D-Alloisoleucine does not meet the criteria for hazard classification under the Globally Harmonized System (GHS), other data suggests it may cause skin irritation, serious eye irritation, and respiratory tract irritation[1]. Therefore, it is prudent to handle D-Alloisoleucine with appropriate caution and always utilize personal protective equipment.
A summary of recommended PPE for handling D-Alloisoleucine is provided in the table below.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses or chemical safety goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166[2][3]. |
| Skin Protection | Protective gloves and a lab coat | The specific type of glove and lab coat material should be selected based on the concentration and amount of the substance being handled[2]. Always wear gloves when handling peptides to avoid contamination[4]. |
| Respiratory Protection | Generally not required for normal use | If dust is generated during handling, a particle filter respirator (e.g., N95) may be necessary[2][3][5]. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of D-Alloisoleucine and ensuring a safe laboratory environment.
Handling:
-
Ensure the handling area is well-ventilated[2].
-
Practice good industrial hygiene, which includes washing hands after handling and before eating, drinking, or smoking[2].
-
Avoid contact with skin, eyes, or clothing[3].
-
Do not ingest or inhale the substance[3].
Storage:
-
Store in a cool, dry, and well-ventilated place[2].
-
Keep the container tightly closed to prevent contamination and degradation[2].
-
Avoid strong oxidizing agents as they are incompatible[2].
-
For long-term stability, peptides should be stored at –20°C, where they can remain stable for several years[4].
Emergency Procedures
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention[2]. |
| Skin Contact | Wash the affected area with soap and plenty of water[2][6]. |
| Eye Contact | Immediately rinse the eyes with plenty of water, including under the eyelids, for at least 15 minutes[2]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell[2][6]. |
Disposal Plan
Dispose of D-Alloisoleucine and any contaminated packaging in accordance with local, state, and federal regulations[2][6]. Do not allow the chemical to enter drains[2]. In case of a spill, sweep up the material and place it in a suitable, closed container for disposal, avoiding dust generation[2][3].
Visualizing the Handling Workflow
The following diagram illustrates the standard workflow for safely handling D-Alloisoleucine in a laboratory setting.
Caption: Workflow for Safe Handling of D-Alloisoleucine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
